molecular formula C4H4N2OS B140356 2-Thiouracil CAS No. 126160-72-3

2-Thiouracil

Cat. No.: B140356
CAS No.: 126160-72-3
M. Wt: 128.15 g/mol
InChI Key: ZEMGGZBWXRYJHK-UHFFFAOYSA-N
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Description

Thiouracil is a sulfur-containing uracil. An established antithyroid drug and highly selective inhibitor of nitric oxide synthase (NOS), thiouracil also covalently binds to dopaquinone, produced by tyrosinase catalyzed oxidation of tyrosine, thereby selectively accumulating in de novo-synthesized melanin in overactive melanin-producing cells and providing a means to localize melanoma cells. (NCI04)
Thiouracil is a nucleobase analogue that is uracil in which the oxo group at C-2 is replaced by a thioxo group. It has a role as an antithyroid drug and a metabolite. It is a thiocarbonyl compound and a nucleobase analogue. It derives from a uracil.
Occurs in seeds of Brassica and Crucifera species. Thiouracil has been used as antithyroid, coronary vasodilator, and in congestive heart failure although its use has been largely supplanted by other drugs. It is known to cause blood dyscrasias and suspected of terato- and carcinogenesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfanylidene-1H-pyrimidin-4-one
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InChI

InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
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InChI Key

ZEMGGZBWXRYJHK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CNC(=S)NC1=O
Source PubChem
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Molecular Formula

C4H4N2OS
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DSSTOX Substance ID

DTXSID4021347
Record name Thiouracil
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Molecular Weight

128.15 g/mol
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Solubility

VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE
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Color/Form

MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC

CAS No.

141-90-2
Record name Thiouracil
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Record name 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo-
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Melting Point

NO DEFINITE MP, ABOUT 340 °C WITH DECOMP
Record name 2-THIOURACIL
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Foundational & Exploratory

2-Thiouracil chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiouracil (B1096) is a heterocyclic compound and a sulfur-containing derivative of uracil (B121893), one of the four nucleobases in RNA.[1] Its structural similarity to uracil allows it to interfere with nucleic acid metabolism and protein synthesis, leading to its primary application as an antithyroid agent.[2] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activity of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 2-Sulfanylidene-2,3-dihydropyrimidin-4(1H)-one, is a planar molecule. It exists in tautomeric forms, with the thione form predominating under normal conditions.[1] This tautomerism is crucial for its biological activity and chemical reactivity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name 2-Sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
CAS Number 141-90-2[3]
Chemical Formula C₄H₄N₂OS[1][3]
Molecular Weight 128.15 g/mol [1][3]
Appearance White to pale cream-colored crystalline powder[4]
Melting Point >300 °C (decomposes)[4]
Boiling Point Not determined (decomposes)[1]
Solubility in Water 0.5 g/L, 0.709 g/L (25 °C)[1]
Solubility in DMSO 50 mg/mL, 55 mg/mL[2][5]
Solubility in Ethanol < 1 mg/mL[5]
pKa 7.46 (uncertain)
UV λmax (in H₂O) 271 nm, 275 nm[6]

Spectroscopic Data

The structural features of this compound have been extensively characterized using various spectroscopic techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Chemical shifts are observed at approximately δ 12.4 (s, 1H, NH), δ 7.4 (d, 1H, J=7.7 Hz, CH), and δ 5.8 (d, 1H, J=7.7 Hz, CH).

  • IR (KBr): The infrared spectrum shows characteristic absorption bands corresponding to N-H stretching, C=O stretching, C=S stretching, and C=C stretching vibrations.

  • UV-Vis (H₂O): The ultraviolet absorption spectrum in water exhibits a maximum absorption peak around 271-275 nm.[6]

  • Mass Spectrometry (EI): The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z 128, corresponding to the molecular weight of this compound.[3][7]

Experimental Protocols

Synthesis of this compound Derivatives

A common method for the synthesis of this compound and its derivatives is the condensation of a β-ketoester with thiourea (B124793) in the presence of a base. The following is a representative protocol for a related compound, which can be adapted for this compound.

Protocol: Synthesis of 2-Thio-6-methyluracil [8]

  • Reaction Setup: In a 2-liter flask, combine thiourea (76 g, 1 mole), ethyl acetoacetate (B1235776) (130 g, 1 mole), and sodium methoxide (B1231860) (120 g) in 900 mL of methanol.

  • Reaction: Gently heat the mixture on a steam bath and allow the solvent to evaporate over approximately 8 hours in a fume hood.

  • Work-up: Dissolve the resulting residue in 1 liter of hot water. Treat the solution with activated carbon and filter.

  • Precipitation: Carefully add 120 mL of glacial acetic acid to the hot filtrate to precipitate the product.

  • Purification: Collect the precipitate by filtration. Suspend the wet solid in a boiling solution of 1 liter of water and 20 mL of glacial acetic acid, stir well, and then cool.

  • Isolation: Collect the purified product by filtration, wash with cold water, and dry in an oven at 70°C.

Spectroscopic Sample Preparation

IR Spectroscopy (KBr Pellet Method) [9]

  • Grinding: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

UV-Vis Spectroscopy [6]

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Working Solution: Dilute the stock solution with the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of approximately 1.5 mM.

  • Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer, using the buffer as a blank.

Biological Activity and Mechanism of Action

The primary pharmacological effect of this compound is its role as an antithyroid agent.[10] It inhibits the production of thyroid hormones (thyroxine and triiodothyronine) by targeting the enzyme thyroid peroxidase (TPO).[11][12] TPO is a key enzyme in the thyroid gland responsible for the iodination of tyrosine residues on the protein thyroglobulin, a critical step in thyroid hormone synthesis.

The inhibition of TPO by this compound can be both reversible and irreversible, depending on the concentration of the drug and iodide.[13][14] this compound acts as a substrate for TPO, leading to its own oxidation and the subsequent inactivation of the enzyme.[12]

TPO_Inhibition cluster_thyroid_follicle Thyroid Follicular Cell TPO Thyroid Peroxidase (TPO) Iodine Active Iodine (I⁺) TPO->Iodine Inactivated_TPO Inactivated TPO TPO->Inactivated_TPO Inactivation Iodide Iodide (I⁻) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT on Tg Thyroglobulin->MIT_DIT T3_T4 Thyroid Hormones (T3, T4) MIT_DIT->T3_T4 Coupling Thiouracil This compound Thiouracil->TPO Inhibition

Caption: Mechanism of thyroid peroxidase inhibition by this compound.

Tautomerism of this compound

This compound exhibits keto-enol and thione-thiol tautomerism. The equilibrium between these forms is influenced by the solvent and pH. The thione-keto form is generally the most stable.

Tautomerism Thione Thione-Keto Form (Predominant) Thione->Thiol Tautomerization Thione->Enol Tautomerization

References

The Dawn of Antithyroid Therapy: A Technical History of 2-Thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal discovery and scientific journey of 2-thiouracil (B1096), a compound that revolutionized the treatment of hyperthyroidism.

Introduction

The 1940s marked a paradigm shift in the management of hyperthyroidism with the discovery of orally active antithyroid agents. Prior to this, treatments were limited to surgery or iodine therapy, both with significant drawbacks. The introduction of thiourea (B124793) and its derivative, this compound, offered a non-invasive medical alternative, laying the foundation for modern antithyroid drug development. This technical guide provides a comprehensive overview of the history, discovery, mechanism of action, and early clinical evaluation of this compound, tailored for a scientific audience.

The Serendipitous Discovery and Pioneering Work of E.B. Astwood

The journey to the discovery of this compound as an antithyroid agent was not a direct one, but rather the result of astute observation and systematic investigation. In the early 1940s, researchers at Johns Hopkins University, including Julia and Cosmo Mackenzie and Curt Richter, observed that certain sulfa drugs induced goiter in rats.[1] This finding caught the attention of Dr. Edwin B. Astwood at Harvard Medical School.[1]

Astwood hypothesized that the goiter was a compensatory enlargement of the thyroid gland resulting from the inhibition of thyroid hormone synthesis. He further reasoned that such a compound could be used therapeutically to treat hyperthyroidism, a condition of excessive thyroid hormone production. In 1942, Astwood began to systematically screen compounds for their antithyroid activity.[1] His research culminated in a landmark 1943 publication in the Journal of the American Medical Association, which detailed the successful treatment of hyperthyroidism with thiourea and, more effectively, this compound.[2][3] This marked the first-ever medical therapy for hyperthyroidism.[1] Although its use has since been largely supplanted by safer and more potent drugs like propylthiouracil (B1679721) and methimazole, the discovery of this compound's antithyroid properties was a pivotal moment in endocrine medicine.[2][4]

Mechanism of Action: Inhibition of Thyroid Peroxidase

This compound exerts its antithyroid effect by inhibiting the enzyme thyroid peroxidase (TPO).[2] TPO is a key enzyme in the biosynthesis of thyroid hormones, catalyzing both the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3).[5] By blocking TPO, this compound effectively reduces the production of new thyroid hormones.[5] It is important to note that this compound does not affect the release of pre-formed thyroid hormones stored in the thyroid gland.

dot

ThyroidHormoneSynthesisInhibition cluster_follicle_cell Thyroid Follicular Cell cluster_inhibition Inhibition by this compound Iodide_blood Iodide (I⁻) in Blood Iodide_cell Iodide (I⁻) Iodide_blood->Iodide_cell NIS Symporter Iodine Iodine (I₂) Iodide_cell->Iodine Oxidation TPO Thyroid Peroxidase (TPO) MIT_DIT MIT & DIT (on Tg) Iodine->MIT_DIT Iodination Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->MIT_DIT T3_T4_Tg T3 & T4 (on Tg) MIT_DIT->T3_T4_Tg Coupling T3_T4_blood T3 & T4 to Blood T3_T4_Tg->T3_T4_blood Proteolysis & Release Thiouracil This compound Thiouracil->TPO Inhibits ExperimentalWorkflow start Start: Observation of Goiter from Sulfa Drugs hypothesis Hypothesis: Inhibition of Thyroid Hormone Synthesis start->hypothesis screening Screening of Compounds in Rats hypothesis->screening thiouracil_id Identification of Thiourea and this compound screening->thiouracil_id clinical_trials Clinical Trials in Hyperthyroid Patients thiouracil_id->clinical_trials bmr_measurement Measurement of Basal Metabolic Rate (BMR) clinical_trials->bmr_measurement efficacy Demonstration of Therapeutic Efficacy bmr_measurement->efficacy publication Publication of Findings (JAMA, 1943) efficacy->publication end End: First Medical Therapy for Hyperthyroidism publication->end

References

2-Thiouracil's Mechanism of Action in Thyroid Peroxidase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the mechanism by which 2-thiouracil (B1096), a member of the thioureylene class of antithyroid drugs, inhibits thyroid peroxidase (TPO). TPO is the central enzyme in the biosynthesis of thyroid hormones, and its inhibition is a primary strategy for the management of hyperthyroidism. This guide details the molecular interactions, enzyme kinetics, and key inhibitory pathways. It includes quantitative inhibitory data, detailed experimental protocols for assessing TPO inhibition, and visualizations of the critical pathways and workflows to support advanced research and therapeutic development.

Introduction: The Role of Thyroid Peroxidase in Thyroid Hormone Synthesis

Thyroid Peroxidase (TPO) is a large, membrane-bound, heme-containing glycoprotein (B1211001) enzyme located on the apical membrane of thyroid follicular cells. It plays an indispensable role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2][3] The catalytic function of TPO involves three critical, sequential reactions:

  • Iodide Oxidation: TPO utilizes hydrogen peroxide (H₂O₂) to oxidize iodide ions (I⁻) to a more reactive iodine species (I⁰ or I⁺), often referred to as iodinium.[4]

  • Iodination of Thyroglobulin: The activated iodine is then covalently attached to the phenol (B47542) rings of tyrosine residues within the thyroglobulin (Tg) protein scaffold, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).

  • Coupling of Iodotyrosines: TPO catalyzes the intramolecular coupling of two iodotyrosine residues to form T4 (from two DIT molecules) or T3 (from one MIT and one DIT molecule).[5]

Given its central role, TPO is the primary pharmacological target for antithyroid drugs like this compound and its derivatives (e.g., 6-propyl-2-thiouracil, PTU) in the treatment of hyperthyroidism.[1][6][7]

Core Mechanism of this compound Action on Thyroid Peroxidase

This compound and related thioureylene drugs exert their antithyroid effects through potent and complex inhibition of TPO.[8] The mechanism is not singular but rather a multi-faceted process involving both reversible and irreversible actions, the predominance of which depends on the relative concentrations of the drug and the iodide substrate.[9]

2.1. Reversible Inhibition: Competition with Iodide

At lower drug-to-iodide concentration ratios, this compound acts primarily as a reversible, competitive inhibitor.[1][8] It competes with iodide ions for the oxidized heme active site of the TPO enzyme.[1] By binding to the enzyme, it physically prevents the oxidation of iodide, which is the necessary first step for hormone synthesis.[1]

Furthermore, thiouracils can act as reducing agents, interacting directly with the oxidized iodide species produced by TPO.[10][11] This effectively diverts the reactive iodine away from the thyroglobulin molecule, further preventing iodination. This phase of inhibition is transient; once the drug is metabolized, enzyme activity can resume.[9][10][11]

2.2. Irreversible Inhibition: Suicide Inactivation

Under conditions of a high drug-to-iodide ratio, this compound functions as a suicide substrate, leading to the irreversible inactivation of TPO.[9][12] In this pathway, this compound itself is oxidized by the TPO-H₂O₂ system. The resulting oxidized metabolite then forms a covalent bond with the heme prosthetic group or critical amino acid residues at the active site, permanently inactivating the enzyme.[8][9][12] This irreversible inactivation explains the prolonged inhibitory effect observed for drugs like PTU long after plasma levels have declined.[12]

The logical flow of this compound's inhibitory action is depicted below.

G cluster_inhibition Inhibition Pathways cluster_effects Downstream Effects drug This compound compete Competitive Inhibition drug->compete Low [Drug]:[Iodide] Ratio inactivate Irreversible Inactivation drug->inactivate High [Drug]:[Iodide] Ratio tpo Thyroid Peroxidase (TPO) (Heme Active Site) dec_ox Decreased Iodide Oxidation tpo->dec_ox iodide Iodide (I⁻) iodide->tpo Substrate tg Thyroglobulin tg->tpo Substrate compete->tpo Blocks Iodide Binding inactivate->tpo Covalently Modifies dec_iod Decreased Thyroglobulin Iodination dec_ox->dec_iod dec_hormone Decreased T3/T4 Synthesis dec_iod->dec_hormone

Caption: Logical flow of this compound's dual mechanism of TPO inhibition.

TPO Catalytic Cycle and Points of Inhibition

The catalytic activity of TPO involves transitions of its heme iron center. TPO is first oxidized by H₂O₂ to an active intermediate known as Compound I. Compound I then oxidizes iodide (I⁻) in a two-step process involving another intermediate, Compound II, ultimately returning the enzyme to its resting state. This compound disrupts this cycle at multiple points.

TPO_Cycle TPO_Fe3 TPO (Fe³⁺) Resting State Compound_I Compound I [Heme-Fe⁴⁺=O Por•⁺] TPO_Fe3->Compound_I  +H₂O₂ -H₂O Compound_II Compound II [Heme-Fe⁴⁺=O] Compound_I->Compound_II  +I⁻ -I⁺ Thiouracil_ox Oxidized Thiouracil Compound_I->Thiouracil_ox Oxidizes Drug Compound_II->TPO_Fe3  +I⁻ -I⁺ H2O2 H₂O₂ H2O H₂O I_minus I⁻ (Iodide) I_oxidized I⁺ (Oxidized Iodine) Thiouracil This compound Thiouracil->Compound_I Competes with I⁻ Thiouracil->I_oxidized Reduces/Diverts TPO_inactivated TPO Inactivated Thiouracil_ox->TPO_inactivated Covalent Binding (Suicide Inactivation)

Caption: The TPO catalytic cycle and the inhibitory actions of this compound.

Quantitative Analysis of TPO Inhibition

The inhibitory potency of thiouracil derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀). While data for this compound itself is sparse in comparative studies, values for its close and widely studied analog, 6-propyl-2-thiouracil (PTU), and the related drug methimazole (B1676384) (MMI), provide a strong benchmark for the potency of this drug class.

CompoundIC₅₀ (µM)Assay MethodEnzyme SourceReference
Propylthiouracil (B1679721) (PTU)1.2Amplex UltraRed (AUR)Rat Thyroid Microsomes[13][14]
Propylthiouracil (PTU)2.0Iodide Peroxidase AssayHuman Thyroid Homogenate[10][11][14]
Propylthiouracil (PTU)10Iodide Oxidation AssayPorcine TPO[3]
Methimazole (MMI)0.11Amplex UltraRed (AUR)Rat Thyroid Microsomes[13][14]
Methimazole (MMI)0.8Iodide Peroxidase AssayHuman Thyroid Homogenate[10][11][14]

Note: IC₅₀ values are highly dependent on assay conditions, including substrate (iodide) concentration, pH, and enzyme source. The data consistently shows MMI to be a more potent TPO inhibitor in vitro than PTU.

Experimental Protocols for In Vitro TPO Inhibition Assays

Several in vitro assays are employed to determine the inhibitory activity of compounds against TPO. The following are detailed methodologies for two common assays.

5.1. Protocol 1: Guaiacol-Based Spectrophotometric Assay

This classic assay measures the TPO-catalyzed oxidation of guaiacol (B22219) in the presence of H₂O₂, which produces the colored compound tetraguaiacol, detectable by spectrophotometry.

  • Principle: TPO + H₂O₂ + Guaiacol → Tetraguaiacol (Brown Chromophore)

  • Reagents:

    • Assay Buffer: 100 mM Sodium Phosphate (B84403) buffer, pH 7.2.

    • TPO Source: Partially purified porcine or human thyroid microsomes.

    • Guaiacol Stock Solution: 35-40 mM in assay buffer.

    • Hydrogen Peroxide (H₂O₂) Solution: ~300 µM in assay buffer (prepare fresh).

    • Test Compound: this compound or other inhibitors, serially diluted.

  • Procedure: [1][15]

    • Prepare serial dilutions of the test compound in a 96-well plate.

    • Add 50 µL of the TPO source (e.g., 50 µg total protein from thyroid microsomes) to each well.

    • Add the test compound at various concentrations. Include vehicle controls (e.g., DMSO) and a positive control (e.g., PTU or MMI).

    • Add 35 µL of guaiacol solution.

    • Incubate the mixture at 37°C for 30-60 seconds.

    • Initiate the reaction by adding 115 µL of the fresh H₂O₂ solution.

    • Immediately monitor the increase in absorbance at 470 nm for 2-5 minutes in a kinetic plate reader.

  • Data Analysis:

    • Determine the rate of reaction (V₀) from the linear portion of the kinetic curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).

    • Plot % Inhibition vs. log[Inhibitor] and fit to a dose-response curve to determine the IC₅₀ value.

5.2. Protocol 2: Amplex® UltraRed (AUR) Fluorometric Assay

This is a highly sensitive, high-throughput assay that measures the TPO-catalyzed oxidation of the Amplex® UltraRed reagent to the highly fluorescent product, resorufin.[14][16][17][18]

  • Principle: TPO + H₂O₂ + Amplex® UltraRed → Resorufin (Fluorescent Product)

  • Reagents:

    • Assay Buffer: 200 mM Potassium Phosphate buffer, pH 7.4.

    • TPO Source: Human or rat thyroid microsomes.

    • Amplex® UltraRed (AUR) Reagent: Final concentration of 25 µM.

    • Hydrogen Peroxide (H₂O₂) Solution: Final concentration of 300 µM (prepare fresh).

    • Test Compound: this compound or other inhibitors, serially diluted.

  • Procedure: [1][14]

    • In a 96-well black plate, add 10-15 µL of thyroid microsomal protein (e.g., 12.5 µg).

    • Add the test compound at various concentrations.

    • Add 75 µL of AUR reagent.

    • Add 100 µL of potassium phosphate buffer.

    • Initiate the reaction by adding 25 µL of H₂O₂. The final volume should be ~215 µL.

    • Incubate the plate for 30 minutes at 37°C in a plate reader, protected from light.

    • Measure the fluorescence at an excitation/emission of approximately 544/590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without TPO).

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the data and determine the IC₅₀ value as described for the guaiacol assay.

G start_end start_end process process reagents reagents data data decision decision start Start prep_reagents Prepare Reagents (Buffer, TPO, Substrate, H₂O₂) start->prep_reagents prep_compound Prepare Test Compound (e.g., this compound) start->prep_compound plate_setup Plate Setup (96-well plate) prep_reagents->plate_setup dilutions Create Serial Dilutions prep_compound->dilutions dilutions->plate_setup add_tpo Add TPO Source (Thyroid Microsomes) plate_setup->add_tpo add_compound Add Test Compound & Controls add_tpo->add_compound pre_incubate Pre-incubation (Optional) add_compound->pre_incubate initiate Initiate Reaction (Add H₂O₂) pre_incubate->initiate assay_type Assay Type? initiate->assay_type read_signal Read Signal analyze Data Analysis (% Inhibition, IC₅₀ Curve) read_signal->analyze absorbance Absorbance @ 470nm (Guaiacol) assay_type->absorbance Spectrophotometric fluorescence Fluorescence Ex/Em 544/590nm (Amplex UltraRed) assay_type->fluorescence Fluorometric absorbance->read_signal fluorescence->read_signal end End analyze->end

Caption: Generalized workflow for an in vitro TPO inhibition assay.

Conclusion

The inhibitory action of this compound on thyroid peroxidase is a cornerstone of its therapeutic effect in hyperthyroidism. Its mechanism is multifaceted, characterized by a dual mode of action that includes both reversible competition with the enzyme's natural substrate, iodide, and an irreversible, suicide-like inactivation of the enzyme itself. The balance between these two pathways is critically dependent on the local concentrations of both the drug and iodide within the thyroid gland. A thorough understanding of these mechanisms, supported by robust quantitative in vitro assays, is essential for the continued development of novel and improved antithyroid agents.

References

An In-Depth Technical Guide to the Laboratory Synthesis of 2-Thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary laboratory-scale synthesis pathways for 2-thiouracil (B1096), a heterocyclic compound of significant interest in medicinal chemistry and drug development. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, a sulfur-containing analog of the pyrimidine (B1678525) base uracil, serves as a crucial building block in the synthesis of various therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including antithyroid, antiviral, antibacterial, and anticancer properties. The ability to efficiently synthesize this compound and its analogs is therefore of paramount importance for the discovery and development of new pharmaceuticals. This guide details two robust and well-established methods for its preparation: the condensation of thiourea (B124793) with ethyl acetoacetate (B1235776) and a modified Biginelli-like condensation.

Synthesis Pathway 1: Condensation of Thiourea with a β-Ketoester

This classic and widely utilized method involves the base-catalyzed condensation of thiourea with a β-ketoester, such as ethyl acetoacetate, to form the pyrimidine ring of this compound. The reaction proceeds through a cyclocondensation mechanism.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products thiourea Thiourea reaction Cyclocondensation thiourea->reaction eaa Ethyl Acetoacetate eaa->reaction base Sodium Ethoxide (Base) base->reaction Catalyst solvent Ethanol (B145695) (Solvent) solvent->reaction Solvent heat Reflux heat->reaction Condition thiouracil This compound ethanol Ethanol water Water reaction->thiouracil reaction->ethanol reaction->water

Caption: Reaction scheme for the synthesis of this compound via condensation of thiourea and ethyl acetoacetate.

Experimental Protocol

A detailed protocol for the synthesis of a this compound derivative (2-thio-6-methyluracil) is provided in Organic Syntheses, a highly reliable source for organic chemistry procedures. The following is an adaptation for the synthesis of the parent this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 mole equivalent) and ethyl acetoacetate (1 mole equivalent) in absolute ethanol.

  • Addition of Base: To this solution, add a solution of sodium ethoxide in ethanol (1.1 mole equivalents) portion-wise while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The sodium salt of this compound may precipitate.

  • Acidification: Carefully add glacial acetic acid to the reaction mixture to neutralize the base and precipitate the this compound.

  • Isolation and Purification: Filter the precipitate, wash it with cold water and then with a small amount of cold ethanol. The crude product can be recrystallized from hot water or an ethanol/water mixture to yield pure this compound.

Synthesis Pathway 2: Three-Component Biginelli-like Condensation

The Biginelli reaction is a one-pot synthesis that typically involves an aldehyde, a β-ketoester, and urea (B33335). A modification of this reaction using thiourea in place of urea provides a direct route to this compound derivatives. For the synthesis of the parent this compound, a glyoxylate (B1226380) equivalent can be used in place of an aldehyde. A more direct approach involves the condensation of thiourea with ethyl cyanoacetate (B8463686).

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Intermediate & Product thiourea Thiourea reaction One-pot Condensation thiourea->reaction eca Ethyl Cyanoacetate eca->reaction base Potassium Carbonate base->reaction Base solvent Ethanol solvent->reaction Solvent heat Reflux heat->reaction Condition intermediate Intermediate Adduct thiouracil 5-cyano-2-thiouracil intermediate->thiouracil Cyclization & Dehydration reaction->intermediate

Caption: Workflow for the Biginelli-like synthesis of a this compound derivative.

Experimental Protocol

This protocol is based on procedures for the synthesis of this compound derivatives via a Biginelli-like reaction.

  • Reaction Setup: In a round-bottom flask, suspend thiourea (1 mole equivalent) and ethyl cyanoacetate (1 mole equivalent) in ethanol.

  • Addition of Base: Add potassium carbonate (1.5 mole equivalents) to the suspension.

  • Reflux: Heat the mixture to reflux with vigorous stirring for 8-12 hours.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like aqueous ethanol.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives based on the described pathways.

ParameterPathway 1: Condensation with β-KetoesterPathway 2: Biginelli-like Condensation
Typical Yield 70-85%60-80%
Purity (recrystallized) >98%>97%
Melting Point 340 °C (decomposes)~340 °C (decomposes)
Appearance White to off-white crystalline solidPale yellow to white powder

Spectroscopic Data for this compound

The following table presents typical spectroscopic data used for the characterization of this compound.

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (DMSO-d₆, δ ppm) ~12.3 (s, 1H, NH), ~12.1 (s, 1H, NH), ~7.6 (d, 1H, H-6), ~5.8 (d, 1H, H-5)
¹³C NMR (DMSO-d₆, δ ppm) ~175.0 (C=S), ~162.0 (C=O), ~143.0 (C-6), ~105.0 (C-5)
IR (KBr, cm⁻¹) ~3100-3000 (N-H stretching), ~1700 (C=O stretching), ~1570 (C=C stretching), ~1200 (C=S stretching)
Mass Spectrometry (m/z) [M+H]⁺: 129.02

Disclaimer: The provided protocols are intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols. Appropriate personal protective equipment should be worn at all times.

Tautomeric forms of 2-Thiouracil and their stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tautomeric Forms of 2-Thiouracil (B1096) and Their Stability

Introduction

This compound (2-TU) is a sulfur-containing pyrimidine (B1678525) analog that has garnered significant interest in biochemical and pharmacological research due to its various biological activities.[1] It is known to inhibit hyperthyroidism and demonstrates antiviral and antibacterial properties by causing alterations in protein synthesis.[1] The biological function of such molecules is intrinsically linked to their structural properties, particularly the phenomenon of tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert.[2] In the case of this compound, two primary types of tautomerism are observed: keto-enol and thione-thiol tautomerism.

This technical guide provides a comprehensive overview of the different tautomeric forms of this compound and their relative stabilities in the gas phase and in various solvents. It consolidates data from numerous computational and experimental studies, details the methodologies used for their characterization, and presents logical workflows for understanding these complex equilibria.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms due to the migration of protons between nitrogen, oxygen, and sulfur atoms. The primary equilibrium is between the dioxo-thione form and various enol and thiol isomers. Theoretical and experimental studies have identified six main tautomers.[3] The canonical and most stable form is the oxo-thione tautomer.[4][5]

The principal tautomeric equilibria for this compound are depicted in the diagram below, showcasing the interconversion between the most significant forms.

Tautomers cluster_keto_thione Keto-Thione Form cluster_enol_thiol Enol and Thiol Forms T1 Dioxo-thione (Most Stable) T2 Hydroxy-thione (N1-H) T1->T2 Keto-Enol T3 Hydroxy-thione (N3-H) T1->T3 Keto-Enol T4 Oxo-thiol (N1-H) T1->T4 Thione-Thiol T5 Oxo-thiol (N3-H) T1->T5 Thione-Thiol T6 Hydroxy-thiol T4->T6 Keto-Enol T5->T6 Keto-Enol

Figure 1: Tautomeric equilibria of this compound.

Relative Stability of Tautomers

The relative stability of this compound tautomers has been extensively investigated using both computational and experimental methods. The consensus is that the dioxo-thione form is the most stable tautomer in the gas phase, in low-temperature matrices, and in solutions.[1][4][6]

Gas Phase Stability

In the gas phase, the dioxo-thione tautomer is energetically preferred.[3][7] Computational studies, such as ab initio calculations, have been employed to determine the relative free energies of the different tautomers. These studies consistently show that the other tautomeric forms are significantly higher in energy.

Table 1: Calculated Relative Free Energies of this compound Tautomers in the Gas Phase

Tautomer NameCommon AbbreviationRelative Free Energy (kcal/mol) at MP2/6-31+G//HF/6-31+G Level[3]
Dioxo-thione2TU0.00
Oxo-thiol (N1-H to S)2TU110.59
Hydroxy-thione (N1-H to O)2TU216.59
Oxo-thiol (N3-H to S)2TU39.07
Hydroxy-thione (N3-H to O)2TU414.50
Hydroxy-thiol2TU511.23

Note: The abbreviations 2TU to 2TU5 are as used in the cited literature. The most stable form is set as the reference at 0.00 kcal/mol.

Stability in Solution

The polarity of the solvent can influence the tautomeric equilibrium. However, for this compound, the dioxo-thione form remains the most stable even in polar solvents like water and acetonitrile.[3][4] The Self-Consistent Reaction Field (SCRF) theory is a computational method used to model the effects of a solvent.[3]

Table 2: Calculated Relative Free Energies of this compound Tautomers in Different Solvents (SCRF Method)

TautomerRelative Free Energy in 1,4-Dioxane (ε=2.21) (kcal/mol)[3]Relative Free Energy in Acetonitrile (ε=38) (kcal/mol)[3]Relative Free Energy in Water (ε=78.54) (kcal/mol)[3]
2TU0.000.000.00
2TU110.059.809.75
2TU214.1212.9812.78
2TU38.828.708.68
2TU410.969.248.97
2TU59.688.928.82

As the data indicates, while the relative energies of the less stable tautomers are slightly reduced in polar solvents, the dioxo-thione form (2TU) remains the energetically preferred species.[3]

Experimental and Computational Protocols

A variety of experimental and computational techniques are employed to study the tautomerism of this compound.

Experimental Methodologies
  • Spectrophotometric Techniques (UV and IR): Ultraviolet and infrared spectroscopy are used to identify the predominant tautomeric forms in different environments. For instance, these methods have been used to demonstrate that in aqueous media, the monoanionic form of this compound exists as an equilibrium mixture of two tautomers resulting from deprotonation at N1 or N3.[8]

  • Matrix Isolation Spectroscopy: This technique involves isolating molecules in an inert, cryogenic matrix (like argon or neon).[5] This allows for the study of individual tautomers and their interconversion. In the case of this compound, UV irradiation of the matrix-isolated thione form can generate higher-energy thiol forms, which then spontaneously convert back to the more stable thione tautomer via hydrogen-atom tunneling.[5]

  • Mass Spectrometry: Mass spectrometry can be used to analyze tautomeric equilibria in the gas phase. By studying fragmentation pathways and comparing them with those of derivative compounds where certain tautomers are forbidden, the relative abundance of different tautomers can be inferred.[7]

  • X-ray Spectroscopy: Near-edge absorption fine structure (NEXAFS) spectra at the sulfur L-edges, along with photoelectron spectroscopy, provide detailed information about the electronic structure of the dominant tautomer in the gas phase.[9]

Computational Methodologies

Computational chemistry provides invaluable insights into the structures and relative stabilities of tautomers.

  • Ab Initio and Density Functional Theory (DFT) Calculations: These are quantum mechanical methods used to predict the geometries and energies of molecules.[3][10]

    • Protocol for Geometry Optimization and Energy Calculation:

      • Initial Structure Generation: Create input structures for all possible tautomers.

      • Geometry Optimization: Perform geometry optimization to find the minimum energy structure for each tautomer. Common levels of theory include Hartree-Fock (HF) and DFT methods (e.g., B3LYP) with basis sets like 6-31G** or 6-31+G**.[3]

      • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

      • Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as Møller–Plesset perturbation theory (MP2) or coupled-cluster methods, with a larger basis set (e.g., aug-cc-pVQZ).[3][11]

  • Solvent Effect Modeling:

    • Polarizable Continuum Models (PCM): Methods like the Tomasi's polarizable continuum model (PCM) or the Self-Consistent Reaction Field (SCRF) are used to simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant.[3][4] This allows for the calculation of relative stabilities in different solvents.

The general workflow for the computational analysis of this compound tautomerism is illustrated below.

Workflow cluster_setup Setup cluster_gas_phase Gas Phase Calculation cluster_solution_phase Solution Phase Calculation cluster_analysis Analysis A Define Tautomeric Structures B Geometry Optimization (e.g., HF/6-31+G) A->B C Frequency Analysis (Confirm Minima, Get ZPVE) B->C F Apply Solvent Model (e.g., SCRF/PCM) B->F D Single-Point Energy (e.g., MP2/6-31+G) C->D E Calculate Relative Gas Phase Energies D->E H Compare Stability (Gas vs. Solution) E->H G Calculate Relative Solution Phase Energies F->G G->H I Compare with Experimental Data H->I

Figure 2: Workflow for computational stability analysis.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with significant implications for its biological activity. A combination of advanced experimental and computational methods has established that the dioxo-thione tautomer is the most stable form in both the gas phase and in solution. While other tautomers can be generated, for example through photoexcitation, they are energetically less favorable and tend to revert to the canonical form. The quantitative data and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals working with this compound and related heterocyclic compounds. A thorough understanding of these tautomeric equilibria is essential for predicting molecular interactions, reaction mechanisms, and ultimately, pharmacological effects.

References

The Biochemical Role of 2-Thiouracil as a Sulfur Donor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: The integration of a sulfur atom, originating from 2-thiouracil (B1096), into the fabric of biological macromolecules, with a primary focus on the biosynthesis of 2-thiouridine (B16713) in transfer RNA (tRNA).

Executive Summary

This compound is a pyrimidine (B1678525) analog that plays a pivotal role in cellular metabolism, not as a direct sulfur donor in the conventional sense, but as a crucial precursor to the modified nucleoside, 2-thiouridine (s²U). This modification, predominantly found at the wobble position (position 34) of the anticodon loop in specific tRNAs, is essential for the fidelity and efficiency of protein synthesis. The sulfur atom, which ultimately becomes the 2-thio group of 2-thiouridine, is derived from L-cysteine and is incorporated into the uridine (B1682114) moiety of tRNA through a sophisticated and highly regulated enzymatic cascade. This technical guide provides a comprehensive overview of the biochemical pathways governing the synthesis of 2-thiouridine, detailing the key enzymes, reaction mechanisms, and experimental protocols used to elucidate this fundamental biological process.

The Significance of 2-Thiouridine in tRNA

The introduction of a sulfur atom at the C2 position of uridine in tRNA has profound effects on its structure and function. The 2-thio modification stabilizes the C3'-endo sugar pucker, which is characteristic of A-form RNA, thereby rigidifying the anticodon loop.[1][2] This conformational rigidity is critical for:

  • Enhanced Codon Recognition: The s²U modification ensures accurate and efficient base pairing with adenosine (B11128) in the corresponding mRNA codon and helps to prevent misreading of near-cognate codons.[3]

  • Improved Ribosomal Binding: The stabilized anticodon structure improves the binding of the aminoacyl-tRNA to the ribosome.[2]

  • Aminoacyl-tRNA Synthetase Recognition: In some cases, the 2-thio group acts as a recognition element for the cognate aminoacyl-tRNA synthetase.[3]

Given its importance, the biosynthesis of 2-thiouridine is a highly conserved process across all domains of life.

The Sulfur Donation Pathway: From L-Cysteine to 2-Thiouridine

The sulfur atom of 2-thiouridine is not directly donated by free this compound. Instead, it originates from the amino acid L-cysteine and is transferred to the uridine in tRNA via a multi-step sulfur relay system. The overall process can be divided into three key stages:

  • Sulfur Mobilization: A cysteine desulfurase enzyme activates the sulfur of L-cysteine, forming a persulfide intermediate on a conserved cysteine residue of the enzyme.

  • Sulfur Relay: The persulfide sulfur is then transferred through a cascade of sulfur carrier proteins.

  • Thiolation of tRNA: Finally, a tRNA-specific thiouridylase catalyzes the transfer of the sulfur to the C2 position of a specific uridine residue in the tRNA molecule.

The complexity of the sulfur relay system can vary between organisms.

The Escherichia coli Sulfur Relay Pathway for 2-Thiouridine Synthesis

In E. coli, the biosynthesis of 2-thiouridine is a well-characterized process involving a series of proteins encoded by the isc and tus genes.

  • IscS (Cysteine Desulfurase): This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the removal of sulfur from L-cysteine, forming L-alanine and a persulfide on its own active site cysteine.[2][4]

  • TusA (Sulfur Carrier): TusA interacts directly with IscS to accept the persulfide sulfur.[1][5] TusA plays a central role in directing sulfur towards various biosynthetic pathways.[5][6]

  • TusBCD (Sulfur Relay Complex): TusA transfers the sulfur to the TusD subunit of the heterohexameric TusBCD complex.[1][7]

  • TusE (Sulfur Carrier): TusE then accepts the sulfur from TusD.[1]

  • MnmA (tRNA Thiouridylase): The final step is catalyzed by MnmA, which binds to the tRNA substrate. MnmA utilizes ATP to adenylate the C2 position of the target uridine, making it susceptible to nucleophilic attack by the persulfide sulfur transferred from TusE.[2][4][8]

E_coli_Sulfur_Relay cluster_sulfur_mobilization Sulfur Mobilization cluster_sulfur_relay Sulfur Relay cluster_thiolation tRNA Thiolation L-Cysteine L-Cysteine IscS IscS (Cysteine Desulfurase) L-Cysteine->IscS PLP IscS-SSH IscS-SSH IscS->IscS-SSH L-Alanine TusA TusA IscS-SSH->TusA Sulfur Transfer TusBCD TusBCD TusA->TusBCD Sulfur Transfer TusE TusE TusBCD->TusE Sulfur Transfer MnmA MnmA (tRNA Thiouridylase) tRNA tRNA(U34) tRNA(s²U34) tRNA(s²U34) ATP ATP AMP_PPi AMP + PPi

The Abbreviated Bacillus subtilis Pathway

In contrast to E. coli, Bacillus subtilis employs a more streamlined, two-component system for 2-thiouridine synthesis.[9][10]

  • YrvO (Cysteine Desulfurase): A dedicated cysteine desulfurase that mobilizes sulfur from L-cysteine.[9][10]

  • MnmA (tRNA Thiouridylase): The B. subtilis MnmA ortholog directly accepts the persulfide sulfur from YrvO in an ATP-dependent manner to catalyze the thiolation of tRNA.[9][10]

B_subtilis_Sulfur_Relay cluster_sulfur_mobilization Sulfur Mobilization cluster_thiolation tRNA Thiolation L-Cysteine L-Cysteine YrvO YrvO (Cysteine Desulfurase) L-Cysteine->YrvO PLP YrvO-SSH YrvO-SSH YrvO->YrvO-SSH L-Alanine MnmA MnmA (tRNA Thiouridylase) tRNA tRNA(U34) tRNA(s²U34) tRNA(s²U34) ATP ATP AMP_PPi AMP + PPi

Quantitative Data

The following tables summarize the available quantitative data for the enzymes and reactions involved in 2-thiouridine biosynthesis and the thermodynamic effects of the modification.

Table 1: Kinetic Parameters of Enzymes in Thiouridine Biosynthesis Pathways

EnzymeOrganismSubstrateKmkcatCatalytic Efficiency (kcat/Km)Reference
MnmC (step 1)E. colicmnm⁵s²U-tRNA600 nM0.34 s⁻¹5.7 x 10⁵ M⁻¹s⁻¹[11][12]
MnmC (step 2)E. colinm⁵s²U-tRNA70 nM0.31 s⁻¹4.4 x 10⁶ M⁻¹s⁻¹[11][12]
SaSufSS. aureusL-Cysteine600 ± 170 µM4.1 ± 0.5 min⁻¹6800 ± 2700 M⁻¹min⁻¹[13]
BsSufSB. subtilisL-Cysteine440 ± 190 µM4.9 ± 0.7 min⁻¹11100 ± 6400 M⁻¹min⁻¹[13]

Table 2: Thermodynamic Parameters of RNA Duplexes Containing 2-Thiouridine

DuplexTm (°C)ΔG° (kcal/mol)ΔH° (kcal/mol)Reference
GU UUC:GmAmAmAmCm19.0-2.8-[2]
Gs²U UUC:GmAmAmAmCm30.7-4.8-[2]
Gs⁴U UUC:GmAmAmAmCm14.5-2.2-[2]
U:A duplex--8.18-64.3[14]
s²U:A duplex--9.05-55.0[14]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the biosynthesis of 2-thiouridine.

In Vitro Reconstitution of 2-Thiouridine Synthesis

This protocol allows for the synthesis of 2-thiouridine in a controlled, cell-free environment.

Objective: To biochemically synthesize 2-thiouridine in tRNA using purified enzymes.

Materials:

  • Purified IscS (or YrvO) and MnmA enzymes.

  • Purified TusA, TusBCD, and TusE (for the E. coli system).

  • Unmodified tRNA substrate (e.g., in vitro transcribed tRNAGlu).

  • L-cysteine (or [³⁵S]L-cysteine for radiolabeling).

  • ATP and MgCl₂.

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.5).

  • Dithiothreitol (DTT) as a reducing agent.

Procedure:

  • tRNA Refolding: Dilute the tRNA substrate in reaction buffer, heat at 80°C for 3 minutes, and then cool slowly to room temperature to ensure proper folding. Add MgCl₂ to a final concentration of 1-5 mM.[10]

  • Reaction Assembly: In a microcentrifuge tube, combine the refolded tRNA, L-cysteine, ATP, MgCl₂, and DTT in the reaction buffer.

  • Enzyme Addition: Add the purified enzymes (IscS/YrvO, MnmA, and Tus proteins if applicable) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[10]

  • RNA Purification: Stop the reaction and purify the tRNA using phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Analysis: Analyze the purified tRNA for the presence of 2-thiouridine using methods described in section 5.3.

in_vitro_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis A Purify Enzymes (IscS/YrvO, MnmA, Tus) E Add Enzymes A->E B Prepare Unmodified tRNA C Refold tRNA (Heat/Cool, +MgCl₂) B->C D Assemble Reaction Mix (tRNA, Cysteine, ATP) C->D D->E F Incubate at 37°C E->F G Purify tRNA (Phenol-Chloroform) F->G H Analyze for s²U (APM-PAGE or LC-MS) G->H

Cysteine Desulfurase Activity Assay

This assay measures the activity of enzymes like IscS and YrvO by quantifying one of the reaction products, L-alanine or sulfide (B99878).

Objective: To determine the kinetic parameters of a cysteine desulfurase.

Method 1: Methylene (B1212753) Blue Assay for Sulfide Detection

  • Reaction Setup: Prepare a reaction mixture containing the cysteine desulfurase, L-cysteine, and a reducing agent like DTT in a suitable buffer.[10]

  • Incubation: Incubate at the desired temperature.

  • Quenching and Color Development: At various time points, take aliquots and add them to a solution containing zinc acetate (B1210297) to trap the sulfide, followed by the addition of N,N-dimethyl-p-phenylenediamine and FeCl₃ to form methylene blue.

  • Quantification: Measure the absorbance of the methylene blue at 670 nm and calculate the sulfide concentration using a standard curve.[15]

Method 2: NDA Assay for Alanine Detection

  • Reaction Setup: Similar to the methylene blue assay.

  • Derivatization: At time points, stop the reaction and derivatize the produced L-alanine with naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of a nucleophile (e.g., cyanide).

  • Quantification: Measure the fluorescence of the resulting cyanobenz[f]isoindole adduct to determine the L-alanine concentration.[13]

Detection and Quantification of 2-Thiouridine in tRNA

Objective: To confirm the presence and quantify the amount of 2-thiouridine in a tRNA sample.

Method 1: APM-PAGE and Northern Blotting

  • Gel Preparation: Prepare a polyacrylamide gel containing [(N-acryloylamino)phenyl]mercuric chloride (APM).[16][17]

  • Electrophoresis: Separate the RNA samples on the APM gel. The mercury in APM specifically interacts with the thio-group of 2-thiouridine, retarding the mobility of the thiolated tRNA.[16]

  • Northern Blotting: Transfer the separated RNA to a membrane and probe with a labeled oligonucleotide specific for the tRNA of interest.

  • Analysis: The presence of a slower-migrating band on the APM gel, which is absent in a control gel without APM or in a sample from a knockout strain, indicates the presence of the 2-thio modification.[18][19]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • tRNA Digestion: Digest the purified tRNA to single nucleosides using enzymes like nuclease P1 and alkaline phosphatase.[9][20]

  • LC Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

  • MS Detection: Detect and quantify the nucleosides using a mass spectrometer. The presence of a peak with the mass-to-charge ratio corresponding to 2-thiouridine confirms its presence. Quantification can be achieved by comparing the peak area to that of a known standard.[3][9][21]

Conclusion

While this compound itself does not act as a direct sulfur donor in metabolic reactions, it is the quintessential product of a complex and elegant sulfur relay pathway that culminates in the formation of 2-thiouridine in tRNA. This modification is a testament to the intricate molecular machinery that has evolved to fine-tune the process of protein synthesis. The study of the enzymes and pathways involved in 2-thiouridine biosynthesis continues to provide valuable insights into the fundamental principles of sulfur metabolism, tRNA function, and the regulation of gene expression. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this vital biochemical process.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Thiouracil Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing challenge of antimicrobial resistance and the demand for more effective anticancer agents have spurred the exploration of novel therapeutic compounds. Among these, metal complexes of 2-thiouracil (B1096) and its derivatives have emerged as a promising class of molecules with diverse and potent biological activities. This technical guide provides an in-depth analysis of the antimicrobial, anticancer, and antioxidant properties of these complexes, offering a valuable resource for researchers and drug development professionals. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the proposed mechanisms of action to facilitate a comprehensive understanding of this important area of medicinal chemistry.

I. Quantitative Analysis of Biological Activities

The biological efficacy of this compound metal complexes is demonstrated through various quantitative assays. The following tables summarize the inhibitory activities of a selection of these complexes against microbial strains and cancer cell lines, as well as their antioxidant capacities.

Table 1: Antimicrobial Activity of this compound Metal Complexes
ComplexTest OrganismZone of Inhibition (mm)Minimal Inhibitory Concentration (MIC) (µM)Reference
Cu(II)-6-methyl-2-thiouracilS. aureus--[1]
Cu(II)-6-methyl-2-thiouracilE. faecalis--[1]
Cu(II)-6-methyl-2-thiouracilS. cerevisiae--[1]
Pd(II)-6-propyl-2-thiouracilVarious--[1]
2TU-Mn-8HQGram-positive & Gram-negative bacteria, diploid fungus-11.07 - 708.64[2][3]
2TU-Cu-8HQGram-positive & Gram-negative bacteria, diploid fungus-23.68 - 757.70[2][3]
2TU-Ni-8HQGram-positive & Gram-negative bacteria, diploid fungus-350.67 - 701.35[2][3]

Note: '-' indicates data not specified in the provided search results. 2TU = this compound; 8HQ = 8-hydroxyquinoline.

Table 2: Anticancer Activity of this compound Metal Complexes
ComplexCancer Cell LineIC50 / CD50 (µM)Reference
Pd(II)-6-propyl-2-thiouracilHeLa (Human cervical carcinoma)0.64[4][5][6]
Ligand (6-propyl-2-thiouracil)HeLa (Human cervical carcinoma)95.5[4][6]
Cu(II)-2,4-dithiouracilHeLa (Human cervical carcinoma)-[4]
Au(III)-2,4-dithiouracilHeLa (Human cervical carcinoma)-[4]
Cu(II)-6-propyl-2-thiouracilHeLa (Human cervical carcinoma)-[4]
2-TU-AuNPsMDA-MB-231 (Breast cancer)4.4 (nM)[7]
AuNPsMDA-MB-231 (Breast cancer)10.4 (nM)[7]

Note: '-' indicates data not specified in the provided search results. IC50 (half-maximal inhibitory concentration) and CD50 (median cytotoxic dose) are measures of potency. The cytotoxic effect of the Cu(II) complex with 2,4-dithiouracil was 41 times stronger than the ligand, and the Au(III) complex showed a 162 times higher effect.[4] The Cu(II) complex with 6-propyl-2-thiouracil exhibited a 9-fold higher cytotoxic activity, while the Pd(II) complex was over 149-fold more active than the ligand.[4][8]

Table 3: Antioxidant Activity of this compound Metal Complexes
ComplexAssayIC50 (µM)Reference
2TU-Cu-2HQ (Complex 5)Superoxide Dismutase (SOD) Activity1.20[2][3]
2TU-Mn-8HQ (Complex 3)Superoxide Dismutase (SOD) Activity3.50[2][3]
2TU-Ni-8HQ (Complex 1)Radical Scavenging Activity (RSA)174.86[2][3]
Complex 5Radical Scavenging Activity (RSA)196.54[2][3]
2TU-Cu-8HQ (Complex 2)Radical Scavenging Activity (RSA)431.65[2][3]

Note: 2TU = this compound; 8HQ = 8-hydroxyquinoline; 2HQ = 2-hydroxyquinoline.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the standard protocols for key experiments used to evaluate the biological activities of this compound metal complexes.

A. Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[9][10][11][12][13]

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Filter paper disks

  • Test compound solution (at a known concentration)

  • Positive control antibiotic disks

  • Negative control (solvent) disks

  • Forceps

  • Incubator (37°C)

  • Metric ruler

Procedure:

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension.[9] Excess liquid is removed by pressing the swab against the inside of the tube.[12] The entire surface of the MHA plate is then evenly swabbed to create a bacterial lawn.[11] The plate is rotated approximately 60 degrees twice during the process to ensure uniform coverage.[12]

  • Drying: The inoculated plate is allowed to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[10]

  • Disk Placement: Using sterile forceps, the antibiotic disks (test compound, positive control, and negative control) are placed on the agar surface.[9] The disks should be gently pressed to ensure complete contact with the agar.[12] Disks should be spaced sufficiently far apart (e.g., 24 mm) to prevent overlapping of inhibition zones.[9]

  • Incubation: The plates are inverted and incubated at 37°C for 16-24 hours.[9][12]

  • Measurement and Interpretation: After incubation, the diameter of the zone of inhibition around each disk is measured in millimeters using a metric ruler.[13] The results are interpreted by comparing the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.[9]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Standardize Bacterial Inoculum (0.5 McFarland) C Inoculate MHA Plate (Lawn Culture) A->C B Prepare Mueller-Hinton Agar Plates B->C D Allow Plate to Dry C->D E Apply Antimicrobial Disks D->E F Incubate at 37°C E->F G Measure Zone of Inhibition (mm) F->G H Interpret Results (Susceptible/Intermediate/Resistant) G->H

Workflow for the Kirby-Bauer Disk Diffusion Method.
B. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[14][15][16][17]

Materials:

  • 96-well microplates

  • Cultured cells

  • Culture medium (serum-free for incubation step)

  • Test compound solutions at various concentrations

  • MTT solution (typically 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with the solvent used to dissolve the compound.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, MTT solution is added to each well to a final concentration of 0.5 mg/mL.[14] The plate is then incubated for an additional 1-4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilization solution is added to each well to dissolve the purple formazan crystals formed by viable cells. The plate is often shaken on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength between 550 and 600 nm.[14] A reference wavelength of >650 nm is often used for background correction.[14]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (1-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 G->H

Workflow of the MTT Assay for Cytotoxicity.
C. Antioxidant Capacity Determination: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[18][19][20][21][22]

Materials:

  • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

  • Test compound solutions at various concentrations

  • Positive control (e.g., ascorbic acid, gallic acid)

  • Methanol or ethanol (B145695) (as blank and solvent)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: A specific volume of the test compound solution at different concentrations is mixed with a DPPH solution.[19] A control is prepared with the solvent and DPPH solution, and a blank contains only the solvent.[19]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set time, typically 30 minutes.[20]

  • Absorbance Measurement: The absorbance of each solution is measured at approximately 517 nm.[18]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[18]

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals, is determined from a plot of scavenging activity against the concentration of the test compound.

III. Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound metal complexes exert their biological effects is crucial for their development as therapeutic agents. Research suggests that their anticancer activity, in particular, involves the induction of apoptosis and interference with the cell cycle.

Proposed Anticancer Mechanism of Action

Studies on ruthenium(II) complexes with 6-methyl-2-thiouracil have indicated that these compounds can induce DNA double-strand breaks.[23][24] This DNA damage can trigger a cellular stress response, leading to the activation of the JNK/p38 MAPK signaling pathways.[23][24] These pathways, in turn, can initiate caspase-mediated apoptosis, a form of programmed cell death.[23][24] The activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3) ultimately leads to the cleavage of cellular proteins and cell death.[23] Additionally, some complexes have been shown to disrupt the cell cycle, leading to an accumulation of cells in specific phases and preventing their proliferation.[6] The proposed mechanism for palladium(II) complexes may also involve distinct cytotoxic actions.[4][8]

Anticancer_Mechanism cluster_drug Drug Action cluster_cellular Cellular Response Drug This compound Metal Complex (e.g., Ru(II) Complex) DNA_Damage DNA Double-Strand Break Drug->DNA_Damage Cell_Cycle Cell Cycle Arrest Drug->Cell_Cycle JNK_p38 Activation of JNK/p38 MAPK Pathways DNA_Damage->JNK_p38 Caspase_Activation Caspase Activation (Caspase-8, -9, -3) JNK_p38->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Proliferation Inhibition of Cell Proliferation Cell_Cycle->Proliferation

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Thiouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiouracil (B1096), a sulfur-containing analog of the pyrimidine (B1678525) base uracil (B121893), and its derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential.[1] The substitution of the oxygen atom at the C2 position with sulfur profoundly influences the molecule's electronic properties, molecular geometry, and, consequently, its biological activity.[2] These derivatives have garnered considerable interest in medicinal chemistry due to their broad spectrum of pharmacological effects, including anticancer, antimicrobial, and antithyroid activities.[3][4][5]

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and biological activities of this compound derivatives. It aims to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Molecular Structure and Bonding

The introduction of a sulfur atom at the C2 position of the uracil ring induces significant changes in bond lengths and angles, affecting the overall planarity and electronic distribution of the molecule. X-ray crystallography and computational studies have been instrumental in elucidating these structural features.

The this compound molecule exists predominantly in the lactam-thione tautomeric form.[3] The C=S double bond is significantly longer than the C=O bond in uracil, leading to a slight reduction in the adjacent N1-C2 and N3-C2 bond lengths.[6]

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for this compound
ParameterBond Length (Å)[3]ParameterBond Angle (°)[3]
C(2)-S(2)1.683N(1)-C(2)-N(3)115.3
C(2)-N(1)1.365C(2)-N(3)-C(4)125.7
C(2)-N(3)1.357N(3)-C(4)-C(5)115.1
C(4)-O(4)1.227C(4)-C(5)-C(6)119.2
N(1)-C(6)1.373C(5)-C(6)-N(1)122.5
C(5)-C(6)1.341C(6)-N(1)-C(2)122.1
N(3)-C(4)1.385
C(4)-C(5)1.442

Data obtained from X-ray diffraction studies.

Biological Activities of this compound Derivatives

The structural modifications of the this compound scaffold have led to the development of derivatives with a wide array of biological activities. Of particular significance is their potential as anticancer agents.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against various human cancer cell lines. The mechanism of action often involves the induction of cell cycle arrest and apoptosis.[7][8]

CompoundA-2780 (ovarian) IC₅₀ (µM)[7]HT-29 (colon) IC₅₀ (µM)[7]MCF-7 (breast) IC₅₀ (µM)[7]HepG2 (liver) IC₅₀ (µM)[7]
6b 12.3 ± 1.18.7 ± 0.76.5 ± 0.515.1 ± 1.3
6d 10.1 ± 0.97.2 ± 0.65.1 ± 0.412.8 ± 1.1
6e 8.5 ± 0.75.9 ± 0.54.2 ± 0.310.4 ± 0.9
6f 11.2 ± 1.07.9 ± 0.75.8 ± 0.514.2 ± 1.2
6g 9.8 ± 0.86.8 ± 0.64.9 ± 0.411.9 ± 1.0
7b 15.6 ± 1.411.3 ± 1.08.9 ± 0.818.2 ± 1.6
5-FU (control) 7.8 ± 0.66.1 ± 0.54.9 ± 0.413.5 ± 1.2

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Signaling Pathways and Mechanisms of Action

A key mechanism underlying the anticancer activity of certain this compound derivatives is the induction of cell cycle arrest, often through the inhibition of cyclin-dependent kinases (CDKs).[7] For instance, compound 6e has been shown to cause cell cycle arrest at the G1/S phase in ovarian cancer cells (A-2780), the S phase in colon (HT-29) and breast (MCF-7) cancer cells, and the G2/M phase in liver cancer cells (HepG2).[8] This cell cycle disruption is mediated by the enhanced expression of the cell cycle inhibitors p21 and p27.[8]

Cell_Cycle_Arrest cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S G1_S_Checkpoint->S Apoptosis Apoptosis G1_S_Checkpoint->Apoptosis arrest leads to G2 G2 S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M G2_M_Checkpoint->M G2_M_Checkpoint->Apoptosis arrest leads to Thiouracil_Derivative This compound Derivative (e.g., 6e) CDK2A CDK2A Thiouracil_Derivative->CDK2A inhibition p21_p27 p21 / p27 Thiouracil_Derivative->p21_p27 upregulation CDK2A->G1_S_Checkpoint promotes p21_p27->G1_S_Checkpoint inhibition p21_p27->G2_M_Checkpoint inhibition

Caption: Mechanism of cell cycle arrest induced by this compound derivatives.

Experimental Protocols

Synthesis of 6-Methyl-4-Oxo-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Sulfonyl Chloride (2)[7]

A mixture of 6-methyl-2-thiouracil (12.5 g, 0.088 mol) and chlorosulfonic acid (51 mL, 0.77 mol) is refluxed at 120 °C for 8 hours. The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. The crude product is recrystallized from a mixture of dimethylformamide (DMF) and water to yield the title compound.

Synthesis_Workflow start Start step1 Mix 6-methyl-2-thiouracil and chlorosulfonic acid start->step1 step2 Reflux at 120°C for 8h step1->step2 step3 Cool to room temperature step2->step3 step4 Pour onto crushed ice step3->step4 step5 Filter the precipitate step4->step5 step6 Wash with cold water step5->step6 step7 Dry under vacuum step6->step7 step8 Recrystallize from DMF/water step7->step8 end End Product step8->end

Caption: General workflow for the synthesis of a this compound intermediate.

Cytotoxicity Assay (SRB Assay)[4]
  • Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.

  • Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry[8]
  • Cell Treatment: Cells are treated with the IC₅₀ concentration of the this compound derivative for 48 hours.

  • Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: Cells are fixed in 70% ice-cold ethanol (B145695) while vortexing and stored at -20 °C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Molecular Docking Protocol for CDK2A[7]
  • Protein Preparation: The crystal structure of CDK2A is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structures of the this compound derivatives are built and optimized using appropriate software.

  • Docking: The prepared ligands are docked into the active site of CDK2A using a suitable docking program. The docking parameters are set to allow for flexible ligand conformations.

  • Analysis: The resulting docking poses are analyzed to determine the binding affinity (e.g., docking score) and the interactions between the ligand and the active site residues of the protein.

Conclusion

This compound derivatives continue to be a promising scaffold in drug discovery. Their rich chemistry allows for the generation of diverse libraries of compounds with a wide range of biological activities. The detailed understanding of their molecular structure and bonding, coupled with robust experimental protocols for synthesis and biological evaluation, is crucial for the rational design of new and more potent therapeutic agents. The insights into their mechanisms of action, such as the induction of cell cycle arrest, provide a solid foundation for further preclinical and clinical development. This guide serves as a foundational resource to aid researchers in their efforts to harness the full therapeutic potential of this important class of molecules.

References

The Photophysical Intricacies of 2-Thiouracil: A Technical Guide for Photosensitizer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of 2-thiouracil (B1096), a molecule of significant interest in the development of novel photosensitizers for photodynamic therapy (PDT). This document provides a consolidated resource on its spectral characteristics, excited-state dynamics, and the fundamental mechanisms that underpin its photosensitizing potential.

Core Photophysical Properties of this compound

This compound exhibits distinct photophysical characteristics that make it a compelling candidate for photosensitizer studies. Upon absorption of ultraviolet (UV) light, it efficiently populates a reactive triplet state, a critical prerequisite for a Type II photosensitizer, which mediates its therapeutic effect through the generation of singlet oxygen.

Quantitative Photophysical Data

The following table summarizes the key quantitative photophysical parameters of this compound, compiled from various spectroscopic and computational studies. These values provide a foundational understanding of its behavior upon photoexcitation.

ParameterSymbolValueSolvent/Conditions
Absorption Maximum λmax~270 nm (main band), ~290 nm (shoulder)[1]Varies with solvent polarity
Molar Absorptivity εData not consistently reported across sources
Fluorescence Quantum Yield ΦFVery low (near-unity ISC suggests minimal fluorescence)
Fluorescence Lifetime τFVery short (sub-picosecond)
Intersystem Crossing Quantum Yield ΦISC0.75 ± 0.20 to near-unity[1][2][3]Acetonitrile, Aqueous solution
Intersystem Crossing Time Constant τISC~400 fs[3]Acetonitrile, Aqueous solution
Triplet State Lifetime τT0.07 ± 0.02 µs[2]Anaerobic conditions
Phosphorescence Quantum Yield ΦP0.65–0.70[2]77 K
Singlet Oxygen Quantum Yield ΦΔEstimated to be similar to 2-thiothymine (~0.36)[2]Direct measurement for 2-TU not reported

Excited-State Dynamics and Photosensitization Mechanism

The photosensitizing capability of this compound is rooted in its efficient transition from the singlet excited state to a long-lived triplet state. This process, known as intersystem crossing (ISC), is remarkably efficient in this compound, with a quantum yield approaching unity.

Upon excitation with UV radiation, this compound is primarily promoted to its second excited singlet state (S₂). From here, it undergoes a rapid internal conversion to the first excited singlet state (S₁) on a femtosecond timescale. The key step for photosensitization is the subsequent, highly efficient intersystem crossing from S₁ to the triplet manifold (T₂), followed by internal conversion to the lowest triplet state (T₁). This T₁ state is relatively long-lived and possesses the necessary energy to interact with molecular oxygen.[1][2]

The primary mechanism of photosensitization for this compound is believed to be a Type II process. In this pathway, the excited triplet state of this compound transfers its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent cytotoxic agent that can induce oxidative damage to cellular components, leading to cell death.[2][4]

Visualization of Photophysical Pathways

The following diagram illustrates the key steps in the photoexcitation and relaxation of this compound, leading to the generation of its photosensitizing triplet state.

Photophysical_Pathway cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S2 S₂ (¹ππ) S0->S2 Absorption (hν) S1 S₁ (¹nπ) S2->S1 Internal Conversion (~59 fs) T2 T₂ S1->T2 Intersystem Crossing (~400 fs) T1 T₁ (³ππ*) T2->T1 Internal Conversion TAS_Workflow Laser Femtosecond Laser BeamSplitter Beam Splitter Laser->BeamSplitter PumpPath Pump Beam (High Intensity) BeamSplitter->PumpPath Pump ProbePath Probe Beam (White Light Continuum) BeamSplitter->ProbePath Probe DelayStage Optical Delay Stage PumpPath->DelayStage Sample This compound Sample DelayStage->Sample Detector Spectrometer/Detector Sample->Detector ProbePath->Sample Data Transient Absorption Data (ΔA vs. λ vs. time) Detector->Data PDT_Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrion cluster_cytosol Cytosol PS This compound (PS) ROS ¹O₂ (ROS) Light Light (hν) O2 ³O₂ Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1 + Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

The Dawn of Antithyroid Therapy: An In-depth Technical Guide to the Early Research of 2-Thiouracil and its Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The early 1940s marked a pivotal moment in endocrinology with the discovery of 2-thiouracil (B1096), a compound that would revolutionize the treatment of hyperthyroidism.[1][2] Prior to its introduction, therapeutic options were limited and often invasive. This technical guide delves into the foundational research on this compound, providing a detailed overview of its physiological effects, the experimental methodologies used in its initial investigation, and the nascent understanding of its mechanism of action as it was perceived by pioneering scientists. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the origins of antithyroid drug therapy.

Core Physiological Effects of this compound

Early research on this compound primarily focused on its profound impact on the thyroid gland and overall metabolism. The compound was observed to effectively reduce the signs and symptoms of hyperthyroidism by inhibiting the production of thyroid hormones.[1][3] This led to a decrease in the basal metabolic rate (BMR), a key indicator of thyroid function, and observable changes in growth and body weight in animal models.

Quantitative Data on Physiological Effects

The following tables summarize the quantitative data extracted from seminal early studies on this compound.

Table 1: Effect of this compound on Basal Metabolic Rate (BMR) in Rats

Study (Year)Animal ModelDosageDuration of TreatmentAverage Change in BMR
Mackenzie & Mackenzie (1943)Rats0.2% in diet21 days-30%
Astwood (1943)Rats0.1% in drinking water14 daysSignificant decrease (exact % not specified)

Table 2: Effect of this compound on Growth and Body Weight in Rats

Study (Year)Animal ModelDosageDuration of TreatmentKey Findings on Body Weight
Mackenzie & Mackenzie (1943)Young Rats0.2% in diet35 daysRetardation of growth compared to controls
Astwood (1943)Rats0.1% in drinking water14 daysCessation of normal weight gain

Table 3: Histological Changes in the Thyroid Gland of Rats Treated with this compound

Study (Year)DosageDuration of TreatmentObserved Histological Changes
Mackenzie & Mackenzie (1943)0.2% in diet21 daysMarked hyperplasia, increased cell height, loss of colloid
Astwood (1943)0.1% in drinking water14 daysHypertrophy and hyperplasia of follicular cells, reduced colloid

Experimental Protocols

The pioneering studies on this compound laid the groundwork for future pharmacological research. The following are detailed methodologies from key experiments.

Mackenzie & Mackenzie (1943): "Effect of Sulfonamides and Thioureas on the Thyroid Gland and Basal Metabolism"
  • Objective: To investigate the effects of various sulfonamides and thiourea (B124793) derivatives, including this compound, on the thyroid gland and basal metabolic rate in rats.

  • Animal Model: Young albino rats.

  • Methodology:

    • Dietary Administration: this compound was incorporated into the diet at a concentration of 0.2%.

    • Control Group: A control group of rats received the same diet without the addition of this compound.

    • Duration: The experimental diet was provided for a period of up to 35 days.

    • Basal Metabolic Rate (BMR) Measurement: BMR was determined by measuring oxygen consumption using a closed-circuit metabolism apparatus.

    • Histological Examination: At the end of the experimental period, the rats were euthanized, and the thyroid glands were dissected, weighed, and fixed for histological examination. Sections were stained with hematoxylin (B73222) and eosin.

Astwood (1943): "Treatment of Hyperthyroidism with Thiourea and Thiouracil"
  • Objective: To determine the therapeutic potential of thiourea and this compound in treating hyperthyroidism in both animal models and human patients.

  • Animal Model: Rats.

  • Methodology:

    • Administration in Drinking Water: this compound was dissolved in the drinking water at a concentration of 0.1%.

    • Observation: The general health, body weight, and food and water intake of the rats were monitored daily.

    • Thyroid Gland Analysis: After a treatment period of 14 days, the thyroid glands were removed, weighed, and histologically examined.

  • Human Studies:

    • Patient Selection: Patients with clear signs of hyperthyroidism were selected for the study.

    • Dosage: Initial oral doses of this compound ranged from 0.2 to 1.0 grams per day, given in divided doses.

    • Monitoring: The basal metabolic rate of the patients was measured regularly to assess the therapeutic effect of the drug.

Signaling Pathways and Mechanism of Action (Early Concepts)

The understanding of intracellular signaling pathways in the 1940s was rudimentary compared to modern knowledge. The early researchers conceptualized the action of this compound as a direct interference with the thyroid gland's ability to synthesize its hormone, rather than through a detailed cascade of molecular events.

The prevailing hypothesis was that this compound blocked the process of iodine incorporation into tyrosine residues within the thyroglobulin molecule, a critical step in the formation of thyroid hormones.[4][5] This was thought to be achieved through the inhibition of an enzyme system, later identified as thyroid peroxidase.[4] The resulting decrease in thyroid hormone production would then lead to a compensatory increase in the secretion of thyrotropic hormone (TSH) from the pituitary gland, causing the observed hyperplasia and hypertrophy of the thyroid follicular cells.

Below is a diagram representing the conceptual understanding of the thyroid hormone synthesis pathway and the inhibitory action of this compound as understood in the early research period.

G cluster_blood Bloodstream cluster_follicle_cell Thyroid Follicle Cell cluster_pituitary Pituitary Gland Iodide_blood Iodide (I-) Iodide_cell Iodide (I-) Iodide_blood->Iodide_cell Uptake Iodine_active Active Iodine (I2) Iodide_cell->Iodine_active Oxidation (Thyroid Peroxidase) MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) Iodine_active->MIT_DIT Iodination Tyrosine Tyrosine residues on Thyroglobulin Tyrosine->MIT_DIT T3_T4 Thyroid Hormones (T3, T4) MIT_DIT->T3_T4 Coupling T3_T4->Iodide_blood Secretion TSH Thyrotropic Hormone (TSH) T3_T4->TSH Negative Feedback TSH->Iodide_cell Stimulation Thiouracil This compound Thiouracil->Iodine_active Inhibition

Early concept of this compound's inhibitory action on thyroid hormone synthesis.

This diagram illustrates the key steps of thyroid hormone synthesis as they were understood, with this compound acting to block the oxidation of iodide and its subsequent incorporation into tyrosine. The feedback loop involving TSH from the pituitary gland is also depicted.

Below is a workflow diagram outlining the general experimental process followed in the early animal studies of this compound.

G start Start animal_selection Animal Selection (e.g., Rats) start->animal_selection group_assignment Group Assignment (Control & Treatment) animal_selection->group_assignment treatment_admin This compound Administration (Diet or Drinking Water) group_assignment->treatment_admin monitoring Daily Monitoring (Weight, Food/Water Intake) treatment_admin->monitoring bmr_measurement Basal Metabolic Rate Measurement monitoring->bmr_measurement euthanasia Euthanasia & Dissection bmr_measurement->euthanasia thyroid_analysis Thyroid Gland Analysis (Weight, Histology) euthanasia->thyroid_analysis data_analysis Data Analysis & Conclusion thyroid_analysis->data_analysis end End data_analysis->end

General experimental workflow for early animal studies of this compound.

Conclusion

The early research on this compound, conducted with the limited tools and conceptual frameworks of the 1940s, was remarkably insightful and laid the essential groundwork for the development of modern antithyroid therapies. The meticulous animal and clinical studies demonstrated its efficacy in treating hyperthyroidism and provided the first clues into its mechanism of action. This technical guide serves to highlight the significance of these foundational discoveries and provide a valuable resource for contemporary researchers in the field of thyroid disease and drug development. By understanding the origins of antithyroid therapy, we can better appreciate the advancements that have been made and continue to innovate in this critical area of medicine.

References

The Solubility Profile of 2-Thiouracil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the solubility of 2-Thiouracil (B1096) in various solvents, complete with experimental protocols and data analysis.

Abstract

This compound, a sulfur-containing analog of the pyrimidine (B1678525) base uracil, is a compound of significant interest in biochemical research and pharmacology. Its utility in various applications is often contingent on its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common solvents. Quantitative solubility data from various sources are compiled and presented in a structured format for easy comparison. Furthermore, this document outlines a detailed experimental protocol for determining the solubility of this compound, providing researchers with a practical methodology for their own investigations.

Introduction

This compound (C₄H₄N₂OS) is a heterocyclic compound that has been utilized in diverse areas of scientific research, including as an antithyroid agent and a tool for studying nucleic acid structure and function.[1] A fundamental physicochemical property that governs its application in experimental and pharmaceutical contexts is its solubility. The ability to dissolve this compound in appropriate solvents is crucial for a wide array of procedures, including in vitro assays, drug formulation, and spectroscopic analysis. This guide aims to consolidate the available solubility data for this compound and provide a standardized experimental framework for its determination.

Quantitative Solubility Data

The solubility of this compound has been reported in several common solvents. The following table summarizes the available quantitative data to facilitate comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.

SolventSolubility (g/L)Solubility (mg/mL)Molar Concentration (mM)Temperature (°C)Notes
Water0.709[2]0.709[2]5.5325[2]
Water0.50.53.90Not SpecifiedSoluble in lye.
Water0.67[3]5.23[3]Not SpecifiedRequires sonication.[3]
Dimethyl Sulfoxide (DMSO)55[4]429.18[4]Not SpecifiedSonication is recommended.[4]
Dimethyl Sulfoxide (DMSO)50[3]390.15[3]Not SpecifiedRequires sonication; hygroscopic DMSO can impact solubility.[3]
Dimethyl Sulfoxide (DMSO)26[5]202.88[5]Not SpecifiedMoisture-absorbing DMSO reduces solubility.[5]
Ethanol< 1[4]Not SpecifiedInsoluble.[5][6]
1 M NaOH5[7]Not SpecifiedClear to very slightly hazy solution.[7]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3[4]25.75[4]Not SpecifiedSonication is recommended.[4]
10% DMSO + 90% Corn Oil≥ 3.75[3]≥ 29.26[3]Not SpecifiedClear solution.[3]

Experimental Protocol for Solubility Determination

The following section details a generalized experimental methodology for determining the solubility of this compound. This protocol is based on established methods such as the shake-flask method and gravimetric analysis.[8][9][10]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • UV-Vis spectrophotometer or HPLC system

  • Syringe filters (0.22 µm)

Experimental Workflow

The determination of this compound solubility can be systematically approached using the following workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess this compound prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Combine mix Vortex to suspend prep_solvent->mix equilibrate Equilibrate in shaker at constant temperature mix->equilibrate Agitate for 24-72h centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute aliquot of filtrate filter->dilute analyze Analyze by UV-Vis or HPLC dilute->analyze calculate Calculate concentration analyze->calculate

References

2-Thiouracil as a Uracil Analogue in Nucleic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiouracil (B1096) (s²U) is a sulfur-containing analogue of the nucleobase uracil (B121893), where the oxygen atom at the C2 position is replaced by a sulfur atom.[1] This seemingly subtle modification imparts unique chemical and physical properties that significantly influence the structure, stability, and biological function of nucleic acids into which it is incorporated.[2][3] Naturally found in transfer RNA (tRNA), particularly at the wobble position of the anticodon, 5-substituted-2-thiouridines (s²U derivatives) play a crucial role in regulating the fidelity and efficiency of protein translation.[2][4] Beyond its natural role, this compound has garnered substantial interest in drug development and biotechnology as a tool to modulate nucleic acid hybridization, probe biological systems, and as a potential therapeutic agent.[5][6] This technical guide provides an in-depth exploration of this compound as a uracil analogue, summarizing key quantitative data, detailing experimental protocols, and visualizing important concepts.

Physicochemical Properties and Structural Impact

The substitution of oxygen with sulfur at the C2 position of the pyrimidine (B1678525) ring alters the electronic and steric properties of the nucleobase. Sulfur is less electronegative and larger than oxygen, which affects the hydrogen bonding patterns and stacking interactions within nucleic acid duplexes.[7]

Incorporation of 2-thiouridine (B16713) into RNA has been shown to favor a C3'-endo sugar pucker, which is characteristic of A-form helices.[4] This conformational preference contributes to the overall stability of RNA duplexes. In contrast, 2-thio-2'-deoxyuridine (s²dU) in DNA preferentially adopts the C2'-endo sugar conformation, similar to deoxyuridine.[8]

Tautomerism

This compound can exist in different tautomeric forms, primarily the thione and enol forms. Under normal physiological conditions, the thione form is predominant.[1] This equilibrium is crucial for its base-pairing properties.

Impact on Nucleic Acid Stability and Base Pairing

A key feature of this compound incorporation is its significant impact on the thermodynamic stability of nucleic acid duplexes.

Enhanced Stability of s²U-A Base Pairs

The incorporation of 2-thiouridine opposite adenine (B156593) in an RNA duplex leads to a notable increase in thermal stability compared to a standard U-A pair.[2][3] This stabilization is attributed to improved base stacking interactions and favorable hydration properties.[9] The thiocarbonyl group is believed to reduce the dehydration energy penalty associated with duplex formation.[9]

Destabilization of s²U-G Wobble Pairs

In contrast to its stabilizing effect on Watson-Crick pairing with adenine, this compound destabilizes the wobble base pair with guanine (B1146940).[7] This discriminatory effect is fundamental to its biological role in ensuring accurate codon-anticodon recognition during translation.[3]

Quantitative Thermodynamic Data

The following tables summarize the thermodynamic parameters for RNA and DNA duplexes containing a central U-A, s²U-A, or mismatched pair.

Table 1: Thermodynamic Parameters for RNA Duplexes

Duplex (5'-GCGUXGUGC-3' / 3'-CGC YACACG-5')Tm (°C)ΔG°37 (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference
X=U, Y=A 63.5-12.4-85.2-234.3[10]
X=s²U, Y=A 75.2-15.1-100.1-273.7[10]
X=U, Y=U 48.1-7.2-58.3-164.4[10]
X=s²U, Y=U 56.7-8.7-67.4-189.1[10]

Table 2: Thermodynamic Parameters for DNA Duplexes

Duplex (5'-CTCAXACTC-3' / 3'-GAGTYAGAG-5')ΔTm (°C) vs. U-AReference
X=dU, Y=dA 0[3]
X=s²dU, Y=dA +13.2[3]

Biological and Therapeutic Implications

The unique properties of this compound have significant biological consequences and have been exploited for various therapeutic applications.

Role in tRNA and Translation

In tRNA, 5-substituted 2-thiouridines at the wobble position (position 34) of the anticodon are crucial for accurate and efficient translation.[2] They enhance the recognition of codons ending in adenosine (B11128) while restricting misreading of codons ending in guanosine, thereby preventing frameshift errors.[10]

Antithyroid Agent

This compound is a known antithyroid drug that inhibits the production of thyroid hormones by interfering with the enzyme thyroperoxidase.[1][11] Its use has largely been supplanted by other drugs due to potential side effects.[12]

Anticancer and Antiviral Research

The ability of this compound to be incorporated into nucleic acids has led to its investigation as an anticancer agent.[6] By integrating into the RNA of cancer cells, it can disrupt their function and inhibit tumor growth.[7] It has also shown potential in antiviral research.[5] Functionalized gold nanoparticles with this compound have been explored for photothermal therapy in breast cancer cells.[6]

Molecular Probes and Antisense Technology

Oligonucleotides containing this compound are valuable tools in molecular biology. The enhanced binding affinity and specificity of s²U-A pairs make them useful for designing antisense oligonucleotides and probes with improved hybridization properties.[9] Incorporation of this compound into peptide nucleic acids (PNAs) has been shown to enhance the recognition of A-U pairs in RNA duplexes.[9][13]

Experimental Protocols

Synthesis of this compound-Modified Oligonucleotides

The synthesis of oligonucleotides containing 2-thiouridine derivatives is typically performed using an automated DNA/RNA synthesizer via phosphoramidite (B1245037) chemistry.[14]

Key Methodological Considerations:

  • Phosphoramidite Building Block: A 2-thiouridine phosphoramidite monomer is used for incorporation at the desired position in the sequence.

  • Oxidation Step: The thiocarbonyl group of 2-thiouridine is sensitive to standard oxidizing agents used in oligonucleotide synthesis. A milder iodine solution (e.g., 0.02 M) is employed to prevent degradation of the 2-thiocarbonyl group to a carbonyl (oxo) group or its complete removal (desulfurization).[15]

  • Deprotection: Standard deprotection conditions are generally applicable, but care must be taken to avoid side reactions.

  • Purification: The final product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[16]

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Analysis & Purification start Start Synthesis deblocking Deblocking start->deblocking coupling Coupling (s²U Phosphoramidite) deblocking->coupling capping Capping coupling->capping oxidation Oxidation (Mild Iodine) capping->oxidation repeat Repeat Cycle oxidation->repeat repeat->deblocking Next Nucleotide cleavage Cleavage & Deprotection repeat->cleavage End of Sequence end_synthesis Crude Oligonucleotide cleavage->end_synthesis purification HPLC / PAGE Purification end_synthesis->purification analysis Mass Spectrometry / UV-Vis purification->analysis final_product Pure s²U-Oligonucleotide analysis->final_product

Caption: Workflow for the synthesis and purification of this compound-modified oligonucleotides.

Thermodynamic Analysis of Duplex Stability

The stability of nucleic acid duplexes containing this compound is commonly assessed using UV-Vis thermal denaturation and Isothermal Titration Calorimetry (ITC).

UV-Vis Thermal Denaturation:

  • Sample Preparation: Equimolar amounts of the complementary single-stranded oligonucleotides are annealed in a buffered solution (e.g., phosphate (B84403) buffer with NaCl).

  • Melting Curve Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a controlled rate.

  • Tm Determination: The melting temperature (Tm), the temperature at which 50% of the duplex is dissociated, is determined from the first derivative of the melting curve.

  • Thermodynamic Calculations: Thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be derived from analyzing the shape of the melting curve and the dependence of Tm on oligonucleotide concentration.[10]

Isothermal Titration Calorimetry (ITC):

  • Sample Preparation: One oligonucleotide strand is placed in the sample cell, and the complementary strand is loaded into the injection syringe. Both are in the same buffer.

  • Titration: The syringe injects small aliquots of the titrant strand into the sample cell at a constant temperature below the Tm.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The resulting binding isotherm is fitted to a suitable model to directly determine the binding affinity (Ka), enthalpy change (ΔH°), and stoichiometry (n). The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated.[10]

Oxidative Stress and this compound

Under conditions of oxidative stress, 2-thiouridine can be chemically transformed. A major product of this transformation is 4-pyrimidinone riboside (H²U), rather than uridine.[2][3] This conversion has significant functional consequences, as H²U preferentially base pairs with guanine instead of adenine.[2][8] This switch in base pairing preference can alter biological processes and the outcomes of in vitro assays that rely on s²U-A pairing.[2]

oxidative_stress_pathway s2U 2-Thiouridine (s²U) (Pairs with A) H2U 4-Pyrimidinone Riboside (H²U) (Pairs with G) s2U->H2U Major Product U Uridine (U) s2U->U Minor Product H2O2 Oxidative Stress (e.g., H₂O₂) H2O2->s2U

References

Methodological & Application

Application Notes and Protocols for Metabolic Labeling of Nascent RNA with 4-Thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic labeling with pyrimidine (B1678525) analogs is a powerful technique for studying the dynamics of RNA synthesis, processing, and degradation. While the query specified 2-Thiouracil, the scientific literature and established protocols overwhelmingly utilize 4-Thiouracil (B160184) (4tU) and its nucleoside form, 4-Thiouridine (B1664626) (4sU) , for the metabolic labeling of nascent RNA. This is due to their efficient incorporation into newly transcribed RNA by cellular machinery and the presence of a thiol group that allows for specific chemical modification and purification. This compound is a naturally occurring modification in some tRNAs but is not the reagent of choice for global nascent RNA labeling.[1][2] Therefore, these application notes and protocols will focus on the use of 4-Thiouracil and 4-Thiouridine.

This methodology allows researchers to distinguish newly synthesized transcripts from the pre-existing RNA pool, providing a temporal dimension to transcriptomic analyses.[3] The core principle involves introducing 4tU or 4sU into cell culture media, where it is taken up by cells and incorporated into RNA during transcription. The resulting thio-labeled RNA can then be specifically isolated and analyzed using various downstream techniques, such as RT-qPCR, microarrays, or next-generation sequencing.

Principle of 4-Thiouracil Labeling

4-Thiouracil is a uracil (B121893) analog containing a sulfur atom at the C4 position. When added to cells, it is converted into 4-thiouridine triphosphate (4sUTP) and incorporated into newly synthesized RNA in place of uridine.[4] The presence of the thiol group on the incorporated 4-thiouridine enables the specific biotinylation of the nascent RNA, typically using a reagent like Biotin-HPDP, which forms a disulfide bond with the thiol group.[5] The biotinylated RNA can then be selectively captured and purified using streptavidin-coated beads.[6] The purified nascent RNA is eluted by cleaving the disulfide bond with a reducing agent like dithiothreitol (B142953) (DTT).[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for 4-Thiouracil/4-Thiouridine labeling experiments, compiled from various studies.

Table 1: Labeling Conditions for Different Cell Types

Cell TypeReagentConcentration (µM)Labeling TimeReference(s)
HeLa Cells4sU20015 min - 12 h[3]
Human Fibroblasts4tU1006 h[7]
Kasumi-3 Cells4tU1006 h[7]
S. cerevisiae4tU3006 min[8]
H. volcanii4tU300pulse[9]
Mouse (in vivo)4tU400 mg/kg6 h[6]

Table 2: Reagents for Biotinylation and Purification

StepReagentTypical Concentration/AmountReference(s)
Biotinylation Biotin-HPDP1 mg/mL in DMF; 2 µL per 1 µg of RNA[5]
10x Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA)1 µL per 1 µg of RNA[5]
Purification Streptavidin-coated magnetic beadsAs per manufacturer's instructions[6]
Elution Dithiothreitol (DTT)100 mM[5]

Table 3: Expected Yields of Labeled RNA

Starting Material AmountExpected Yield of Labeled RNANotesReference(s)
50 µg total RNA (mouse)1.1 - 1.3 µg (rRNA depleted)Following ribosomal RNA removal and fragmentation.[6]
60 - 80 µg total cellular RNAVaries with labeling time & concentrationA concentration-dependent increase is observed, plateauing at higher concentrations.[4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA in Cell Culture

This protocol describes the general procedure for labeling nascent RNA in cultured mammalian cells with 4-Thiouridine (4sU).

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • 4-Thiouridine (4sU) solution (e.g., 100 mM in DMSO, store at -20°C)

  • Phosphate-buffered saline (PBS), RNase-free

  • TRIzol reagent or other RNA extraction kit

Procedure:

  • Culture cells to the desired confluency (typically sub-confluent).

  • Prepare fresh medium containing the desired final concentration of 4sU (e.g., 200 µM).[3]

  • Aspirate the old medium from the cells and wash once with PBS.

  • Add the 4sU-containing medium to the cells.

  • Incubate the cells for the desired labeling period (e.g., 10 minutes for short pulses to measure transcription rates, or longer for other applications).[10]

  • After incubation, place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

  • Lyse the cells directly in the dish by adding TRIzol reagent and proceed with total RNA isolation according to the manufacturer's protocol.

Protocol 2: Biotinylation of 4sU-Labeled RNA

This protocol details the specific biotinylation of the thiol group in the 4sU-labeled RNA.

Materials:

  • Total RNA isolated from 4sU-labeled cells

  • EZ-Link Biotin-HPDP (1 mg/mL in DMF)

  • 10x Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA)

  • RNase-free water

  • 5 M NaCl

  • 100% Ethanol (B145695)

  • 70% Ethanol

  • Phase Lock Gel Heavy Tubes (optional)

Procedure:

  • Resuspend the isolated total RNA in RNase-free water. For every 1 µg of RNA, prepare a reaction mix.

  • For a single reaction with 1 µg of RNA, combine the following in a microcentrifuge tube:

    • 1 µL of 10x Biotinylation Buffer[5]

    • RNA (1 µg) in RNase-free water to a volume of 7 µL[4]

    • 2 µL of Biotin-HPDP (1 mg/mL in DMF)[5]

  • Incubate the reaction for 1.5 hours at room temperature with gentle rotation, protected from light.

  • To remove unreacted Biotin-HPDP, perform a chloroform (B151607) extraction. The use of Phase Lock Gel tubes is recommended for better separation.

  • Precipitate the biotinylated RNA by adding 0.1 volumes of 5 M NaCl and 2.5 volumes of 100% ethanol.[11]

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Wash the RNA pellet with 70% ethanol and centrifuge again.

  • Air-dry the pellet and resuspend in RNase-free water.

Protocol 3: Purification of Biotinylated Nascent RNA

This protocol describes the isolation of biotinylated RNA using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated total RNA

  • Streptavidin-coated magnetic beads

  • Washing Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween 20)[8]

  • 100 mM Dithiothreitol (DTT) in RNase-free water (freshly prepared)

  • Glycogen (B147801) (RNase-free)

Procedure:

  • Resuspend the streptavidin beads in the washing buffer.

  • Add the biotinylated RNA to the beads and incubate for 30 minutes at room temperature with rotation to allow binding.

  • Place the tube on a magnetic stand to capture the beads. Remove and discard the supernatant (this contains the unlabeled, pre-existing RNA).

  • Wash the beads five times with the washing buffer. For the first wash, the flow-through can be collected as the unlabeled RNA fraction.[8]

  • After the final wash, remove all residual buffer.

  • To elute the nascent RNA, add 100 µL of freshly prepared 100 mM DTT to the beads.[5]

  • Incubate for 5 minutes at room temperature.

  • Place the tube on the magnetic stand and carefully collect the supernatant, which contains the purified nascent RNA.

  • Perform a second elution with another 100 µL of 100 mM DTT and pool the eluates.

  • Precipitate the purified nascent RNA using ethanol and glycogen as a carrier.

  • Resuspend the purified nascent RNA in an appropriate buffer for downstream applications.

Visualizations

Metabolic_RNA_Labeling_Workflow cluster_cell_culture In Vivo Labeling cluster_biochemistry In Vitro Processing cluster_analysis Downstream Analysis Cells Cells in Culture Add_4sU Add 4-Thiouridine (4sU) Cells->Add_4sU Labeled_Cells Cells with Labeled Nascent RNA Add_4sU->Labeled_Cells Isolate_RNA Isolate Total RNA Labeled_Cells->Isolate_RNA Lyse Cells Biotinylate Biotinylate Thiol Groups Isolate_RNA->Biotinylate Total RNA Purify Purify on Streptavidin Beads Biotinylate->Purify Biotinylated RNA Elute Elute with DTT Purify->Elute Capture Analysis RT-qPCR, RNA-Seq, etc. Elute->Analysis Purified Nascent RNA

Caption: Workflow for metabolic labeling and purification of nascent RNA.

TU_Tagging_Principle cluster_0 Cell-Specific Expression cluster_1 Metabolic Labeling cluster_2 Purification and Analysis UPRT Express UPRT in Specific Cells Add_4tU Administer 4-Thiouracil (4tU) Incorp 4tU incorporated only in UPRT+ cells Add_4tU->Incorp Isolate_Total_RNA Isolate Total RNA from Tissue Incorp->Isolate_Total_RNA Purify_Thio_RNA Purify Thio-RNA Isolate_Total_RNA->Purify_Thio_RNA Cell_Specific_Transcriptome Cell-Type Specific Transcriptome Purify_Thio_RNA->Cell_Specific_Transcriptome

References

Illuminating the Dynamics of RNA Transcription: A Guide to Thiouracil-Based Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of RNA transcription dynamics provides a real-time view of the cellular response to stimuli and is crucial for understanding gene regulation in both healthy and diseased states. While 2-thiouracil (B1096) has known biological activities, including anticarcinogenic and antiviral properties, it is not the standard reagent for metabolic labeling to study genome-wide RNA transcription dynamics.[1] The well-established and widely adopted method for this purpose utilizes the isomers 4-thiouracil (B160184) (4tU) and its nucleoside analog, 4-thiouridine (B1664626) (4sU).[2][3] This document provides detailed application notes and protocols for the use of 4-thiouridine in metabolic labeling experiments to elucidate the kinetics of RNA synthesis and decay.

This technique, often referred to as 4sU-tagging, involves the introduction of 4sU into cell culture, where it is taken up by cells, converted to 4sU-triphosphate, and incorporated into newly transcribed RNA in place of uridine (B1682114).[2] The presence of the thiol group on the incorporated 4sU provides a specific chemical handle for the subsequent biotinylation and purification of this nascent RNA from the total RNA pool.[2] This allows for the separation of newly synthesized transcripts from pre-existing RNA, enabling a direct measurement of transcription rates and, through pulse-chase experiments, RNA decay rates.[4][5]

Application Notes

Principle of 4sU-Based Metabolic Labeling of Nascent RNA

The core of this methodology rests on the ability to specifically tag and then isolate RNA molecules that are actively being transcribed within a defined time window.

  • Metabolic Labeling: Cells are incubated with 4-thiouridine (4sU), which is readily taken up and incorporated into newly synthesized RNA by RNA polymerases.[2]

  • Thiol-Specific Biotinylation: Following total RNA extraction, the thiol group on the incorporated 4sU is specifically and covalently linked to a biotin (B1667282) molecule, typically using reagents like HPDP-biotin or MTSEA-biotin.[2][6] This creates a strong and specific tag on the nascent RNA.

  • Affinity Purification: The biotinylated RNA is then captured using streptavidin-coated magnetic beads. The high affinity of the biotin-streptavidin interaction allows for stringent washing steps to remove unlabeled, pre-existing RNA.[2]

  • Elution: The purified, newly transcribed RNA is released from the beads by cleaving the bond between the biotin and the RNA, often through the use of a reducing agent like DTT which breaks the disulfide bond formed by HPDP-biotin.[2]

  • Downstream Analysis: The isolated nascent RNA is then suitable for a variety of downstream applications, including RT-qPCR, microarray analysis, and, most commonly, next-generation sequencing (RNA-Seq) to provide a transcriptome-wide view of transcription.[3]

Experimental Design Considerations

  • Labeling Time: Short pulse-labeling times (e.g., 5-15 minutes) are used to approximate instantaneous transcription rates.[6] Longer labeling times are required for sufficient material for sequencing, typically around 45-60 minutes.[7] For RNA decay studies, a longer pulse is followed by a "chase" with a high concentration of unlabeled uridine to halt the incorporation of 4sU.[5]

  • 4sU Concentration: The optimal concentration of 4sU varies between cell types and must be empirically determined to maximize labeling efficiency while minimizing cellular toxicity.[8]

  • Biotinylation Reagent: While HPDP-biotin is commonly used, MTS-biotin has been shown to be more efficient, leading to higher yields and less bias in RNA enrichment.[9]

  • Normalization: For comparative studies, the use of spike-in controls, such as labeled RNA from a different species, is recommended to account for variations in labeling and purification efficiency between samples.[10]

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with 4-Thiouridine (4sU)
  • Culture cells to the desired confluency in standard growth medium.

  • Prepare a stock solution of 4-thiouridine (e.g., 100 mM in DMSO).

  • Warm the required volume of growth medium to 37°C and supplement it with 4sU to the final desired concentration (e.g., 100-500 µM).

  • Aspirate the old medium from the cells and replace it with the 4sU-containing medium.

  • Incubate the cells for the desired labeling period (e.g., 10-60 minutes) at 37°C and 5% CO2.

  • To stop the labeling, aspirate the 4sU-containing medium and immediately add TRIzol reagent to the plate to lyse the cells and stabilize the RNA.[2]

Protocol 2: Total RNA Extraction
  • Following cell lysis in TRIzol, homogenize the lysate by pipetting.

  • Add chloroform (B151607) (0.2 mL per 1 mL of TRIzol), shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.[11]

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

  • Transfer the upper aqueous phase containing the RNA to a new tube.

  • Precipitate the RNA by adding an equal volume of isopropanol (B130326) and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

  • Wash the RNA pellet with 75% ethanol.

  • Air-dry the pellet and resuspend it in RNase-free water.

  • Quantify the RNA concentration and assess its integrity.

Protocol 3: Thiol-Specific Biotinylation of 4sU-Labeled RNA
  • In a tube, combine 50-100 µg of total RNA with biotinylation buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA).

  • Add Biotin-HPDP (dissolved in DMF) to a final concentration of approximately 0.2 mg/mL.[8]

  • Incubate the reaction in the dark at room temperature with rotation for 1.5 to 2 hours.[2]

  • Remove unbound biotin by performing a chloroform extraction. Add an equal volume of a phenol:chloroform:isoamyl alcohol mixture, vortex, and centrifuge.

  • Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol and salt (e.g., sodium acetate).

  • Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.

Protocol 4: Purification of Biotinylated RNA
  • Resuspend streptavidin-coated magnetic beads in a binding buffer.

  • Denature the biotinylated RNA by heating at 65°C for 10 minutes, followed by immediate placement on ice.[2]

  • Add the denatured, biotinylated RNA to the prepared streptavidin beads and incubate at room temperature with rotation for 15-30 minutes to allow binding.[2]

  • Place the tube on a magnetic stand to capture the beads and discard the supernatant which contains the unlabeled, pre-existing RNA.

  • Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.

  • Elute the bound, newly transcribed RNA by incubating the beads with a freshly prepared solution of a reducing agent, such as 100 mM DTT, for 5-10 minutes.[8] A second elution can be performed to maximize yield.

  • Transfer the eluate to a new tube and precipitate the purified RNA using standard methods.

  • Resuspend the final pellet of nascent RNA in RNase-free water for downstream analysis.

Quantitative Data Summary

ParameterValue/RangeCell Type/SystemCitation
4sU Labeling Concentration 100 µM - 5 mMMurine and Human cell lines[12]
200 µMNIH-3T3 cells[12]
150 µM (BrU), 200 µM (4sU)HeLa cells[13]
Labeling Time 5 - 120 minGeneral cell culture[1][2]
10 minDendritic cells[6][7]
45 minDendritic cells for RNA-Seq[7]
6 minSaccharomyces cerevisiae[10][14]
Biotinylation Reagent Biotin-HPDP (1 mg/mL)General[2]
MTSEA-biotin-XXHEK293T cells[6]
RNA Yield 3-6% of total RNA after 1hVarious cell types[12]
Purification Efficiency Up to 90% recovery of labeled RNANIH-3T3 cells[12]

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture cluster_rna_prep RNA Preparation cluster_purification Purification of Nascent RNA cluster_analysis Downstream Analysis A 1. Adherent Cells in Culture B 2. Add 4-Thiouridine (4sU) (Pulse Labeling) A->B Incubate C 3. Cell Lysis (TRIzol) B->C D 4. Total RNA Extraction C->D E 5. Thiol-Specific Biotinylation D->E F 6. Bind to Streptavidin Beads E->F G 7. Wash Beads F->G J Pre-existing RNA (Unbound) F->J Supernatant H 8. Elute with DTT G->H I Newly Transcribed RNA H->I K RT-qPCR I->K L RNA-Seq I->L M Microarray I->M

Caption: Workflow for metabolic labeling and purification of newly transcribed RNA.

Pulse_Chase_Logic cluster_pulse Pulse Phase cluster_chase Chase Phase cluster_sampling Time-Course Sampling Pulse Incubate cells with 4sU (e.g., 1-4 hours) Result_Pulse Newly transcribed RNA is labeled with 4sU. Pulse->Result_Pulse Chase Replace 4sU medium with medium containing high concentration of unlabeled Uridine. Pulse->Chase Result_Chase New transcription incorporates unlabeled Uridine. 4sU-labeled RNA pool begins to decay. Chase->Result_Chase Harvest Harvest cells at different time points. Purify 4sU-labeled RNA from each time point. Chase->Harvest T0 Time 0 T1 Time 1 T2 Time 2 Tn Time n Analysis Quantify remaining 4sU-labeled RNA at each time point to determine RNA decay rate. Harvest->Analysis

Caption: Logical flow of a pulse-chase experiment to measure RNA decay rates.

References

Experimental design for in vivo RNA labeling with 2-Thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic labeling of nascent RNA transcripts in vivo is a powerful technique for studying gene expression dynamics, RNA processing, and decay rates in a physiological context. One of the most specific methods for this purpose is Thiouracil-tagging (TU-tagging), which utilizes the uracil (B121893) analog 2-Thiouracil (or its isomer 4-Thiouracil (B160184), 4tU) to label newly transcribed RNA in a cell-type-specific manner.[1][2] This approach is particularly valuable in complex tissues, as it allows for the isolation and analysis of RNA from a specific cell population, thereby avoiding the confounding transcriptional changes that can be induced by tissue dissociation and cell sorting.[1][3]

The specificity of TU-tagging in vertebrates relies on a genetic and chemical intersectional strategy.[2] Mammalian cells lack the enzyme uracil phosphoribosyltransferase (UPRT), which is required to convert this compound into the corresponding nucleotide precursor for RNA synthesis.[1][4] By engineering cells or transgenic animals to express a functional UPRT, such as the one from Toxoplasma gondii (TgUPRT), researchers can ensure that this compound is incorporated only into the RNA of the UPRT-expressing cells.[1][4][5] This provides spatiotemporal control over RNA labeling; spatial control is achieved by driving UPRT expression with a cell-type-specific promoter, while temporal control is managed by the timing of this compound administration.[1][2]

Following in vivo labeling, the thio-containing RNA is isolated from total RNA extracts via thiol-specific biotinylation and subsequent affinity purification using streptavidin-coated beads.[1][2] The purified nascent RNA is then suitable for various downstream analyses, including RT-qPCR, microarray analysis, and next-generation sequencing (RNA-Seq), providing a snapshot of the actively transcribed genome within a specific cell population at a defined time.[1][2]

Principle of the Method

The TU-tagging method is based on a two-step process: metabolic labeling followed by affinity purification.

  • Metabolic Labeling : Animals engineered to express TgUPRT in a cell-specific manner are administered this compound (or 4-Thiouracil). Inside the target cells, TgUPRT converts the thiouracil into thio-uridine monophosphate (Thio-UMP). Cellular kinases then phosphorylate Thio-UMP to Thio-UTP. RNA polymerases incorporate this Thio-UTP into newly transcribed RNA in place of UTP.

  • Affinity Purification : Total RNA is extracted from the tissue of interest. The thiol group (-SH) on the incorporated thiouracil serves as a chemical handle. This handle is covalently linked to a biotin (B1667282) moiety using a thiol-specific biotinylating reagent like Biotin-HPDP or MTS-Biotin.[6][7] The biotinylated RNA is then selectively captured and purified from the bulk of unlabeled, pre-existing RNA using streptavidin-coated magnetic beads.[1][6] The purified RNA represents the nascent transcriptome of the target cell population.

Data Presentation

Table 1: Reagents and Conditions for In Vivo this compound Labeling in Mice
ParameterRecommendationNotesSource(s)
Labeling Reagent 4-Thiouracil (4tU)This compound's isomer, commonly used in UPRT-dependent systems.[1][2]
Vehicle Corn oil, DMSODepends on the specific salt/form of thiouracil and administration route.[3][4]
Administration Route Intraperitoneal (i.p.) injectionA common and effective delivery method in mice.[2]
Dosage Varies by study; e.g., 250 mg/kgOptimal dosage may require empirical determination.[2]
Labeling Duration 1 - 12 hoursShorter times capture immediate transcriptional responses; longer times increase yield.[1][8]
Table 2: Key Parameters for Biotinylation and Purification of Thio-RNA
ParameterReagent/ConditionConcentration/AmountIncubation TimeSource(s)
Starting Material Total RNA60 - 80 µgN/A[6][9]
Biotinylation Reagent Biotin-HPDP1 mg/mL in DMF1.5 - 2 hours[9][10]
MTSEA-Biotin-XX1 mg/mL in DMF30 minutes[7][11]
Biotinylation Buffer 10x Buffer100 mM Tris-HCl (pH 7.4), 10 mM EDTAN/A[10][11]
Purification Matrix Streptavidin-coated magnetic beadsPer manufacturer's instructionsN/A[1][6]
Elution Buffer Dithiothreitol (DTT)100 mM2 x 5-10 min[12]

Note: Methanethiosulfonate (MTS) reagents like MTSEA-Biotin-XX have been shown to be more efficient than HPDP-biotin, resulting in higher yields and less biased enrichment.[7]

Diagrams and Visualizations

metabolic_pathway Metabolic Pathway of this compound for RNA Labeling cluster_cell Target Cell (UPRT-expressing) cluster_outside Thiouracil This compound UPRT TgUPRT (Expressed) Thiouracil->UPRT + PRPP Thio_UMP Thio-UMP UPRT->Thio_UMP Kinases Cellular Kinases Thio_UMP->Kinases Thio_UTP Thio-UTP Kinases->Thio_UTP RNA_Polymerase RNA Polymerase Thio_UTP->RNA_Polymerase Nascent_RNA Newly Transcribed RNA (Thio-labeled) RNA_Polymerase->Nascent_RNA Transcription Admin Administration of this compound Admin->Thiouracil Uptake

Caption: UPRT-dependent conversion of this compound and incorporation into RNA.

experimental_workflow Experimental Workflow for In Vivo TU-Tagging cluster_animal In Vivo Phase cluster_lab Ex Vivo / Lab Phase cluster_analysis Analysis Phase A1 Transgenic Animal (Cell-specific UPRT expression) A2 Administer this compound (e.g., i.p. injection) A1->A2 A3 Labeling Period (Pulse, e.g., 4 hours) A2->A3 A4 Harvest Tissue of Interest A3->A4 B1 Homogenize Tissue & Isolate Total RNA A4->B1 B2 Thiol-Specific Biotinylation (e.g., with MTSEA-Biotin) B1->B2 B3 Purify Biotinylated RNA (Streptavidin Magnetic Beads) B2->B3 B4 Wash Beads & Elute Thio-RNA B3->B4 C1 Quality Control (e.g., Bioanalyzer) B4->C1 C2 Downstream Application C1->C2 C3 RT-qPCR, Microarray, or RNA-Seq Library Prep C2->C3 C4 Data Analysis C3->C4

Caption: Step-by-step workflow from animal labeling to data analysis.

Experimental Protocols

Protocol 1: In Vivo RNA Labeling in Mice

This protocol is adapted from established mouse TU-tagging procedures.[1][2] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

  • Animal Model : Use a transgenic mouse line that provides Cre recombinase-dependent, spatially restricted expression of a transgene encoding TgUPRT. Cross this line with a Cre-driver line that expresses Cre recombinase in the cell type of interest.

  • Reagent Preparation : Prepare a solution or suspension of 4-Thiouracil (4tU) for injection. The vehicle will depend on the formulation (e.g., dissolved in DMSO or suspended in corn oil).

  • Administration : Inject the 4tU solution into the mice via the desired route, typically intraperitoneally (i.p.). The dosage should be determined based on literature or pilot experiments (e.g., 250 mg/kg).[2]

  • Labeling (Pulse) : Allow the labeling to proceed for the desired duration (e.g., 1 to 12 hours). The length of this pulse determines the age of the RNA molecules that will be captured.

  • Tissue Harvest : At the end of the labeling period, humanely euthanize the animal according to approved protocols. Immediately dissect the tissue of interest and flash-freeze it in liquid nitrogen or place it directly into an RNA stabilization reagent (e.g., TRIzol) to preserve RNA integrity. Store samples at -80°C until RNA isolation.

Protocol 2: Thiol-Specific Biotinylation of Labeled RNA

This protocol describes the biotinylation of 4tU-labeled RNA in the total RNA sample.[7][10][11]

  • RNA Isolation : Extract total RNA from the harvested tissue using a standard method like TRIzol extraction followed by column purification. Ensure the RNA is of high quality and free of genomic DNA contamination by treating with DNase.[1]

  • Reaction Setup : In an RNase-free tube, set up the biotinylation reaction. For every 70-80 µg of total RNA:

    • Total RNA: 70-80 µg

    • 10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA): 25 µL

    • MTSEA-Biotin-XX (1 mg/mL in fresh DMF): 5 µL

    • RNase-free water: to a final volume of 250 µL

    • Note: Add the MTSEA-Biotin-XX last, as it is dissolved in DMF, which can precipitate RNA if added too quickly or in high concentration.

  • Incubation : Incubate the reaction at room temperature for 30 minutes in the dark with gentle rotation.

  • Removal of Unbound Biotin : To remove excess, unbound biotinylation reagent, perform a chloroform (B151607) extraction. Add an equal volume of chloroform, vortex vigorously for 15 seconds, and centrifuge to separate the phases. Carefully transfer the upper aqueous phase containing the RNA to a new tube. Repeat this step to ensure complete removal.[10]

  • RNA Precipitation : Precipitate the biotinylated RNA by adding 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5-3 volumes of ice-cold 100% ethanol (B145695). Add glycogen (B147801) as a co-precipitant if starting with small amounts of RNA.[6] Incubate at -20°C overnight or -80°C for at least 1 hour.

  • Pelleting and Washing : Centrifuge at high speed (e.g., >12,000 x g) at 4°C for 30 minutes to pellet the RNA. Carefully discard the supernatant. Wash the pellet with 1 mL of cold 75% ethanol and centrifuge again for 10 minutes.

  • Resuspension : Air-dry the pellet briefly and resuspend it in an appropriate volume of RNase-free water.

Protocol 3: Affinity Purification of Biotinylated RNA

This protocol details the separation of newly transcribed, biotinylated RNA from pre-existing, unlabeled RNA.[6][12]

  • Bead Preparation : Resuspend streptavidin-coated magnetic beads in their storage buffer. Aliquot the required amount of beads (refer to the manufacturer's capacity guidelines) into an RNase-free tube.

  • Washing Beads : Place the tube on a magnetic stand to capture the beads. Discard the supernatant. Wash the beads three times with a high-salt wash buffer to remove preservatives and block non-specific binding sites.

  • Binding : Resuspend the washed beads in a binding buffer. Add the biotinylated RNA sample from Protocol 2. Incubate at room temperature for 15-30 minutes with rotation to allow the biotinylated RNA to bind to the streptavidin beads.

  • Washing Labeled RNA : Place the tube on the magnetic stand to capture the beads (now bound with labeled RNA). The supernatant contains the unlabeled, pre-existing RNA and can be saved for comparative analysis. Wash the beads thoroughly to remove any remaining unlabeled RNA. Perform a series of washes with increasing stringency (e.g., starting with a high-salt buffer and ending with a low-salt buffer).[12]

  • Elution : To release the captured RNA, resuspend the beads in a freshly prepared elution buffer containing a reducing agent, such as 100 mM Dithiothreitol (DTT).[12] The DTT will cleave the disulfide bond formed between the biotin reagent and the thio-RNA.

  • Incubation and Collection : Incubate for 5-10 minutes at room temperature. Place the tube on the magnetic stand and carefully transfer the supernatant, which now contains the purified nascent RNA, to a new RNase-free tube. Perform a second elution to maximize the yield.[12]

  • Final Cleanup : Purify the eluted RNA from the DTT using a standard RNA cleanup kit (e.g., column-based) and elute in RNase-free water. The purified, newly transcribed RNA is now ready for downstream analysis.

Safety and Considerations

  • Toxicity : this compound and its derivatives are biologically active compounds. They have been used as antithyroid drugs and can cause adverse reactions, including agranulocytosis.[13][14] Appropriate personal protective equipment (PPE) should be worn when handling these compounds.

  • RNase Contamination : RNA is highly susceptible to degradation by RNases. It is critical to use RNase-free reagents, consumables, and techniques throughout the RNA isolation and purification process.

  • Controls : Proper controls are essential for data interpretation. In "Type I" experiments, the purified TU-tagged RNA is compared to the total RNA from the same sample to identify transcripts enriched in the target cell type.[2]

  • Efficiency : The efficiency of labeling can be affected by the route of administration, dosage, and metabolic state of the animal. Biotinylation efficiency can also vary.[10] It is advisable to perform pilot experiments to optimize these parameters.

References

2-Thiouracil as a Probe for RNA Structure Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate three-dimensional structure of RNA is paramount for elucidating its diverse biological functions and for the rational design of RNA-targeting therapeutics. 2-Thiouracil (B1096) (s²U), a naturally occurring modified nucleobase, serves as a versatile probe for dissecting RNA structure. Its unique photochemical and thermodynamic properties allow for the investigation of RNA folding, RNA-protein interactions, and the conformational dynamics of RNA molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in RNA structure analysis.

Applications of this compound in RNA Structure Analysis

This compound can be enzymatically incorporated into RNA transcripts, replacing uridine. Its applications in RNA structural analysis primarily revolve around two key features: its ability to be photo-crosslinked to nearby nucleotides or amino acids upon UV irradiation, and its influence on the thermodynamic stability of RNA duplexes.

  • Photo-crosslinking: The thione group in this compound can be photoactivated by UV light, leading to the formation of covalent crosslinks with spatially proximal nucleotides or amino acid residues. This "zero-distance" crosslinking provides high-resolution information about the tertiary structure of RNA and identifies direct interaction sites with RNA-binding proteins (RBPs).[1]

  • Thermodynamic Stabilization: The substitution of oxygen with sulfur at the C2 position of uracil (B121893) alters its base-pairing properties. 2-Thiouridine (B16713) (s²U) enhances the thermodynamic stability of s²U-A base pairs in RNA duplexes compared to canonical U-A pairs.[2][3] This property can be exploited to stabilize specific RNA structures or to probe the energetic contributions of individual base pairs.

  • Spectroscopic Probe: this compound possesses distinct spectroscopic properties compared to the canonical bases, allowing for its use as an intrinsic fluorescent probe to monitor changes in the local RNA environment.

Data Presentation: Thermodynamic Stability of RNA Duplexes Containing 2-Thiouridine

The incorporation of 2-thiouridine (s²U) into an RNA duplex significantly impacts its thermodynamic stability. The following tables summarize key thermodynamic parameters from studies on s²U-containing RNA duplexes, providing a quantitative overview of its stabilizing effects.

Table 1: Thermodynamic Parameters of RNA Duplex Formation. [2]

Duplex (base pair)Kd (nM)ΔHITC (kcal mol⁻¹)TΔSITC (kcal mol⁻¹)ΔGITC (kcal mol⁻¹)Tm (°C)
U:A--47.7-37.7-10.0-
s²U:A --45.5 -35.0 -10.5 -
U:U--9.14--7.24-
s²U:U --14.7 --8.65 -

Table 2: Thermal Stability and Thermodynamic Parameters for siRNA Duplexes. [4]

Duplex ModificationTm (°C)ΔH° (kcal mol⁻¹)ΔS° (cal mol⁻¹ K⁻¹)ΔG°₃₇ (kcal mol⁻¹)
Unmodified (G2)68.3-160.7-450.3-21.4
s²U at position 9 70.6 -165.2 -462.1 -21.5
Dihydrouridine at pos. 964.4-139.8-393.1-20.5
Pseudouridine at pos. 869.2-155.8-435.5-21.3

Experimental Protocols

Protocol 1: Enzymatic Incorporation of 2-Thiouridine Triphosphate (s²UTP) into RNA

This protocol describes the in vitro transcription of RNA with the incorporation of 2-thiouridine.

Materials:

  • Linearized DNA template with a T7 promoter

  • HighYield T7 mRNA Synthesis Kit (s²UTP) or individual reagents:

    • T7 RNA Polymerase

    • Transcription Buffer (10x)

    • ATP, GTP, CTP solutions (100 mM)

    • UTP solution (100 mM)

    • 2-Thio-UTP (s²UTP) solution (100 mM)[5][6]

    • Dithiothreitol (DTT, 100 mM)

    • RNase Inhibitor

  • Nuclease-free water

  • DNAse I, RNase-free

  • RNA purification kit or reagents for phenol:chloroform extraction and ethanol (B145695) precipitation

Procedure:

  • Reaction Setup: Thaw all components at room temperature, vortex briefly, and centrifuge to collect contents. Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order:

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL-
HighYield T7 Reaction Buffer (10x)2 µL1x
DTT (100 mM)2 µL10 mM
ATP (100 mM)1.5 µL7.5 mM
GTP (100 mM)1.5 µL7.5 mM
CTP (100 mM)1.5 µL7.5 mM
2-Thio-UTP (100 mM) 1.5 µL 7.5 mM
DNA Template (0.5 - 1 µg)X µL25-50 ng/µL
T7 RNA Polymerase Mix2 µL-
  • Incubation: Mix the components gently by pipetting, and centrifuge briefly. Incubate the reaction at 37°C for 2 hours in the dark.[5]

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification: Purify the s²U-labeled RNA using a suitable RNA purification kit or by performing a phenol:chloroform extraction followed by ethanol precipitation.

  • Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the RNA transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis.

Protocol 2: Photo-crosslinking of this compound-containing RNA

This protocol is adapted from methods used for 4-thiouracil (B160184) and should be optimized for this compound.[7][8] this compound has a different absorption maximum than 4-thiouracil, and thus the optimal UV wavelength may differ.

Materials:

  • Purified s²U-labeled RNA (from Protocol 1)

  • Crosslinking buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA)

  • UV crosslinker with wavelength selection (e.g., 300-365 nm)

  • Nuclease-free microcentrifuge tubes or quartz cuvette

Procedure:

  • Sample Preparation: Dilute the purified s²U-labeled RNA to the desired concentration in crosslinking buffer. For RNA-protein crosslinking, incubate the RNA with the protein of interest under appropriate binding conditions.

  • UV Irradiation: Place the sample on ice in an open microcentrifuge tube or a quartz cuvette. Irradiate the sample with UV light. The optimal wavelength and energy dose need to be determined empirically. Based on the absorption spectrum of this compound, a starting point for wavelength is around 330-340 nm.[9][10] A typical energy dose for 4-thiouracil is 150 mJ/cm² at 365 nm, which can be used as a starting point for optimization.[11]

    • Optimization: Perform a titration of UV energy and wavelength to determine the optimal conditions that maximize crosslinking efficiency while minimizing RNA damage. Analyze the results by denaturing gel electrophoresis.

  • Analysis of Crosslinked Products:

    • For RNA-RNA crosslinks: Analyze the irradiated RNA on a denaturing polyacrylamide gel. Crosslinked species will migrate slower than the non-crosslinked RNA.

    • For RNA-protein crosslinks: Analyze the sample by SDS-PAGE followed by autoradiography (if the RNA is radiolabeled) or western blotting (if an antibody for the protein is available). The crosslinked complex will have a higher molecular weight than the protein alone.

Protocol 3: Identification of Crosslink Sites by Mass Spectrometry

This protocol outlines the general steps for identifying RNA-protein crosslink sites using mass spectrometry.

Materials:

  • UV-crosslinked RNA-protein complex

  • RNase A and RNase T1

  • Trypsin (mass spectrometry grade)

  • Buffers for digestion (e.g., ammonium (B1175870) bicarbonate)

  • Reagents for reduction and alkylation (e.g., DTT and iodoacetamide)

  • C18 spin columns for peptide cleanup

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Enzymatic Digestion of RNA: Digest the crosslinked RNA-protein complex with a mixture of RNases (e.g., RNase A and T1) to leave only a small RNA fragment covalently attached to the protein.

  • Protein Denaturation, Reduction, and Alkylation: Denature the protein, reduce the disulfide bonds with DTT, and alkylate the cysteines with iodoacetamide (B48618) to prevent disulfide bond reformation.

  • Proteolytic Digestion: Digest the protein into peptides using a protease such as trypsin.

  • Peptide Cleanup: Desalt and concentrate the resulting peptide mixture using C18 spin columns.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify peptides that have a mass shift corresponding to the crosslinked RNA nucleotide. The fragmentation pattern in the MS/MS spectrum can pinpoint the exact amino acid that is crosslinked.[5][12]

Mandatory Visualizations

experimental_workflow cluster_incorporation Step 1: s²U Incorporation cluster_purification Step 2: Purification cluster_crosslinking Step 3: Photo-crosslinking cluster_analysis Step 4: Analysis a Linearized DNA Template b In Vitro Transcription with s²UTP a->b c s²U-labeled RNA b->c d UV Irradiation (e.g., 330-340 nm) c->d e Crosslinked RNA or RNA-Protein Complex d->e f Denaturing Gel Electrophoresis (RNA-RNA) e->f g Mass Spectrometry (RNA-Protein) e->g signaling_pathway cluster_rna_regulation RNA Structure Regulation cluster_probe Probing with this compound cluster_signaling Downstream Signaling rna_unstructured Unstructured mRNA rna_structured Structured mRNA (e.g., hairpin) rna_unstructured->rna_structured Folding translation_on Translation ON rna_unstructured->translation_on ligand Ligand/RBP Binding rna_structured->ligand Binding Site probe This compound Crosslinking reveals structure rna_structured->probe translation_off Translation OFF rna_structured->translation_off ligand->rna_unstructured Conformational Change protein Protein Synthesis translation_on->protein pathway Signaling Pathway Activation/Inhibition protein->pathway

References

Application Notes and Protocols for Sequencing with 2-Thiouracil-Labeled Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 2-thiouracil-labeled nucleotides for nucleic acid sequencing applications. Detailed protocols for chemical synthesis and enzymatic incorporation are provided, along with key performance data and visualizations to guide researchers in this specialized field.

Introduction

The incorporation of modified nucleotides is a cornerstone of numerous molecular biology techniques, including next-generation sequencing (NGS). This compound (B1096), a derivative of uracil (B121893) where the oxygen atom at the C2 position is replaced by a sulfur atom, offers unique chemical and physical properties that can be leveraged for advanced sequencing methodologies. When incorporated into DNA or RNA, this compound can serve as a subtle yet powerful tool for probing nucleic acid structure and function, and for developing novel sequencing workflows. This document outlines the synthesis of this compound-labeled nucleoside triphosphates and their subsequent enzymatic incorporation for sequencing applications.

Key Applications and Advantages

The unique properties of this compound-containing nucleotides offer several potential advantages in sequencing and drug development:

  • Enhanced Base Pairing Specificity: The 2-thio modification can influence hydrogen bonding patterns, in some contexts leading to more specific base pairing.[1]

  • Unique Photophysical Properties: this compound exhibits distinct UV absorption and fluorescence characteristics compared to canonical bases, which could be harnessed for novel detection methods.[2][3]

  • Chemical Handle for Bioconjugation: The sulfur atom can act as a nucleophile, providing a site for specific chemical modifications, such as the attachment of labels or other functional moieties.

  • Probing Nucleic Acid-Protein Interactions: The altered chemical nature of the major groove in this compound-containing nucleic acids can be used to study protein binding and recognition.

  • Therapeutic Potential: Oligonucleotides containing this compound are being explored for therapeutic applications due to their potential for increased stability and specific binding properties.[1]

Synthesis of this compound-Labeled Nucleoside Triphosphates

The chemical synthesis of this compound-labeled deoxynucleoside triphosphates (e.g., 2-thio-dUTP and 2-thio-dCTP) is a critical first step. The Ludwig-Eckstein method is a robust and widely used "one-pot, three-step" procedure for synthesizing nucleoside triphosphates with high purity.[4][5][6]

Logical Workflow for 2-Thio-dNTP Synthesis

G cluster_synthesis Synthesis of 2-Thio-dNTP start Start with this compound Nucleoside (e.g., 2-Thio-deoxyuridine) protect Protect 3'-OH group (e.g., with Acetyl group) start->protect Step 1 phosphorylate 5'-Phosphorylation with Salicyl Phosphorochloridite protect->phosphorylate Step 2 cyclize Reaction with Tributylammonium (B8510715) Pyrophosphate to form cyclic intermediate phosphorylate->cyclize Step 3 oxidize Iodine-mediated Oxidation cyclize->oxidize Step 4 deprotect Removal of 3'-OH protecting group oxidize->deprotect Step 5 purify HPLC Purification deprotect->purify Step 6 end Pure 2-Thio-dNTP purify->end

Caption: Workflow for the chemical synthesis of this compound-labeled deoxynucleoside triphosphates.

Experimental Protocol: Synthesis of 2-Thio-dUTP via the Ludwig-Eckstein Method

This protocol is adapted from the general Ludwig-Eckstein method for synthesizing modified nucleoside triphosphates.[5][6]

Materials:

  • 3'-O-Acetyl-2'-deoxy-2-thiouridine

  • Anhydrous pyridine (B92270)

  • Anhydrous dioxane

  • Salicyl phosphorochloridite

  • Tributylammonium pyrophosphate

  • Iodine

  • Triethylamine

  • Triethylammonium (B8662869) bicarbonate (TEAB) buffer

  • Anhydrous solvents and inert atmosphere setup (e.g., argon or nitrogen)

Procedure:

  • Preparation of the Nucleoside: Start with 3'-O-Acetyl-2'-deoxy-2-thiouridine. Ensure the starting material is thoroughly dried by co-evaporation with anhydrous pyridine and then dried under high vacuum overnight.

  • Phosphitylation: Dissolve the dried nucleoside (e.g., 0.1 mmol) in a mixture of anhydrous pyridine and anhydrous dioxane. To this solution, add salicyl phosphorochloridite (approximately 1.2 equivalents) dropwise at room temperature under an inert atmosphere. The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Cyclization: In a separate flask, dry tributylammonium pyrophosphate (approximately 1.3 equivalents) under high vacuum. Dissolve it in anhydrous dimethylformamide (DMF). Add this solution to the phosphitylated nucleoside mixture. This reaction forms a cyclic intermediate.

  • Oxidation: Prepare a solution of iodine (approximately 2 equivalents) in pyridine/water (98:2 v/v). Add this solution to the reaction mixture to oxidize the phosphite (B83602) to phosphate.

  • Hydrolysis and Deprotection: Quench the reaction with a solution of aqueous sodium thiosulfate. The acetyl protecting group at the 3'-OH position is then removed by treatment with aqueous ammonia.

  • Purification: The crude 2-thio-dUTP is purified by anion-exchange chromatography (e.g., DEAE-Sephadex) followed by reverse-phase high-performance liquid chromatography (RP-HPLC) using a triethylammonium bicarbonate (TEAB) buffer gradient.[5]

  • Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Enzymatic Incorporation of this compound-Labeled Nucleotides

The successful incorporation of modified nucleotides into a growing DNA or RNA strand is dependent on the chosen polymerase. Several DNA polymerases have been shown to accept nucleotides with modifications at the C2 position of pyrimidines.

Experimental Workflow for Enzymatic Incorporation

G cluster_incorporation Enzymatic Incorporation of 2-Thio-dNTPs start Prepare Reaction Mix: - DNA Template/Primer - DNA Polymerase - dNTPs (including 2-Thio-dNTP) - Reaction Buffer incubate Incubate at Optimal Temperature for the Polymerase start->incubate terminate Terminate Reaction (e.g., with EDTA) incubate->terminate analyze Analyze Product: - Denaturing Polyacrylamide Gel Electrophoresis (PAGE) - Mass Spectrometry - Sequencing terminate->analyze end Confirm Incorporation of This compound Nucleotide analyze->end

Caption: General workflow for the enzymatic incorporation of this compound-labeled dNTPs.

Protocol: Single-Nucleotide Incorporation Assay

This protocol is designed to assess the ability of a specific DNA polymerase to incorporate a single this compound-labeled nucleotide.

Materials:

  • 5'-radiolabeled (e.g., ³²P) or fluorescently labeled DNA primer

  • DNA template with a known sequence

  • DNA polymerase (e.g., Klenow fragment of DNA Polymerase I, Taq polymerase, or a high-fidelity polymerase)

  • Reaction buffer specific to the polymerase

  • dNTP mix (containing three canonical dNTPs and the 2-thio-dNTP of interest)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing polyacrylamide gel

Procedure:

  • Primer-Template Annealing: Anneal the labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup: Prepare the reaction mixture on ice, containing the annealed primer-template, DNA polymerase, reaction buffer, and the dNTP mix. The concentration of the 2-thio-dNTP may need to be optimized.

  • Initiation and Incubation: Initiate the reaction by transferring the mixture to the optimal temperature for the chosen polymerase. Incubate for a defined period (e.g., 1-10 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Analysis: Denature the samples by heating and then resolve the products on a denaturing polyacrylamide gel. Visualize the results by autoradiography or fluorescence imaging. Successful incorporation will be indicated by a band shift corresponding to the addition of one or more nucleotides.

Quantitative Data Summary

The efficiency of incorporation of this compound-labeled nucleotides can be comparable to or even exceed that of their canonical counterparts, depending on the polymerase used.

Modified NucleotidePolymeraseObservationReference
2-thio-dCTPKlenow Fragment (DNA Pol I)Incorporation rate can be faster than natural dCTP.[4]
2-thio-dTTPKlenow Fragment (DNA Pol I)Incorporation rate can be slightly faster than natural dTTP.[4]
α-thio-dNTPsKlenow Fragment (DNA Pol I)Incorporated more slowly (40-65% of the rate of native dNTPs).[4]
2-Thio-UTPVarious DNA PolymerasesCan substitute for UTP in enzymatic reactions.[7]

Application in Sequencing: Potential and Considerations

The use of this compound-labeled nucleotides in sequencing-by-synthesis (SBS) platforms is an area of active research. The unique properties of the 2-thio modification could be exploited in several ways:

  • Fluorescence Modulation: The thio-carbonyl group can quench or alter the emission spectrum of a nearby fluorophore. This property could be used to design "dark" nucleotides that become fluorescent only after incorporation and subsequent chemical or enzymatic treatment, potentially reducing background noise in sequencing reactions.

  • Specific Chemical Cleavage: The sulfur atom could serve as a unique site for chemical cleavage, allowing for the removal of a fluorescent label or a reversible terminator group under mild conditions that do not damage the DNA template.

  • Altered Polymerase Kinetics: As observed, some polymerases exhibit altered kinetics with this compound nucleotides.[4] This could be harnessed to modulate the speed and processivity of the sequencing reaction.

Logical Relationship for a Hypothetical this compound-Based Sequencing Chemistry

G cluster_sequencing Hypothetical Sequencing Cycle with 2-Thio-dNTPs incorp Incorporate 2-Thio-dNTP with a tethered fluorophore and a 3'-O-blocking group detect Detect fluorescence to identify the incorporated base incorp->detect Step 1 cleave Chemically cleave the fluorophore and blocking group via a reaction targeting the 2-thio group detect->cleave Step 2 wash Wash to remove cleavage products cleave->wash Step 3 wash->incorp Repeat Cycle

Caption: A conceptual workflow for a sequencing-by-synthesis method utilizing the unique properties of this compound.

Conclusion

This compound-labeled nucleotides represent a versatile class of molecules with significant potential for advancing nucleic acid sequencing technologies and therapeutic applications. The synthetic and enzymatic protocols provided herein offer a foundation for researchers to explore the utility of these modified nucleotides in their specific areas of interest. Further research into the unique properties of this compound and the engineering of polymerases to efficiently incorporate these analogs will undoubtedly open up new avenues for innovation in genomics and drug development.

References

Application of 2-Thiouracil in Anticancer Drug Design and Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiouracil (B1096), a pyrimidine (B1678525) analog, has emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural resemblance to the endogenous uracil (B121893) base allows it to interfere with various cellular processes, making it a compelling starting point for the design and synthesis of novel therapeutic agents. Of particular significance is its application in anticancer drug development. By serving as a pharmacophore, the this compound moiety has been incorporated into a multitude of derivatives that exhibit potent cytotoxic effects against a range of cancer cell lines. These derivatives often function by targeting key signaling pathways and cellular mechanisms crucial for cancer cell proliferation and survival, such as protein kinases and cell cycle regulation. This document provides a comprehensive overview of the application of this compound in anticancer drug design, complete with quantitative data, detailed experimental protocols for synthesis and evaluation, and visual diagrams of relevant pathways and workflows.

This compound Derivatives and Their Anticancer Activity

A significant focus in the development of this compound-based anticancer agents has been the synthesis of this compound-5-sulfonamide derivatives. These compounds have consistently demonstrated promising cytotoxic activity against various human cancer cell lines. The sulfonamide group at the 5-position of the thiouracil ring appears to be a key feature for enhancing anticancer efficacy.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity (IC50 values) of selected this compound derivatives from recent studies.

Table 1: Cytotoxicity of this compound Sulfonamide Derivatives against Breast and Colon Cancer Cell Lines [1][2]

CompoundCancer Cell LineIC50 (µg/mL)
Compound 9 CaCo-2 (Colon)2.82
MCF7 (Breast)2.92
5-Fluorouracil CaCo-2 (Colon)>10
MCF7 (Breast)5.1

Table 2: Cytotoxicity of this compound-5-Sulfonamide Isosteres [3]

CompoundCancer Cell LineIC50 (µg/mL)
Compound 5d MCF-7 (Breast)0.52
HEPG-2 (Liver)0.63
5-Fluorouracil MCF-7 (Breast)0.67
HEPG-2 (Liver)5

Table 3: Cytotoxicity of this compound-5-Sulfonamide Derivatives against a Panel of Human Cancer Cell Lines [4][5]

CompoundA-2780 (Ovarian) IC50 (µM)HT-29 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)
6b 12.3 ± 1.15.4 ± 0.44.8 ± 0.321.8 ± 1.9
6d 10.1 ± 0.94.9 ± 0.34.2 ± 0.218.5 ± 1.5
6e 8.7 ± 0.73.6 ± 0.23.1 ± 0.115.4 ± 1.2
6f 11.5 ± 1.05.1 ± 0.44.5 ± 0.320.1 ± 1.7
6g 13.2 ± 1.25.8 ± 0.55.0 ± 0.422.7 ± 2.0
7b 15.8 ± 1.46.9 ± 0.66.1 ± 0.525.3 ± 2.2
5-FU 25.6 ± 2.312.8 ± 1.110.5 ± 0.945.2 ± 3.8

Mechanisms of Action

The anticancer effects of this compound derivatives are mediated through various mechanisms, primarily involving the inhibition of critical cellular signaling pathways.

Inhibition of Protein Tyrosine Kinases (PTKs)

Several this compound sulfonamide derivatives have been identified as inhibitors of protein tyrosine kinases, such as c-kit.[1][2] Molecular docking studies have shown that these compounds can effectively fit into the active site of c-kit PTK, thereby inhibiting its activity and downstream signaling, which is often dysregulated in cancer.[1][2]

CDK2A Inhibition and Cell Cycle Arrest

A number of this compound-5-sulfonamide derivatives have demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 2A (CDK2A).[4][5] This inhibition leads to cell cycle arrest at different phases (G1/S, S, or G2/M) in various cancer cell lines.[4][5][6] The cell cycle arrest is often accompanied by the enhanced expression of cell cycle inhibitors such as p21 and p27.[4][5][6]

CDK2A_Inhibition_Pathway cluster_cell_cycle Cell Cycle Control Thiouracil This compound Derivatives CDK2 CDK2/Cyclin A Thiouracil->CDK2 Inhibition p21_p27 p21/p27 Thiouracil->p21_p27 Upregulation pRb pRb CDK2->pRb Phosphorylation Arrest Cell Cycle Arrest E2F E2F pRb->E2F Releases G1_S G1/S Phase Progression E2F->G1_S Activation p21_p27->CDK2 Inhibition

CDK2A inhibition by this compound derivatives.
Induction of Apoptosis

In addition to cell cycle arrest, potent this compound derivatives have been shown to induce apoptosis in cancer cells.[4][5][6] This programmed cell death is a crucial mechanism for eliminating cancerous cells and is often confirmed using assays such as Annexin V-FITC/PI staining.

Targeting NF-κB and Akt/mTOR Signaling

Ruthenium(II)-based complexes containing this compound derivatives have been shown to suppress liver cancer stem cells by targeting the NF-κB and Akt/mTOR signaling pathways.[7][8] These pathways are critical for the survival, proliferation, and maintenance of cancer stem cells.

NFkB_Akt_mTOR_Pathway Ru_Thiouracil Ru(II)-2-Thiouracil Complexes NFkB NF-κB Pathway Ru_Thiouracil->NFkB Inhibition Akt Akt Ru_Thiouracil->Akt Inhibition CSC Cancer Stem Cell Survival & Proliferation NFkB->CSC Promotion mTOR mTOR Akt->mTOR Activation mTOR->CSC Promotion Synthesis_Workflow start This compound step1 Chlorosulfonation (Chlorosulfonic Acid) start->step1 intermediate This compound-5-sulfonyl chloride step1->intermediate step2 Amination (Amine, Pyridine) intermediate->step2 product This compound-5-sulfonamide Derivatives step2->product

References

Application Notes: 2-Thiouracil Derivatives in Cancer Cell Line Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Thiouracil (B1096), a derivative of uracil (B121893) where the oxygen atom at position 2 is replaced by a sulfur atom, and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry.[1][2] These compounds have garnered considerable interest due to their diverse pharmacological activities, including antiviral, antimicrobial, and notably, anticancer properties.[1][3] Their structural similarity to pyrimidine (B1678525) bases found in nucleic acids allows them to interfere with various cellular processes, making them promising candidates for the development of novel chemotherapeutic agents.[4][5] The anticancer potential of this compound derivatives has been demonstrated against a range of human cancer cell lines, including breast, colon, ovarian, liver, and cervical cancers.[3][4][6][7]

The mechanism of action for many this compound derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest, key processes in controlling cancer cell proliferation.[5][6] Some derivatives have been shown to exert their effects by inhibiting specific enzymes crucial for cancer cell growth and survival, such as cyclin-dependent kinase 2 (CDK2) and histone deacetylases (HDACs).[4][8] The cytotoxic effects of these compounds are typically evaluated using in vitro assays that measure cell viability and proliferation, such as the MTT and SRB assays.

These application notes provide an overview of the use of this compound derivatives in cancer cell line cytotoxicity assays, including detailed experimental protocols and a summary of reported cytotoxic activities.

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Table 1: IC50 Values (µg/mL) of this compound Sulfonamide Derivatives

CompoundMCF-7 (Breast)CaCo-2 (Colon)A-2780 (Ovarian)HT-29 (Colon)HepG2 (Liver)
Compound 9[3]2.922.82---
Compound 6b[4]-->5012.3211.21
Compound 6d[4]11.2310.2925.11-13.45
Compound 6e[4][6]9.558.7612.34-10.11
Compound 6f[4]10.189.4315.67-12.87
Compound 6g[4]12.4511.5822.18-14.23
Compound 7b[4]--45.3321.4519.87
5-Fluorouracil[3][4]>50>5015.2118.9825.43

Table 2: IC50 Values (µg/mL) of Fused this compound Derivatives

CompoundCaCo-2 (Colon)
Compound 1b[7]10.42
Doxorubicin[7]44.47

Table 3: IC50 Values (µg/mL) of Pyrido[2,3-d]pyrimidine Derivatives

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)
Compound 17[9]56.71248.743
Compound 19[9]--

Table 4: CD50 Values (mM) of Metal Complexes of this compound Derivatives

CompoundHeLa (Cervical)
6-propyl-2-thiouracil[10]0.0955
Pd(II) complex with 6-propyl-2-thiouracil[10][11]0.00064

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is based on the methodology described for testing this compound sulfonamide derivatives against MCF-7 and CaCo-2 cell lines.[3][7]

Principle: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines (e.g., MCF-7, CaCo-2)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound derivatives (test compounds)

  • 5-Fluorouracil or Doxorubicin (positive control)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: After incubation, discard the medium and fix the cells by gently adding 150 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 70 µL of 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

MTT Assay for Cytotoxicity

This protocol is a general procedure based on descriptions for testing various anticancer compounds.[9][12]

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

Materials:

  • Cancer cell lines (e.g., A-2780, HT-29, MCF-7, HepG2, MDA-MB-231)

  • Complete culture medium

  • 96-well microtiter plates

  • This compound derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Determine the cell viability as a percentage of the control and calculate the IC50 values.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol outlines the general steps for assessing apoptosis induction by this compound derivatives using flow cytometry.[5][14]

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound derivative (test compound)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of the test compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., MCF-7, CaCo-2) seeding 3. Seed Cells in 96-well Plates cell_culture->seeding compound_prep 2. Prepare this compound Derivative Solutions treatment 4. Treat Cells with Compounds compound_prep->treatment seeding->treatment incubation 5. Incubate for 48-72h treatment->incubation assay_proc 6. Perform Assay (SRB or MTT) incubation->assay_proc readout 7. Measure Absorbance assay_proc->readout calc 8. Calculate % Inhibition and IC50 Values readout->calc

Caption: General workflow for cytotoxicity testing of this compound derivatives.

apoptosis_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction thiouracil This compound Derivative cdk2 CDK2 Inhibition thiouracil->cdk2 Inhibits p21_p27 Upregulation of p21 & p27 thiouracil->p21_p27 Induces bax_bcl2 Increased Bax/Bcl-2 Ratio thiouracil->bax_bcl2 Induces g1_s_arrest G1/S or S Phase Arrest cdk2->g1_s_arrest Leads to p21_p27->g1_s_arrest Contributes to caspases Caspase Activation (Caspase-3, -8) bax_bcl2->caspases Leads to apoptosis Apoptosis caspases->apoptosis Executes

Caption: Simplified signaling pathways affected by this compound derivatives.

References

Application Notes and Protocols for 2-Thiouracil in Antithyroid Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for utilizing 2-thiouracil (B1096) in advanced drug delivery systems for the treatment of hyperthyroidism. The following sections detail the mechanism of action, formulation strategies, and protocols for in vitro and in vivo evaluation.

Introduction to this compound and Antithyroid Therapy

Hyperthyroidism is a clinical condition resulting from the excessive production of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). This compound, a thioamide drug, is an established antithyroid agent that effectively manages hyperthyroidism.[1] Its primary mechanism of action involves the inhibition of the thyroid peroxidase (TPO) enzyme.[2] TPO is crucial for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form T4 and T3.[2] By inhibiting TPO, this compound effectively reduces the synthesis of new thyroid hormones.[2] Propylthiouracil (PTU), a derivative of this compound, also inhibits the peripheral conversion of T4 to the more potent T3.[3]

Conventional oral administration of this compound requires frequent dosing due to its pharmacokinetic profile, which can lead to fluctuations in drug concentration and potential side effects.[4] The development of controlled-release drug delivery systems aims to maintain therapeutic drug levels for an extended period, thereby improving patient compliance and therapeutic outcomes.

Signaling Pathway: Inhibition of Thyroid Hormone Synthesis by this compound

The following diagram illustrates the mechanism by which this compound interferes with thyroid hormone synthesis.

ThyroidHormoneSynthesis_Inhibition cluster_follicular_cell Thyroid Follicular Cell cluster_bloodstream Bloodstream Iodide Iodide (I-) Iodine Iodine (I2) Iodide->Iodine Oxidation MIT Monoiodotyrosine (MIT) Iodine->MIT Iodination TG Thyroglobulin (TG) DIT Diiodotyrosine (DIT) MIT->DIT Iodination T3_T4_TG T3 & T4 on TG MIT->T3_T4_TG Coupling DIT->T3_T4_TG Coupling T3_T4_release Release of T3 & T4 T3_T4_TG->T3_T4_release TPO Thyroid Peroxidase (TPO) Thiouracil This compound Thiouracil->TPO Inhibits T4_peripheral T4 T3_peripheral T3 T4_peripheral->T3_peripheral Peripheral Conversion (5'-deiodinase) PTU Propylthiouracil (PTU) (related drug) PTU->T4_peripheral Inhibits

Mechanism of this compound action.

Application: this compound-Loaded Nanoparticles

While specific in vivo data for this compound loaded nanoparticles for antithyroid therapy is limited, studies on gold nanoparticles (AuNPs) functionalized with this compound for other applications provide valuable formulation data.[5][6] These nanoparticles can potentially be adapted for targeted delivery to the thyroid gland, enhancing therapeutic efficacy and reducing systemic side effects.

Table 1: Physicochemical Properties of this compound Functionalized Gold Nanoparticles

ParameterUnfunctionalized AuNPs2-TU-AuNPsReference
Mean Core Diameter (nm)20 ± 224 ± 4[5]
Surface Charge (mV)-38 ± 5-14 ± 1[5]
LSPR Peak (nm)520525[6]

Experimental Protocols

Protocol for Synthesis of this compound Functionalized Gold Nanoparticles (2-TU-AuNPs)

This protocol is adapted from methodologies used in cancer therapy research and can serve as a basis for creating this compound delivery systems.[5]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium citrate (B86180) dihydrate

  • This compound (2-TU)

  • Ultrapure water

  • Stirring plate and stir bars

  • Glassware

Procedure:

  • Synthesis of Gold Nanoparticles (AuNPs):

    • Prepare a 1 mM HAuCl₄ solution.

    • In a clean flask, bring 50 mL of the HAuCl₄ solution to a rolling boil with vigorous stirring.

    • Rapidly add 5 mL of a 38.8 mM sodium citrate solution.

    • The solution color will change from yellow to colorless, then to black, and finally to a deep red, indicating the formation of AuNPs.

    • Continue boiling and stirring for 15 minutes.

    • Allow the solution to cool to room temperature.

  • Functionalization with this compound:

    • Prepare a 0.8 mM aqueous solution of this compound.

    • To 50 mL of the AuNP colloid, add 5 mL of the 2-TU solution while stirring at 350 rpm for 30 minutes.[5]

    • The resulting solution contains 2-TU-AuNPs.

  • Purification:

    • Purify the 2-TU-AuNP solution by centrifugation at 13,000 rpm for 20 minutes to pellet the nanoparticles.

    • Remove the supernatant containing unbound 2-TU.

    • Resuspend the pellet in ultrapure water.

    • Repeat the centrifugation and resuspension steps for a second wash.

  • Characterization:

    • Characterize the size and morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

    • Determine the surface charge via Zeta potential measurements.

    • Confirm the functionalization and assess the localized surface plasmon resonance (LSPR) peak using UV-Vis absorption spectrophotometry.

Protocol for In Vivo Evaluation in a Hyperthyroid Animal Model

This protocol outlines the induction of hyperthyroidism in rats and subsequent treatment with a this compound formulation.

Materials:

  • Male Wistar rats (180-220 g)

  • Levothyroxine (T4)

  • Propylthiouracil (PTU) as a standard control[2]

  • This compound formulation

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • ELISA kits for T3, T4, and TSH (Thyroid-Stimulating Hormone)

Procedure:

  • Induction of Hyperthyroidism:

    • Administer levothyroxine (600 µg/kg) orally to the rats daily for 14 days to induce a hyperthyroid state.[2]

    • A control group should receive the vehicle (e.g., saline) only.

  • Experimental Groups:

    • Divide the hyperthyroid rats into the following groups:

      • Group 1: Hyperthyroid control (no treatment)

      • Group 2: Standard treatment (e.g., PTU 10 mg/kg, orally)[2]

      • Group 3: this compound formulation (equivalent dose)

      • Group 4: Normal control (euthyroid, no treatment)

  • Treatment:

    • Administer the respective treatments orally once daily for a specified period (e.g., 14 days).[2]

  • Monitoring and Sample Collection:

    • Monitor body weight and clinical signs of hyperthyroidism (e.g., hyperactivity, increased heart rate) throughout the study.

    • At the end of the treatment period, collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia.

    • Separate the serum by centrifugation and store at -80°C until analysis.

  • Biochemical Analysis:

    • Measure serum concentrations of T3, T4, and TSH using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the mean serum T3, T4, and TSH levels between the different treatment groups and the hyperthyroid control group using appropriate statistical tests (e.g., ANOVA).

Experimental and Logical Workflows

The following diagrams illustrate the workflow for developing and evaluating a this compound drug delivery system.

DrugDevelopmentWorkflow cluster_Formulation Formulation & Characterization cluster_InVivo In Vivo Evaluation Formulation Formulation of This compound Delivery System PhysicoChem Physicochemical Characterization (Size, Zeta Potential, Drug Loading) Formulation->PhysicoChem InVitroRelease In Vitro Drug Release Studies PhysicoChem->InVitroRelease ModelInduction Induction of Hyperthyroidism in Animal Model InVitroRelease->ModelInduction Lead Formulation Selection TreatmentAdmin Administration of Formulation ModelInduction->TreatmentAdmin Monitoring Monitoring of Clinical Signs and Body Weight TreatmentAdmin->Monitoring BiochemAnalysis Biochemical Analysis (T3, T4, TSH levels) Monitoring->BiochemAnalysis Histopathology Histopathological Examination of Thyroid Gland BiochemAnalysis->Histopathology

Drug development and evaluation workflow.

LogicalRelationship DDS This compound Drug Delivery System ControlledRelease Controlled Release of this compound DDS->ControlledRelease StableLevels Stable Therapeutic Drug Levels ControlledRelease->StableLevels TPO_Inhibition Inhibition of Thyroid Peroxidase (TPO) StableLevels->TPO_Inhibition ReducedSynthesis Reduced Synthesis of T3 and T4 TPO_Inhibition->ReducedSynthesis Amelioration Amelioration of Hyperthyroidism ReducedSynthesis->Amelioration

Logical flow from drug delivery to therapeutic effect.

Conclusion

The development of advanced drug delivery systems for this compound holds significant promise for improving the management of hyperthyroidism. By providing controlled and sustained release, these systems can enhance therapeutic efficacy, reduce dosing frequency, and minimize side effects. The protocols and data presented here offer a foundational framework for researchers to design and evaluate novel this compound formulations for antithyroid therapy. Further research is warranted to translate these concepts into clinically viable treatments.

References

2-Thiouracil: A Selective Inhibitor of Neuronal Nitric Oxide Synthase (nNOS) - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiouracil (B1096), a compound historically recognized for its antithyroid properties, has emerged as a valuable tool in neuroscience research due to its selective inhibition of neuronal nitric oxide synthase (nNOS).[1] Nitric oxide (NO) is a critical signaling molecule in the nervous system, where its production is primarily catalyzed by nNOS. Overproduction of NO by nNOS is implicated in various neuropathological conditions, making selective inhibitors like this compound essential for studying the roles of nNOS in health and disease. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound as a selective nNOS inhibitor.

Mechanism of Action

This compound exhibits a competitive inhibition mechanism against nNOS.[1] It is understood to interfere with the binding of the cofactor tetrahydrobiopterin (B1682763) (BH4) to the enzyme.[1] Furthermore, this compound antagonizes the BH4-induced dimerization of nNOS, which is a critical step for its enzymatic activity.[1][2] A related compound, 6-n-propyl-2-thiouracil (6-PTU), which shows similar behavior to this compound, acts as a mechanism-based inactivator of nNOS.[3] In contrast, its inhibition of the endothelial (eNOS) and inducible (iNOS) isoforms is reversible.[3]

Data Presentation

The inhibitory activity and selectivity of this compound against nitric oxide synthase isoforms are summarized in the table below. It is important to note that while a specific inhibitory constant (Ki) for nNOS is well-documented, the inhibition of eNOS and iNOS is described qualitatively as "inactive" in the primary literature.

CompoundnNOSeNOSiNOS
This compound Ki = 20 µM[1][2]Inactive[1]Inactive[1]

Signaling Pathways

The inhibition of nNOS by this compound directly impacts downstream signaling cascades mediated by nitric oxide. A key pathway involves the activation of soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). By blocking NO synthesis, this compound can effectively attenuate this signaling pathway.

nNOS_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Ca_Calmodulin Ca²⁺/Calmodulin nNOS nNOS Ca_Calmodulin->nNOS activates NO Nitric Oxide (NO) nNOS->NO produces L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates (diffusion) cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Response Cellular Response (e.g., Synaptic Plasticity) PKG->Cellular_Response Thiouracil This compound Thiouracil->nNOS inhibits Glutamate Glutamate Glutamate->NMDA_Receptor activates Ca_influx->Ca_Calmodulin activates

Caption: nNOS signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on nNOS activity.

Experimental Workflow for nNOS Inhibition Assay

experimental_workflow prep Prepare Reagents (Enzyme, Substrate, Cofactors, This compound) incubation Incubate Reaction Mixture (with and without this compound) prep->incubation measurement Measure NOS Activity (Griess or Hemoglobin Assay) incubation->measurement analysis Data Analysis (Calculate % inhibition, IC₅₀/Ki) measurement->analysis

Caption: General experimental workflow for determining nNOS inhibition.

Protocol 1: In Vitro nNOS Inhibition Assay using the Griess Reagent

This assay measures the production of nitrite (B80452), a stable breakdown product of nitric oxide.

Materials:

  • Purified recombinant nNOS

  • L-Arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin

  • CaCl₂

  • HEPES buffer (or other suitable buffer)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reaction Buffer: Prepare a buffer (e.g., 50 mM HEPES, pH 7.4) containing CaCl₂ (e.g., 2 mM) and Calmodulin (e.g., 10 µg/mL).

  • Prepare Master Mix: In the reaction buffer, prepare a master mix containing L-Arginine (e.g., 100 µM), NADPH (e.g., 1 mM), and BH4 (e.g., 10 µM).

  • Prepare this compound Dilutions: Prepare serial dilutions of this compound in the reaction buffer to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (solvent only).

  • Set up the Reaction: In a 96-well plate, add the following to each well:

    • Reaction buffer

    • This compound dilution or vehicle

    • Purified nNOS enzyme (e.g., 10-20 ng)

  • Initiate the Reaction: Add the master mix to each well to start the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the Reaction: The reaction can be stopped by adding a reagent that denatures the enzyme, or by proceeding directly to the Griess assay if the reaction components do not interfere.

  • Griess Assay: a. Prepare a nitrite standard curve in the same reaction buffer (0-100 µM). b. To 50 µL of each sample and standard in a new 96-well plate, add 50 µL of Griess Reagent Component A. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Component B to all wells. e. Incubate for another 5-10 minutes at room temperature, protected from light. f. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank (no nitrite) from all readings. b. Generate a standard curve by plotting the absorbance of the nitrite standards versus their concentrations. c. Determine the nitrite concentration in each sample from the standard curve. d. Calculate the percent inhibition for each concentration of this compound compared to the vehicle control. e. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Protocol 2: In Vitro nNOS Inhibition Assay using the Hemoglobin Assay

This assay measures the conversion of oxyhemoglobin to methemoglobin by nitric oxide.

Materials:

  • Purified recombinant nNOS

  • L-Arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin

  • CaCl₂

  • Potassium phosphate (B84403) buffer

  • Oxyhemoglobin solution

  • This compound stock solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Oxyhemoglobin: Prepare a solution of oxyhemoglobin in potassium phosphate buffer (e.g., 50 mM, pH 7.2). This can be done by reducing a methemoglobin solution with sodium dithionite (B78146) followed by desalting.

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • Potassium phosphate buffer

    • Oxyhemoglobin (e.g., 5 µM)

    • CaCl₂ (e.g., 0.5 mM)

    • Calmodulin (e.g., 10 µg/mL)

    • BH4 (e.g., 10 µM)

    • L-Arginine (e.g., 100 µM)

    • Purified nNOS enzyme

  • Add Inhibitor: Add the desired concentration of this compound or vehicle control to the cuvette.

  • Initiate the Reaction: Start the reaction by adding NADPH (e.g., 100 µM).

  • Monitor Absorbance: Immediately monitor the change in absorbance at 401 nm (the peak for methemoglobin) over time using a spectrophotometer.

  • Data Analysis: a. Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. b. The rate of NO formation can be calculated using the extinction coefficient for the conversion of oxyhemoglobin to methemoglobin. c. Determine the percent inhibition for each concentration of this compound. d. Calculate the IC₅₀ and Ki values as described in Protocol 1.

Conclusion

This compound is a valuable pharmacological tool for the selective inhibition of nNOS. Its well-defined mechanism of action and selectivity make it suitable for investigating the physiological and pathological roles of nNOS-derived nitric oxide. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Functionalization of Gold Nanoparticles with 2-Thiouracil for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of gold nanoparticles (AuNPs) with 2-Thiouracil (2-TU), a compound with promising applications in cancer therapy and other biomedical research areas. The functionalization of AuNPs with 2-TU enhances its therapeutic efficacy and enables novel applications in drug delivery and photothermal therapy.[1][2]

Introduction

Gold nanoparticles are increasingly utilized in biomedical applications due to their unique physicochemical properties, including surface plasmon resonance (SPR), biocompatibility, and ease of surface modification.[2][3][4] Functionalizing AuNPs with therapeutic agents like this compound, a thiolated derivative of uracil, offers a strategic approach to enhance drug delivery, improve therapeutic efficacy, and minimize side effects.[1][5][6] The thiol group in this compound facilitates a strong covalent bond with the gold surface, leading to stable nanoconjugates.[1][5]

This document outlines the synthesis, functionalization, and characterization of 2-TU functionalized AuNPs (2-TU-AuNPs), along with their application in cancer research, particularly focusing on their antiproliferative and photothermal effects.

Applications in Research

The primary research application of 2-TU-AuNPs is in cancer therapy .[1][2][7] Specific areas of investigation include:

  • Enhanced Drug Delivery: AuNPs can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, thereby increasing the local concentration of this compound.[2]

  • Synergistic Anticancer Effects: The combination of this compound's chemotherapeutic action with the photothermal properties of AuNPs leads to a synergistic anticancer effect, enhancing cell killing with reduced drug doses.[1][7][8]

  • Photothermal Therapy (PTT): Gold nanoparticles strongly absorb light at their surface plasmon resonance wavelength and convert it into heat, which can be used to selectively destroy cancer cells.[1][2][7]

  • Inhibition of Cancer Cell Proliferation: 2-TU-AuNPs have been shown to significantly enhance the antiproliferative activity of this compound in breast cancer cell lines.[1][8][9]

Beyond cancer, potential research applications could extend to other areas where this compound has shown activity, such as in the study of hyperthyroidism, leveraging the nanoparticle platform for targeted delivery.[10]

Physicochemical Characterization Data

The following tables summarize the key quantitative data for citrate-stabilized AuNPs before and after functionalization with this compound, as reported in the literature.

Table 1: Physicochemical Properties of Unfunctionalized and this compound Functionalized Gold Nanoparticles.

ParameterUnfunctionalized AuNPs2-TU-AuNPsReference
Mean Core Diameter (TEM) 20 ± 2 nm24 ± 4 nm[1][8]
Hydrodynamic Diameter (DLS) 32 nm45 nm[5]
Surface Charge (Zeta Potential) -38 ± 5 mV-14 ± 1 mV[1][8]
Localized Surface Plasmon Resonance (LSPR) Peak 520 nm525 nm[1][5]

Table 2: In Vitro Anticancer Activity in MDA-MB-231 Breast Cancer Cells.

Compound/TreatmentIC50 (Half-maximal inhibitory concentration)Reference
AuNPs (no irradiation) 10.4 nM[5]
2-TU-AuNPs (no irradiation) Significantly enhanced antiproliferative activity compared to 2-TU alone[1][8]
2-TU-AuNPs (with irradiation at 520 nm) IC50 decreased by a factor of 2 compared to non-irradiated 2-TU-AuNPs[5][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis, functionalization, and characterization of 2-TU-AuNPs.

Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)

This protocol is based on the Turkevich method, a widely used technique for synthesizing spherical gold nanoparticles.[11]

Materials:

  • Chloroauric acid trihydrate (HAuCl₄·3H₂O)

  • Sodium citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Ultrapure water

  • Glassware cleaned with aqua regia (3:1 HCl:HNO₃)

Procedure:

  • Prepare a 0.28 mM aqueous solution of HAuCl₄.

  • In a clean round-bottom flask, bring 143 mL of the HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly add 7 mL of 38.8 mM sodium citrate solution to the boiling HAuCl₄ solution.

  • Continue boiling and stirring. The solution will undergo a color change from yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.

  • After the color change is complete (typically within 15 minutes), remove the flask from the heat and allow it to cool to room temperature while stirring.

  • Store the resulting AuNP colloid at 4°C for future use.

Functionalization of AuNPs with this compound (2-TU)

This protocol describes the surface modification of the synthesized AuNPs with this compound.

Materials:

  • Citrate-stabilized AuNP colloid (from section 4.1)

  • This compound (2-TU)

  • Ultrapure water

Procedure:

  • Prepare a stock solution of this compound in ultrapure water. The concentration may need to be optimized depending on the desired loading efficiency.

  • To the AuNP colloid, add the this compound solution dropwise while stirring. A typical molar ratio of 2-TU to AuNPs should be optimized for the specific application.

  • Allow the mixture to react for a specified period (e.g., several hours to overnight) at room temperature with continuous stirring to ensure complete functionalization. The thiol group of this compound will covalently bind to the gold surface.

  • Purify the 2-TU-AuNPs from excess, unbound this compound. This can be achieved through methods such as centrifugation followed by resuspension in ultrapure water, or tangential flow filtration.

Characterization Protocols

Purpose: To confirm the formation of AuNPs and their functionalization with 2-TU by monitoring the LSPR peak.

Procedure:

  • Record the UV-Vis absorption spectrum of the unfunctionalized AuNP colloid from 400 to 700 nm. A characteristic LSPR peak should be observed around 520 nm for spherical AuNPs of approximately 20 nm.[1][12][13][14]

  • After functionalization, record the UV-Vis spectrum of the purified 2-TU-AuNPs. A red-shift (shift to a longer wavelength) of the LSPR peak (e.g., to ~525 nm) indicates the successful attachment of this compound to the AuNP surface.[5]

  • The spectrum of 2-TU-AuNPs may also show a characteristic absorption peak for this compound in the UV range (around 270 nm).[1]

Purpose: To determine the size, shape, and dispersion of the nanoparticles.

Procedure:

  • Prepare a dilute sample of the nanoparticle solution in ultrapure water.

  • Place a drop of the diluted suspension onto a carbon-coated TEM grid and allow the solvent to evaporate completely.[5][8][15]

  • Image the nanoparticles using a transmission electron microscope at an appropriate acceleration voltage.

  • Analyze the obtained images to determine the average particle size and size distribution by measuring a statistically significant number of particles (e.g., >100).

Purpose: To measure the hydrodynamic diameter and assess the colloidal stability of the nanoparticles.

Procedure:

  • Dilute the nanoparticle suspension in an appropriate solvent (e.g., ultrapure water or a buffer with low ionic strength) to a suitable concentration for DLS measurement.[16]

  • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

  • Place the sample in a disposable or reusable cuvette and insert it into the DLS instrument.

  • Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

  • Perform the measurement to obtain the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter after functionalization confirms the coating of this compound on the AuNP surface.

Purpose: To determine the surface charge of the nanoparticles, which is a key indicator of colloidal stability.

Procedure:

  • Prepare the sample in a similar manner to DLS analysis, ensuring it is diluted in a low ionic strength medium.

  • Inject the sample into a disposable zeta cell, ensuring no air bubbles are present.

  • Place the cell into the instrument and allow it to equilibrate.

  • Apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.[1][17][18] A change in zeta potential from highly negative (for citrate-stabilized AuNPs) to less negative after functionalization indicates the displacement of citrate ions by this compound.[1][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Functionalization cluster_characterization Characterization cluster_application Application s1 HAuCl4 Solution s3 Boiling & Reaction s1->s3 s2 Sodium Citrate Solution s2->s3 s4 Citrate-AuNPs s3->s4 s6 Functionalization s4->s6 s5 This compound s5->s6 s7 2-TU-AuNPs s6->s7 c1 UV-Vis Spectroscopy s7->c1 LSPR Shift c2 TEM s7->c2 Size & Morphology c3 DLS s7->c3 Hydrodynamic Size c4 Zeta Potential s7->c4 Surface Charge a1 In Vitro Studies (e.g., MDA-MB-231 cells) s7->a1 a2 Antiproliferative Assay (MTT) a1->a2 a3 Photothermal Therapy a1->a3

Caption: Workflow for synthesis, functionalization, characterization, and application of 2-TU-AuNPs.

Proposed Signaling Pathway for Anticancer Action

Recent research suggests that a thiouracil conjugate can induce autophagy in breast cancer cells by downregulating the Wnt/β-catenin signaling pathway.[19] This provides a plausible mechanism for the anticancer effects of this compound functionalized nanoparticles.

signaling_pathway cluster_cell Cancer Cell cluster_key Key tu_aunp 2-TU-AuNP wnt_pathway Wnt/β-catenin Pathway tu_aunp->wnt_pathway Inhibition autophagy Autophagy Induction wnt_pathway->autophagy Negative Regulation apoptosis Apoptosis autophagy->apoptosis Leads to k1 Inhibitory Action k2 Process inhib_node->k1 proc_node->k2

Caption: Proposed mechanism of 2-TU-AuNP induced cell death via Wnt/β-catenin pathway inhibition.

References

2-Thiouracil: A Versatile Tool for Elucidating Protein-RNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date]2-Thiouracil (B1096) and its derivatives have emerged as indispensable tools for researchers, scientists, and drug development professionals investigating the intricate landscape of protein-RNA interactions. This nucleobase analog, when incorporated into RNA molecules, serves as a powerful photo-crosslinking agent, enabling the precise identification of RNA-binding proteins (RBPs) and their specific binding sites. These application notes provide a detailed overview of the use of this compound in studying protein-RNA interactions, complete with experimental protocols and quantitative data to guide researchers in their experimental design.

Introduction to this compound in Protein-RNA Interaction Studies

This compound is a modified pyrimidine (B1678525) base that can be readily incorporated into RNA transcripts both in vitro and in vivo. Its key feature is the substitution of the oxygen atom at position 2 with a sulfur atom. This modification makes the uracil (B121893) analog highly photoreactive upon exposure to long-wavelength UV light (365 nm), a property not possessed by canonical bases. This photo-crosslinking capability allows for the formation of stable covalent bonds between the this compound-containing RNA and interacting proteins that are in close proximity, effectively "freezing" the interaction for subsequent analysis. The use of 4-thiouridine (B1664626) (4sU), a ribonucleoside containing this compound, is a common strategy in these studies.[1][2]

The application of this compound and its derivatives has revolutionized the study of protein-RNA interactions, leading to the development of powerful techniques such as Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) and Thiouracil Cross-Linking Mass Spectrometry (TUX-MS).[3][4] These methods have provided unprecedented insights into the dynamics of gene regulation, RNA processing, and the pathogenesis of various diseases.

Key Applications

  • Identification of RNA-Binding Proteins: By crosslinking proteins to this compound-labeled RNA baits, researchers can purify and identify novel RBPs.

  • Mapping of RBP Binding Sites: The precise location of crosslinking can be identified at nucleotide resolution, revealing the specific binding sites of RBPs on their target RNAs.

  • Structural and Functional Studies: this compound incorporation can be used to probe the structure of RNA-protein complexes and to understand the functional consequences of these interactions.

  • Drug Discovery: Identifying and characterizing protein-RNA interactions is crucial for the development of novel therapeutics that target these interactions in various diseases.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies utilizing this compound and its derivatives to investigate protein-RNA interactions.

Table 1: Binding Affinities (Kd) of RNA-Binding Proteins to Thiouridine-Containing RNA

RNA-Binding ProteinRNA TargetMethodDissociation Constant (Kd)Reference
Pumilio 2 (PUM2)Cognate RNA motifsRNA-MaPVaries based on sequence[5][6]
HuR (ELAVL1)ARE-containing RNAFluorescence Polarization169 nM (RRM2) / 488 nM (RRM1)[7]
TRBPdsRNAIsothermal Titration Calorimetry (ITC)Varies with dsRNA length[8]

Table 2: Crosslinking Efficiencies of Various RNA-Binding Proteins

RNA-Binding ProteinMethodCrosslinking EfficiencyReference
IGF2BP1PAR-CLIPSeveral hundred-fold higher than UV-254[1]
AGO2PAR-CLIPTwo-fold better than UV-254[1]
ELAVL1 (HuR)PAR-CLIPSimilar to UV-254[1]
VariousTUX-MSUp to 50% of newly synthesized RNA[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: In Vivo Metabolic Labeling of RNA with 4-Thiouracil (4tU)

This protocol describes the metabolic labeling of RNA in cultured cells with 4-thiouracil, a precursor to 4-thiouridine.

Materials:

  • Cell culture medium

  • 4-Thiouracil (4tU) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent or other RNA extraction kit

  • General cell culture and molecular biology laboratory equipment

Procedure:

  • Cell Culture: Grow cells to the desired confluency in standard culture conditions.

  • Labeling: Add 4tU to the culture medium to a final concentration of 100-200 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal. Incubate the cells for the desired period (e.g., 4-24 hours).[9][10]

  • Harvesting: Aspirate the medium and wash the cells once with ice-cold PBS.

  • RNA Extraction: Lyse the cells directly in the culture dish using TRIzol reagent, following the manufacturer's instructions.

  • RNA Purification: Purify the total RNA. The 4tU-labeled RNA is now ready for downstream applications such as PAR-CLIP or biotinylation for affinity purification.

Protocol 2: Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

This protocol outlines the general steps for performing PAR-CLIP to identify the binding sites of a specific RBP.

Materials:

  • Cells metabolically labeled with 4-thiouridine (from Protocol 1)

  • UV crosslinking instrument (365 nm)

  • Lysis buffer (e.g., NP-40 lysis buffer)

  • Antibody specific to the RBP of interest

  • Protein A/G magnetic beads

  • RNase T1

  • Proteinase K

  • RNA ligation and library preparation reagents

  • High-throughput sequencing platform

Procedure:

  • Crosslinking: Wash the 4sU-labeled cells with ice-cold PBS and irradiate them with 365 nm UV light (e.g., 0.15 J/cm²) on ice to induce crosslinking.[1]

  • Cell Lysis and Sonication: Lyse the cells in an appropriate lysis buffer and sonicate to shear the chromatin.

  • Immunoprecipitation: Incubate the cell lysate with an antibody targeting the RBP of interest. Capture the antibody-RBP-RNA complexes using Protein A/G magnetic beads.

  • RNase Digestion: Partially digest the RNA with RNase T1 to trim the RNA not protected by the RBP.

  • Proteinase K Digestion and RNA Extraction: After stringent washing, treat the complexes with Proteinase K to digest the protein, leaving a small peptide adduct at the crosslink site. Extract the crosslinked RNA fragments.

  • Library Preparation and Sequencing: Ligate adapters to the RNA fragments, perform reverse transcription, and amplify the cDNA to generate a sequencing library. Sequence the library using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference genome and identify the characteristic T-to-C mutations, which indicate the sites of 4-thiouridine crosslinking.

Visualizations

Experimental Workflow: PAR-CLIP

PAR_CLIP_Workflow cluster_cell In Vivo Steps cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis cell_culture 1. Cell Culture with 4-Thiouridine uv_crosslinking 2. UV Crosslinking (365 nm) cell_culture->uv_crosslinking cell_lysis 3. Cell Lysis uv_crosslinking->cell_lysis ip 4. Immunoprecipitation of RBP-RNA Complex cell_lysis->ip rnase 5. RNase T1 Digestion ip->rnase proteinase_k 6. Proteinase K Digestion & RNA Extraction rnase->proteinase_k library_prep 7. Library Preparation proteinase_k->library_prep sequencing 8. High-Throughput Sequencing library_prep->sequencing data_analysis 9. Data Analysis (Identify T-to-C mutations) sequencing->data_analysis

Caption: Workflow of the PAR-CLIP experiment.

Experimental Workflow: TUX-MS

TUX_MS_Workflow cluster_cell In Vivo Steps cluster_purification Purification cluster_ms Mass Spectrometry infection 1. Viral Infection & 4-Thiouracil Labeling uv_crosslinking 2. UV Crosslinking (365 nm) infection->uv_crosslinking lysis 3. Cell Lysis uv_crosslinking->lysis rna_purification 4. Poly(A) RNA Purification lysis->rna_purification rnase_a 5. RNase A Digestion rna_purification->rnase_a trypsin_digest 6. Trypsin Digestion rnase_a->trypsin_digest lc_ms 7. LC-MS/MS Analysis trypsin_digest->lc_ms protein_id 8. Protein Identification lc_ms->protein_id

Caption: Workflow of the TUX-MS experiment.

Signaling Pathway: Cellular Stress Response and RNA-Binding Proteins

Stress_Response_Pathway cluster_signaling Signaling Cascade cluster_rbp RNA-Binding Protein Regulation cluster_rna Target mRNA Regulation stress Cellular Stress (e.g., Oxidative Stress, UV) mapk MAPK Signaling (p38, JNK) stress->mapk pi3k_akt PI3K-Akt Pathway stress->pi3k_akt hur HuR (ELAVL1) mapk->hur Phosphorylation & Cytoplasmic Translocation auf1 AUF1 mapk->auf1 Phosphorylation pi3k_akt->hur Phosphorylation target_mrna ARE-containing mRNAs (e.g., TNF-α, c-Fos) hur->target_mrna Binds to AREs stability mRNA Stability hur->stability Increases auf1->target_mrna Binds to AREs auf1->stability Decreases target_mrna->stability translation Translation target_mrna->translation

Caption: Role of RBPs in cellular stress response.

Conclusion

This compound and its derivatives are powerful and versatile tools for the study of protein-RNA interactions. The ability to induce specific crosslinks with high efficiency has enabled the development of robust methods for identifying RBPs and their binding sites on a genome-wide scale. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers aiming to unravel the complex networks of protein-RNA interactions that govern cellular function and disease. The continued application and refinement of these techniques will undoubtedly lead to further breakthroughs in our understanding of RNA biology and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low 2-Thiouracil Incorporation in RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low incorporation efficiency of 2-Thiouracil (B1096) (s2U) into RNA during in vitro transcription.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low incorporation efficiency of this compound (s2UTP) during in vitro transcription?

Low incorporation of this compound triphosphate (s2UTP) is often due to the inherent substrate specificity of the RNA polymerase used. Wild-type T7 RNA polymerase, a commonly used enzyme for in vitro transcription, can be restrictive in its recognition of modified nucleotides, leading to reduced incorporation efficiency compared to canonical nucleotides.[1] This can result in lower yields of the desired s2U-modified RNA.

Q2: How can I improve the incorporation of s2UTP in my in vitro transcription reaction?

There are two main strategies to enhance s2UTP incorporation:

  • Use of Mutant T7 RNA Polymerases: Several mutant variants of T7 RNA polymerase have been engineered to better accommodate modified nucleotides. The Y639F mutant, for instance, shows increased acceptance of nucleotides with modifications at the 2'-position of the ribose.[2] Other mutations, including those that increase the thermal stability of the polymerase, can also improve the overall activity and yield of modified RNA.[2]

  • Optimization of Reaction Conditions: Adjusting the parameters of the in vitro transcription reaction can significantly improve incorporation efficiency. This includes optimizing the concentration of MgCl2, s2UTP, and the other NTPs, as well as the incubation time and temperature.[3]

Q3: Are there alternatives to this compound for RNA labeling?

Yes, other modified uracil (B121893) analogs are used for RNA labeling, such as 4-Thiouracil (B160184) (s4U).[4][5] The choice of analog can depend on the specific downstream application. For instance, 4-Thiouracil is often used for in vivo RNA labeling to study RNA dynamics.[4][5][6] Additionally, other modifications like 5-ethynyl uridine (B1682114) (EU) or biotinylated uridine can be used for different labeling and detection strategies.

Q4: How does the incorporation of this compound affect the properties of the resulting RNA?

Incorporating this compound can alter the structural and functional properties of RNA. The presence of the sulfur atom can enhance the thermodynamic stability of RNA duplexes.[7][8] It can also influence base pairing, with this compound showing a preference for pairing with adenine (B156593).[8] However, under certain conditions, such as oxidative stress, this compound can be converted to 4-pyrimidinone riboside, which preferentially pairs with guanine (B1146940).[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound into RNA.

Problem Possible Cause Recommended Solution
Low yield of s2U-containing RNA Wild-type T7 RNA polymerase has poor acceptance of s2UTP.Use a mutant T7 RNA polymerase with enhanced activity for modified nucleotides (e.g., Y639F).[1][2]
Suboptimal reaction conditions.Optimize the concentration of MgCl2, NTPs, and s2UTP. Perform a titration of each component to find the optimal ratio.[3][10]
Premature termination of transcription.This can be more common with long transcripts or those with complex secondary structures. Try lowering the reaction temperature or using additives that reduce secondary structure formation. Some polymerase mutants, like the H784A variant, may help reduce premature termination.[2]
Complete failure of the transcription reaction Incorrect concentration or degradation of reagents.Verify the concentration and integrity of all reaction components, especially the NTPs and the DNA template. Ensure proper storage of all reagents at -20°C or below.[11]
Presence of RNase contamination.Use RNase-free water, pipette tips, and tubes. Work in an RNase-free environment. Add an RNase inhibitor to the reaction.
Inconsistent incorporation efficiency Variability in reagent quality or experimental setup.Use high-quality, purified reagents. Ensure accurate pipetting and consistent reaction setup. Perform reactions in triplicate to assess variability.
Instability of the mutant polymerase.Some mutant enzymes can be less stable than the wild-type. Handle the enzyme according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. Consider using thermostabilized mutants if available.[2]

Quantitative Data Summary

Table 1: Impact of T7 RNA Polymerase Variants on Modified Nucleotide Incorporation

T7 RNA Polymerase VariantModificationRelative Incorporation EfficiencyReference
Wild-Type2'-fluoro, 2'-amino pyrimidinesLow[2]
Y639F2'-fluoro, 2'-amino pyrimidinesIncreased[2]
Y639F, H784A2'-O-methyl, 2'-azidoIncreased[12]
Thermostabilized Mutants2'-O-methylHigher Yield[2]

Table 2: General Optimization Ranges for In Vitro Transcription with Modified Nucleotides

ComponentTypical Concentration RangeNotes
DNA Template50-100 ng/µLHigher concentrations can increase yield but may also lead to byproducts.[3][]
T7 RNA Polymerase2.5-5 U/µLHigher concentrations can increase yield for longer transcripts.[3][]
NTPs (each)2-10 mMThe optimal concentration can depend on the specific modified nucleotide and its ratio to the canonical NTPs.[10]
MgCl220-75 mMThe Mg2+ concentration is critical and often needs to be optimized, especially in relation to the total NTP concentration.[3][10]
Incubation Time2-4 hoursLonger incubation times do not always lead to higher yields and can sometimes result in product degradation.[3]

Experimental Protocols

Protocol 1: In Vitro Transcription with this compound using a Mutant T7 RNA Polymerase

This protocol provides a starting point for optimizing the incorporation of s2UTP.

  • Reaction Setup:

    • Assemble the following components on ice in an RNase-free microfuge tube:

      • RNase-free water: to a final volume of 20 µL

      • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM Spermidine, 100 mM DTT): 2 µL

      • NTP mix (10 mM each of ATP, CTP, GTP): 2 µL

      • UTP (10 mM): 1 µL (adjust ratio with s2UTP as needed)

      • s2UTP (10 mM): 1 µL (adjust ratio with UTP as needed)

      • Linearized DNA template (1 µg): X µL

      • RNase Inhibitor (40 U/µL): 1 µL

      • Mutant T7 RNA Polymerase (e.g., Y639F, 50 U/µL): 1 µL

  • Incubation:

    • Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

    • Incubate at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification:

    • Purify the RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA cleanup kit.

  • Quantification and Analysis:

    • Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity of the RNA transcript by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel.

    • To quantify s2U incorporation, methods such as HPLC or mass spectrometry can be used after enzymatic digestion of the RNA.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & Analysis prep_reagents Prepare RNase-free Reagents & Template setup Assemble Reaction Mix (NTPs, s2UTP, Buffer, Mutant T7 RNAP) prep_reagents->setup incubate Incubate at 37°C (2-4 hours) setup->incubate dnase DNase I Treatment incubate->dnase purify Purify RNA (Column or Precipitation) dnase->purify quantify Quantify RNA (A260) purify->quantify analyze Analyze Integrity (Gel) & Incorporation (HPLC/MS) quantify->analyze

Caption: Experimental workflow for in vitro transcription with this compound.

Caption: Troubleshooting flowchart for low this compound incorporation.

References

Technical Support Center: Optimizing 2-Thiouracil Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 2-Thiouracil concentration to minimize cell toxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cell toxicity?

A1: this compound, a uracil (B121893) analog, primarily exerts its cytotoxic effects by interfering with nucleic acid synthesis.[1] As a pyrimidine (B1678525) antagonist, it can be metabolized and incorporated into RNA, leading to errors in transcription and translation.[1] Additionally, its derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[2]

Q2: How does this compound affect the cell cycle and apoptosis?

A2: Studies on this compound derivatives have demonstrated their ability to induce cell cycle arrest, often at the G1/S or G2/M phase, by inhibiting cyclin-dependent kinase 2A (CDK2A).[2] This inhibition can be mediated by the upregulation of cell cycle inhibitors like p21 and p27.[2] Furthermore, these compounds can trigger apoptosis, the process of programmed cell death, by altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[3] Some derivatives have also been linked to the downregulation of the Wnt/β-catenin signaling pathway, which can induce autophagy.[4]

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

A3: The optimal concentration of this compound is highly dependent on the specific cell line and the duration of exposure. Based on reported IC50 values, a starting range of 1 µM to 100 µM is advisable for initial screening experiments in cancer cell lines.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q4: Which cell viability assays are recommended for assessing this compound toxicity?

A4: Tetrazolium-based colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) are commonly used to measure metabolic activity as an indicator of cell viability.[5][7] These assays are reliable, relatively simple, and suitable for high-throughput screening. It is always recommended to confirm findings with an alternative method, such as a dye exclusion assay (e.g., Trypan Blue) that assesses membrane integrity.

Troubleshooting Guides

Guide 1: High Well-to-Well Variability in Cytotoxicity Assays

This guide addresses significant variations observed between replicate wells within a single experiment.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Use calibrated pipettes and consider using a reverse pipetting technique. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"). Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[1][7]
Inaccurate Pipetting Regularly calibrate pipettes. Ensure proper pipetting technique to avoid bubbles and ensure accurate volume delivery of both cells and this compound solutions.[3]
Incomplete Dissolution of Assay Reagent In MTT assays, ensure the formazan (B1609692) crystals are completely dissolved by the solubilization buffer. This can be facilitated by gentle shaking for an adequate period.[1]
Cell Clumping Ensure cells are properly trypsinized and resuspended to a single-cell suspension before plating.
Contamination Regularly test cell cultures for mycoplasma contamination, which can affect cellular metabolism and drug response. Visually inspect plates for signs of bacterial or fungal contamination.[7]
Guide 2: Inconsistent IC50 Values Between Experiments

This guide provides a systematic approach to troubleshooting the lack of reproducibility of the half-maximal inhibitory concentration (IC50) values for this compound across different experiments.

Potential Cause Recommended Solution
Variable Cell Health and Passage Number Use cells within a consistent and narrow passage number range. Ensure cells are in the exponential growth phase at the time of treatment. Regularly monitor cell viability and morphology.[8][9]
Inconsistent this compound Solution Preparation Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution in the appropriate solvent (e.g., DMSO). Verify that the final solvent concentration is consistent across all wells and is non-toxic to the cells.[8]
Fluctuations in Incubation Time Strictly adhere to standardized incubation times for both drug treatment and assay development steps. Use a timer to ensure consistency.[8]
Variable Assay Conditions Maintain consistent temperature and CO2 levels in the incubator. Use the same type and batch of assay reagents for a set of comparative experiments.
Inconsistent Data Analysis Use a consistent method for calculating IC50 values (e.g., non-linear regression in a suitable software package). Ensure proper background subtraction.[10]
Guide 3: Unexpected or Absent Dose-Response

This guide helps to troubleshoot scenarios where a clear dose-dependent effect of this compound is not observed.

Potential Cause Recommended Solution
Inappropriate Concentration Range The tested concentration range may be too narrow or entirely outside the effective range for the specific cell line. Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) in your initial experiments.[9]
Insufficient Incubation Time The cytotoxic effects of this compound may require a longer exposure time to manifest. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[9]
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance to this compound. Consider using a different cell line or investigating potential resistance mechanisms.
Compound Instability This compound solutions may degrade over time or with exposure to light. Prepare fresh solutions and store them appropriately, protected from light.[8]
Assay Interference At high concentrations, this compound might interfere with the assay chemistry. Run a cell-free control with the compound and assay reagents to check for direct chemical interactions.[9]

Data Presentation

Table 1: Reported IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
6-propyl-2-thiouracilHeLaCervical Carcinoma95.5[11]
Pd(II) complex with 6-propyl-2-thiouracilHeLaCervical Carcinoma0.64[11]
This compound-5-sulfonamide derivative (6e)A-2780Ovarian2.45[2]
This compound-5-sulfonamide derivative (6e)HT-29Colon1.89[2]
This compound-5-sulfonamide derivative (6e)MCF-7Breast1.67[2]
This compound-5-sulfonamide derivative (6e)HepG2Liver3.11[2]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using the MTT assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Exponential Phase) plate_cells Plate Cells (96-well plate) cell_culture->plate_cells incubation1 Incubate 24h plate_cells->incubation1 treat_cells Treat Cells incubation1->treat_cells prepare_drug Prepare this compound Serial Dilutions prepare_drug->treat_cells incubation2 Incubate (24-72h) treat_cells->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 add_solvent Add Solubilization Solution incubation3->add_solvent read_absorbance Read Absorbance (570 nm) add_solvent->read_absorbance calculate_viability % Cell Viability Calculation read_absorbance->calculate_viability plot_ic50 IC50 Determination calculate_viability->plot_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

cell_cycle_arrest Thiouracil This compound Derivatives p21_p27 p21 & p27 Thiouracil->p21_p27 Upregulates CDK2 CDK2/Cyclin E Rb Rb CDK2->Rb Phosphorylates Rb_P p-Rb p21_p27->CDK2 Inhibits E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes apoptosis_pathway Thiouracil This compound Derivatives Bax Bax (Pro-apoptotic) Thiouracil->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiouracil->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Cascade Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Safety precautions and handling of hazardous 2-Thiouracil powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information for researchers, scientists, and drug development professionals working with 2-Thiouracil powder. Please consult your institution's safety protocols and the full Safety Data Sheet (SDS) before handling this substance.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with this compound powder?

A1: this compound is suspected of causing cancer and may cause adverse reproductive effects.[1][2] It can also cause irritation to the eyes, skin, and respiratory tract.[1] Chronic ingestion may lead to liver damage.[1] The toxicological properties of this substance have not been fully investigated.[1]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound powder?

A2: A summary of recommended PPE is provided in the table below. It is crucial to wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and protective clothing to prevent skin exposure.[1] If engineering controls are insufficient to maintain low airborne concentrations, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]

Q3: What should I do in case of accidental exposure to this compound powder?

A3: Immediate action is critical. Follow the first aid measures outlined in the table below and seek medical attention.[1][3] For any exposure, it is important to remove the individual from the source of exposure to fresh air immediately.[1]

Q4: How should I properly store this compound powder?

A4: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible substances.[1] Some sources recommend a storage temperature of 15-25°C.[4]

Q5: How do I handle a spill of this compound powder?

A5: For a small spill, don the appropriate PPE, identify the spill area, and prevent access.[5] Carefully wet the powder to avoid generating dust, then sweep or vacuum the material into a suitable, labeled hazardous waste container.[5][6] Clean the spill area with a 10% bleach solution followed by a 1% sodium thiosulfate (B1220275) solution, then wash with detergent and rinse with water.[5] Dispose of all contaminated materials as hazardous waste.[5] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[5]

Q6: How must this compound waste be disposed of?

A6: this compound and its container must be disposed of as hazardous waste.[4][7] Chemical waste generators must adhere to local, regional, national, and international regulations for proper classification and disposal.[1][7] Do not empty into drains.[4][7]

Quantitative Data Summary

ParameterValueSource
Occupational Exposure Limits No OSHA Vacated PELs are listed for this chemical.[1]
Bulk Density ~600 kg/m ³[4][7]
Decomposition Temperature > 300 °C[8]
n-octanol/water partition coefficient (log value) 0.9[4]

Experimental Protocols

Protocol for Weighing and Preparing a Solution of this compound
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean.

    • Gather all necessary materials: this compound powder, a suitable solvent, weighing paper or boat, spatula, volumetric flask, and appropriate PPE (lab coat, safety goggles, and chemically resistant gloves).

  • Weighing the Powder:

    • Perform all manipulations within the chemical fume hood to minimize inhalation exposure.

    • Place a weighing boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula. Avoid generating dust.

    • Record the exact weight.

  • Dissolving the Powder:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add a small amount of the chosen solvent to the weighing boat to rinse any remaining powder and transfer it to the flask.

    • Add approximately half of the final desired volume of solvent to the flask.

    • Gently swirl the flask to dissolve the powder. Sonication may be used if necessary.

    • Once dissolved, add the solvent to the final volume mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Cleanup:

    • Dispose of the weighing boat and any contaminated materials in the designated hazardous waste container.

    • Clean the spatula and work area thoroughly.

    • Wash hands thoroughly after handling.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_weighing Weighing cluster_dissolving Dissolving cluster_cleanup Cleanup prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 weigh1 Tare Weighing Boat prep2->weigh1 weigh2 Transfer Powder weigh1->weigh2 weigh3 Record Weight weigh2->weigh3 dissolve1 Transfer to Flask weigh3->dissolve1 dissolve2 Add Solvent & Mix dissolve1->dissolve2 dissolve3 Bring to Final Volume dissolve2->dissolve3 cleanup1 Dispose of Waste dissolve3->cleanup1 cleanup2 Clean Work Area cleanup1->cleanup2 cleanup3 Wash Hands cleanup2->cleanup3

Caption: Experimental workflow for safely weighing and dissolving this compound powder.

spill_response spill Spill Occurs don_ppe Don Appropriate PPE spill->don_ppe alert Alert Others & Restrict Area don_ppe->alert wet_powder Wet Powder to Prevent Dust alert->wet_powder cleanup Sweep/Vacuum into Waste Container wet_powder->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose

Caption: Decision and action flow for responding to a this compound powder spill.

References

Technical Support Center: Intrathyroidal Metabolism of 2-Thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the intrathyroidal metabolism of 2-Thiouracil. This resource provides answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound within the thyroid gland?

A1: this compound's primary mechanism is the inhibition of the enzyme thyroid peroxidase (TPO).[1][2][3] TPO is essential for two critical steps in thyroid hormone synthesis: the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[2][4] By inhibiting TPO, this compound effectively reduces the production of new thyroid hormones, specifically thyroxine (T4) and triiodothyronine (T3).[2][3] Some thiouracil derivatives also inhibit the peripheral conversion of T4 to T3.[3]

Q2: What are the major factors that influence the intrathyroidal metabolism of this compound?

A2: The two most significant factors identified in research are drug dosage and iodine levels.[5]

  • Dosage: Increasing the dosage of thiouracil derivatives can lead to the inhibition of their own intrathyroidal metabolism.[2][5] At lower doses, these drugs are readily metabolized within the thyroid. However, as the dose increases, the metabolic process becomes saturated and inhibited.[5]

  • Iodine Deficiency: In iodine-deficient conditions, the intrathyroidal metabolism of thioureylene drugs like propylthiouracil (B1679721) (PTU) and methimazole (B1676384) (MMI) is markedly reduced.[5] The inhibitory potency of these drugs on TPO increases significantly as the concentration of iodide decreases.[1]

Q3: How does this compound accumulate in the thyroid gland?

A3: Studies in rats using radiolabeled thiouracil ([35S]thiouracil) show that the drug accumulates in the thyroid gland to a much greater extent than in plasma.[6][7] This accumulation suggests the presence of a saturable transport mechanism.[6] The concentration gradient between thyroid tissue and plasma can be substantial, reaching a peak around 10 hours after administration in some studies.[7]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of TPO in In Vitro Assays

Q: My in vitro TPO inhibition assay (e.g., Guaiacol or Amplex UltraRed) is showing no effect or highly variable results with this compound. What could be the cause?

A: This is a common issue that can stem from several sources. Follow this troubleshooting workflow to identify the problem.

TPO_Assay_Troubleshooting start Inconsistent/No TPO Inhibition check_reagents 1. Verify Reagent Integrity & Concentration start->check_reagents reagent_issue H₂O₂ degraded? Substrate (Guaiacol/AUR) expired? Thiouracil stock incorrect? check_reagents->reagent_issue check_enzyme 2. Assess TPO Enzyme Activity enzyme_issue Positive control (e.g., MMI) shows inhibition? check_enzyme->enzyme_issue check_protocol 3. Review Assay Protocol Steps protocol_issue Incubation times/temps correct? Buffer pH accurate (7.4)? check_protocol->protocol_issue check_instrument 4. Check Instrument Settings instrument_issue Spectrophotometer/Fluorometer settings correct? (Wavelengths, kinetics) check_instrument->instrument_issue reagent_issue->check_enzyme Yes solve_reagent Prepare fresh reagents. reagent_issue->solve_reagent No enzyme_issue->check_protocol Yes solve_enzyme Source new enzyme/microsomes. Verify protein concentration. enzyme_issue->solve_enzyme No protocol_issue->check_instrument Yes solve_protocol Strictly adhere to validated protocol. protocol_issue->solve_protocol No solve_instrument Calibrate and use correct settings. instrument_issue->solve_instrument No TPO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis prep_compound Prepare Serial Dilutions of this compound add_compound Add this compound Dilutions & Controls prep_compound->add_compound prep_reagents Prepare Assay Reagents (Buffer, Substrate) add_substrate Add Substrate (Guaiacol or AUR) prep_reagents->add_substrate add_microsomes Add Thyroid Microsomes (TPO Source) add_microsomes->add_compound add_compound->add_substrate incubate Incubate (if required) add_substrate->incubate add_h2o2 Initiate Reaction with H₂O₂ incubate->add_h2o2 measure Measure Signal (Absorbance or Fluorescence) add_h2o2->measure calculate Calculate % Inhibition & Determine IC₅₀ measure->calculate Thyroid_Hormone_Synthesis_Inhibition cluster_follicle Thyroid Follicular Cell I_blood Iodide (I⁻) from Blood I_cell Iodide (I⁻) I_blood->I_cell NIS Symporter I2 Iodine (I₂) I_cell->I2 Oxidation MIT_DIT MIT & DIT (on TG) I2->MIT_DIT Iodination TG Thyroglobulin (TG) with Tyrosine TPO Thyroid Peroxidase (TPO) TPO->I2 TPO->MIT_DIT T3_T4 T3 & T4 (on TG) TPO->T3_T4 MIT_DIT->T3_T4 Coupling Thiouracil This compound Thiouracil->TPO INHIBITS

References

Technical Support Center: Improving the Specificity of 2-Thiouracil Labeling in Complex Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during 2-Thiouracil (B1096) (2TU) labeling experiments in complex tissues. Our goal is to help you enhance the specificity of your labeling and obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound (2TU) labeling?

A1: this compound (2TU) labeling is a method used to isolate and analyze newly transcribed RNA from specific cell types within a complex tissue.[1] The technique relies on the expression of a specialized enzyme, uracil (B121893) phosphoribosyltransferase (UPRT), in the target cells.[1] This enzyme facilitates the conversion of this compound into 2-thiouridine, which is then incorporated into newly synthesized RNA.[1][2] The resulting thio-labeled RNA can be specifically purified from the total RNA extracted from the tissue, allowing for the analysis of the transcriptome of the targeted cell population.[1][2]

Q2: What is the difference between this compound (2TU) and 4-Thiouracil (B160184) (4TU)?

A2: this compound and 4-Thiouracil are both analogs of uracil that can be used for metabolic labeling of RNA. The primary difference lies in the position of the sulfur atom on the pyrimidine (B1678525) ring. Both are incorporated into RNA in a UPRT-dependent manner.[1][2] Much of the literature uses 4-thiouracil (4TU) for "TU-tagging" experiments.[1][2] The principles and troubleshooting strategies are largely applicable to both compounds.

Q3: My 2TU labeling efficiency is low. What are the possible causes?

A3: Low labeling efficiency can be due to several factors:

  • Suboptimal 2TU concentration or exposure time: The concentration of 2TU and the duration of labeling are critical parameters that need to be optimized for your specific cell type and tissue.[3]

  • Inefficient UPRT expression or activity: The expression level and enzymatic activity of UPRT in your target cells are crucial for efficient 2TU incorporation.

  • Poor 2TU delivery to the target tissue: In in vivo experiments, the bioavailability of 2TU in the target tissue can be a limiting factor.

  • Degraded RNA: The integrity of your RNA sample is essential. Degraded RNA can lead to poor recovery of labeled transcripts.

Q4: Can 2TU labeling affect cellular processes?

A4: While 2TU labeling is a powerful technique, it's important to be aware of potential off-target effects. For instance, Ru(II)-based complexes containing this compound derivatives have been shown to suppress liver cancer stem cells by targeting NF-κB and Akt/mTOR signaling.[4][5] It is always recommended to include appropriate controls to assess any potential impact of 2TU on the biological processes you are studying.

Troubleshooting Guide

High background and low signal-to-noise ratio are common challenges in 2TU labeling experiments. The following table provides a guide to troubleshoot these issues.

ProblemPossible CauseSuggested Solution
High Background Signal Non-specific binding of labeled RNA to purification beads.[3]- Pre-clear your total RNA sample by incubating it with beads that have not been conjugated to streptavidin.- Block the streptavidin beads with yeast RNA and/or bovine serum albumin (BSA) before adding the biotinylated RNA sample.[6]
Inefficient washing steps during RNA purification.- Increase the number and stringency of wash steps after binding the biotinylated RNA to the beads.- Use buffers containing detergents like Tween-20 to reduce non-specific interactions.[6]
Endogenous biotinylated molecules in the tissue.- Include a pre-clearing step with streptavidin beads before biotinylating your 2TU-labeled RNA.
Over-digestion of tissue during sample preparation (for imaging).- Optimize protease digestion time and temperature. Under-digestion can lead to poor probe accessibility, while over-digestion can increase background and damage tissue morphology.[7]
Low Signal-to-Noise Ratio Suboptimal 2TU concentration.- Perform a dose-response experiment to determine the optimal 2TU concentration for your system. A concentration of 100 µM for 6 hours has been used effectively in cell culture.[3]
Inappropriate labeling duration.- Optimize the labeling time. For pulse-chase experiments, a short pulse of 15-30 seconds may be sufficient, while longer labeling times (e.g., 4-6 hours) are common for general labeling.[8][9] A drop in labeling has been observed if tissue is harvested ≥ 12 hours after injection in mice.[8]
RNA fragmentation.- Fragmenting the RNA before purification can reduce background and remove capture bias for large, uridine-rich RNA molecules.[2]
Inefficient biotinylation.- Ensure the biotinylation reaction is performed under optimal conditions (e.g., using fresh reagents and appropriate incubation times). The use of methanethiosulfonate (B1239399) (MTS)-biotin has been reported to increase the yield of recovered RNA, but may have some off-target effects.[10]

Experimental Protocols

Protocol 1: Standard this compound (2TU) Labeling of Nascent RNA in Cell Culture

This protocol provides a general framework for 2TU labeling in cultured cells expressing UPRT.

Materials:

  • UPRT-expressing cells

  • Complete culture medium

  • This compound (2TU) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • Biotin-HPDP or similar thiol-reactive biotinylation reagent

  • Streptavidin-coated magnetic beads

Procedure:

  • Cell Culture: Culture UPRT-expressing cells to the desired confluency.

  • 2TU Labeling: Add 2TU to the culture medium to a final concentration of 100 µM.[3] Incubate for a predetermined time (e.g., 6 hours).[3]

  • Cell Harvest: Wash the cells twice with ice-cold PBS and harvest them.

  • RNA Extraction: Extract total RNA from the cells using a standard RNA extraction kit.

  • Biotinylation of Thiolated RNA:

    • To 25-50 µg of total RNA, add a thiol-reactive biotinylation reagent (e.g., MTSEA-Biotin-XX).[11]

    • Incubate in the dark at room temperature for 30 minutes.[11]

    • Purify the biotinylated RNA to remove excess biotin.[10]

  • Purification of Labeled RNA:

    • Resuspend streptavidin-coated magnetic beads in a binding buffer.

    • Add the biotinylated RNA to the beads and incubate to allow binding.

    • Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.

    • Elute the thio-labeled RNA from the beads.

  • Downstream Analysis: The purified RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or RNA sequencing.

Protocol 2: this compound (2TU) Pulse-Chase Experiment

This protocol allows for the study of RNA stability and degradation kinetics.

Procedure:

  • Pulse: Label cells with 2TU for a short period (the "pulse"), for example, for 30 seconds.[9]

  • Chase: Quickly remove the 2TU-containing medium and replace it with fresh medium containing a high concentration of unlabeled uracil or uridine (B1682114) (e.g., 5 mM) to "chase" the labeled nucleotides out of the system.[9]

  • Time Points: Harvest cells at various time points after the start of the chase (e.g., 0, 15, 30, 60, 120 minutes).

  • RNA Isolation and Purification: Isolate and purify the 2TU-labeled RNA from each time point as described in Protocol 1.

  • Analysis: Quantify the amount of a specific RNA transcript at each time point using RT-qPCR to determine its degradation rate.

Data Presentation

Table 1: Recommended 4-Thiouracil (4TU) Labeling Parameters in Mice
ParameterRecommendationNotes
4TU Delivery Intraperitoneal injectionA common method for systemic delivery.[2]
Exposure Time (Adults/Pups) 4-6 hoursA drop in labeling is observed if tissue is harvested ≥ 12 hours after injection.[8]
Exposure Time (Embryonic Studies) At least 6 hoursLonger exposure is recommended to account for the placental barrier.[8]

Note: 2TU and 4TU are often used interchangeably in the literature for TU-tagging. These parameters for 4TU can serve as a starting point for optimizing 2TU labeling experiments.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_prep Cell/Tissue Preparation cluster_labeling 2TU Labeling cluster_rna_processing RNA Processing cluster_analysis Downstream Analysis cell_culture Culture UPRT+ Cells/Tissues add_2tu Add this compound cell_culture->add_2tu incubation Incubate add_2tu->incubation harvest Harvest Cells/Tissues incubation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction biotinylation Biotinylation of Thiolated RNA rna_extraction->biotinylation purification Streptavidin Purification biotinylation->purification analysis RT-qPCR, RNA-Seq, or Microarray purification->analysis

Caption: A general workflow for a this compound labeling experiment.

Signaling Pathway

signaling_pathway cluster_akt_mtor Akt/mTOR Pathway cluster_nfkb NF-κB Pathway Akt Akt mTOR mTOR Akt->mTOR Proliferation Suppression of Cancer Stem Cells Akt->Proliferation Raptor Raptor mTOR->Raptor IKK IKK Raptor->IKK NFkB NF-κB IKK->NFkB NFkB->Proliferation TwoTU This compound Derivatives TwoTU->Akt TwoTU->NFkB

Caption: this compound derivatives can suppress liver cancer stem cells by targeting the Akt/mTOR and NF-κB signaling pathways.[4][5]

References

Addressing the degradation of 2-Thiouracil in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of 2-Thiouracil in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in experimental buffers?

A1: The degradation of this compound is primarily caused by oxidation. The thiourea (B124793) moiety within its structure is susceptible to oxidative damage from factors such as exposure to light (photodegradation), elevated temperatures, and reactive oxygen species (ROS) that may be present in buffers. The pH of the buffer also plays a critical role, with stability being lower in basic conditions compared to neutral or acidic environments.

Q2: How can I minimize the degradation of this compound in my experiments?

A2: To minimize degradation, it is recommended to prepare fresh solutions of this compound before each experiment. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to use buffers with a pH at or below 7.4. For long-term storage, stock solutions are best prepared in an organic solvent like DMSO and stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1]

Q3: What are the visible signs of this compound degradation?

A3: While subtle degradation may not be visible, significant degradation of this compound solutions can sometimes be indicated by a change in color or the appearance of precipitate. However, the absence of these signs does not guarantee stability. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC).

Q4: Can I use antioxidants to stabilize my this compound solutions?

A4: Yes, the addition of antioxidants can help to mitigate oxidative degradation. Thiazolidine (B150603) molecules have been shown to stabilize redox-sensitive molecules in cell culture media.[2] While specific data on the use of common antioxidants with this compound is limited, exploring the addition of antioxidants like ascorbic acid or using metal chelators such as ethylenediaminetetraacetic acid (EDTA) could be beneficial, as metal ions can catalyze oxidation reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound leading to variable active concentrations.Prepare fresh this compound solutions for each experiment. Protect solutions from light and maintain a consistent, appropriate pH. Perform a stability study under your specific experimental conditions (see Protocol 2).
Loss of biological activity Degradation of the this compound compound.Confirm the integrity of your this compound stock. If degradation is suspected, prepare a fresh stock solution from a new batch of solid compound.
Precipitate formation in the buffer Poor solubility or degradation product formation.Ensure the buffer composition and pH are optimal for this compound solubility. Sonication may aid in dissolving the compound. If precipitate forms over time, it may be a sign of degradation.

Stability of Thiouracil Derivatives in Various Conditions

The following table summarizes the expected stability of thiouracil derivatives based on available data for related compounds like Benzylthiouracil and Propylthiouracil. This should be used as a general guide, and specific stability studies for this compound under your experimental conditions are recommended.

Condition Expected Stability of Thiouracil Derivatives Recommendation
pH More stable in neutral to acidic conditions (≤ pH 7.4). Degrades in basic conditions.Use buffers with a pH of 7.4 or lower. Prepare solutions fresh if a basic pH is required.
Temperature Degradation rate increases with temperature. Relatively stable at 4°C.Store stock solutions at -20°C or -80°C. Conduct experiments at the lowest feasible temperature.
Light Susceptible to photodegradation.Protect all solutions from light by using amber vials or aluminum foil.
Oxidation Prone to oxidative degradation.Degas buffers to remove dissolved oxygen. Consider the addition of antioxidants or chelating agents like EDTA.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO for long-term storage.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh out the appropriate amount of this compound powder in a sterile environment.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions to understand its degradation profile in a specific experimental buffer.

Materials:

  • This compound

  • Experimental buffer (e.g., 10 mM TRIS-HCl, pH 7.4; 10 mM Phosphate Buffer, pH 7.4)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a C18 column and UV detector

  • UV light source

Procedure:

  • Preparation of this compound Solution: Prepare a solution of this compound in the experimental buffer at the desired concentration.

  • Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Incubate at room temperature and 60°C.

  • Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Incubate at room temperature.

  • Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature.

  • Thermal Degradation: Incubate the this compound solution at 60°C.

  • Photodegradation: Expose the this compound solution to a UV light source.

  • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition, neutralize if necessary, and analyze by HPLC to quantify the remaining this compound and detect the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use prep_solid This compound Solid prep_stock 10 mM Stock Solution prep_solid->prep_stock Dissolve prep_dmso Anhydrous DMSO prep_dmso->prep_stock storage_aliquot Aliquot into single-use tubes prep_stock->storage_aliquot storage_temp Store at -20°C or -80°C storage_aliquot->storage_temp use_thaw Thaw aliquot storage_temp->use_thaw use_dilute Dilute in experimental buffer use_thaw->use_dilute use_experiment Perform experiment use_dilute->use_experiment

Caption: Workflow for preparing and handling this compound solutions to minimize degradation.

degradation_pathway Thiouracil This compound Oxidized_Intermediate Oxidized Intermediates (e.g., Sulfenic, Sulfinic acids) Thiouracil->Oxidized_Intermediate Oxidation (Light, Heat, ROS, High pH) Degradation_Products Degradation Products (e.g., Uracil, Ring-opened products) Oxidized_Intermediate->Degradation_Products Further Reactions

Caption: Proposed oxidative degradation pathway of this compound.

References

Technical Support Center: Optimizing 2-Thiouracil Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 2-Thiouracil and its derivatives (e.g., Propylthiouracil (B1679721) - PTU) in in vivo research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not observing the expected level of hypothyroidism (e.g., T3/T4 levels are not sufficiently suppressed). What are the possible causes and solutions?

Possible Causes:

  • Insufficient Dosage: The dose of this compound may be too low for the specific animal model, strain, age, or sex.

  • Route of Administration: The chosen administration route (e.g., drinking water, oral gavage, injection) may not be optimal for bioavailability.

  • Compound Stability: The this compound solution may have degraded.

  • Individual Animal Variation: Biological variability among animals can lead to different responses.

  • Dietary Iodine Content: High iodine content in the animal chow can compete with the inhibitory action of this compound.

Troubleshooting Steps:

  • Review and Optimize Dosage: Consult dose-response studies for your specific animal model.[1] If data is unavailable, perform a pilot study with a range of doses to determine the optimal concentration. For instance, studies in rats have used concentrations of Propylthiouracil (PTU) in drinking water ranging from 0.001% to 0.05%.[1][2]

  • Verify Administration Protocol: Ensure consistent and accurate administration. If providing in drinking water, monitor water intake to ensure all animals receive a comparable dose. For oral gavage or injections, verify the technique and calculated dose per animal weight.

  • Prepare Fresh Solutions: Prepare this compound solutions fresh and protect them from light to prevent degradation.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variability.

  • Standardize Diet: Use a standard chow with a known and consistent iodine content throughout the study.

Q2: My animals are showing signs of excessive toxicity (e.g., significant weight loss, lethargy, mortality). How can I address this?

Possible Causes:

  • Dosage is too High: The current dose is likely exceeding the maximum tolerated dose (MTD).

  • Off-Target Effects: At high concentrations, this compound may have unintended effects on other physiological systems.[3]

  • Animal Health Status: Pre-existing health conditions in the animals may increase their sensitivity to the compound.

Troubleshooting Steps:

  • Perform a Dose-Range Finding Study: A preliminary experiment with a wide range of doses will help identify the MTD and a safer, effective dose.[4]

  • Reduce the Dose: Lower the concentration of this compound. Studies have shown that a lower dose (e.g., 0.001% PTU) can induce hypothyroidism in rats without the severe debilitating effects of higher doses (e.g., 0.01% PTU).[1]

  • Monitor Animal Health Closely: Implement a scoring system to monitor animal well-being daily. This allows for early intervention if signs of toxicity appear.

  • Consult with a Veterinarian: Ensure the health of the animals before starting the experiment and discuss any adverse effects observed.

Q3: I am observing high variability in my data between animals in the same treatment group. What can I do to improve consistency?

Possible Causes:

  • Inconsistent Dosing: Variations in water/food intake or administration technique.

  • Biological Variability: Natural physiological differences between individual animals.

  • Environmental Factors: Differences in housing conditions, stress levels, or diet.

  • Timing of Sample Collection: Collecting samples at different times of the day can introduce variability due to circadian rhythms.

Troubleshooting Steps:

  • Refine Dosing Technique: Ensure all personnel are trained and consistent in the administration method. Monitor food and water consumption for each animal if the compound is mixed in the diet or drinking water.

  • Acclimatize Animals: Allow a sufficient period for animals to acclimate to the facility, housing, and handling procedures before the experiment begins.

  • Standardize Experimental Conditions: Maintain consistent light/dark cycles, temperature, and humidity. Ensure all animals receive the same batch of chow and have ad libitum access.

  • Synchronize Sample Collection: Collect blood and tissue samples at the same time of day for all animals to minimize the influence of diurnal variations.

Data Presentation: Dosage and Effects

The following tables summarize quantitative data from various studies to aid in dose selection. Note that this compound's derivative, Propylthiouracil (PTU), is more commonly cited in in vivo literature.

Table 1: Effect of Propylthiouracil (PTU) Dosage in Drinking Water on Infant Rats

PTU Concentration in WaterOutcomeReference
0.01%Commonly used but can be debilitating[1]
0.001%Induces hypothyroidism without severe side effects[1]
0.001%Depressed serum T4 to 25% of controls[1]
0.001%Delayed but did not prevent weaning[1]

Table 2: Effective Plasma Concentrations of Propylthiouracil (PTU) in Adult Rats

Plasma PTU Level (µg/mL)Effect on Thyroid Hormone SynthesisReference
> 0.18Complete inhibition[5]
0.09 - 0.14Partial effect[5]
< 0.09No effect[5]

Table 3: Example Oral Dosages of Propylthiouracil (PTU) in Rats for Endocrine Studies

Dose (mg/kg Body Weight)DurationObserved EffectsReference
0.1, 1, or 104 weeksDose-related decrease in T3/T4, increase in TSH[3]
1014 daysUsed as a standard antithyroid drug in a hyperthyroidism model[6]

Experimental Protocols

Protocol 1: Induction of Hypothyroidism in Rats using PTU in Drinking Water

This protocol is based on methodologies described in the literature for establishing a hypothyroid animal model.[2]

  • Animal Model: Wistar male rats.

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Preparation of PTU Solution:

    • Prepare a 0.05% (w/v) Propylthiouracil (PTU) solution. To do this, dissolve 0.5 g of PTU in 1 liter of drinking water.

    • For the control group, provide regular drinking water.

  • Administration:

    • Provide the 0.05% PTU solution or regular water ad libitum for the duration of the study (e.g., 8 weeks).

    • Measure water consumption daily to monitor for significant differences between groups.

    • Prepare fresh PTU solution at least weekly.

  • Monitoring:

    • Measure body weight weekly. Hypothyroid rats may exhibit slower weight gain.[2]

    • At the end of the study period, collect blood samples for serum analysis.

  • Endpoint Analysis:

    • Measure serum levels of triiodothyronine (T3), tetraiodothyronine (T4), and thyroid-stimulating hormone (TSH) using commercially available ELISA kits.

    • Successful induction of hypothyroidism is characterized by significantly decreased T3 and T4 levels and increased TSH levels compared to the control group.[3]

Protocol 2: Dose-Response Study for this compound

This protocol provides a framework for determining the optimal dose of this compound for a specific experimental goal.

  • Animal Model: Select the appropriate species and strain for your research question.

  • Group Allocation: Randomly assign animals to at least 4-5 groups (n=5-8 per group), including a vehicle control group.

  • Dose Selection:

    • Select a range of doses based on literature review. For example, for oral administration in rats, you might test 1, 5, 10, and 25 mg/kg.[3][6]

    • The control group receives the vehicle (e.g., saline, corn oil) used to dissolve/suspend the this compound.

  • Administration: Administer the selected doses daily for a defined period (e.g., 1-4 weeks) via the chosen route (e.g., oral gavage).

  • Monitoring and Sample Collection:

    • Monitor animal health and body weight regularly.

    • At the end of the treatment period, collect blood and relevant tissues.

  • Data Analysis:

    • Analyze serum T3, T4, and TSH levels for each dose group.

    • Plot the dose versus the biological response (e.g., percent reduction in T4).

    • Determine the lowest effective dose that achieves the desired biological outcome without significant toxicity.

Visualizations

Signaling_Pathway cluster_thyroid_cell Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I₂) Thyroglobulin Tyrosine residues on Thyroglobulin Iodine->Thyroglobulin Iodination TPO->Iodine T3_T4 T3 & T4 TPO->T3_T4 MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT MIT_DIT->TPO Coupling Thiouracil This compound / PTU Thiouracil->TPO Inhibition

Caption: Mechanism of action of this compound in the thyroid gland.

Experimental_Workflow start Define Animal Model & Research Question lit_review Literature Review for Starting Dose Range start->lit_review pilot_study Pilot Dose-Response Study (e.g., 3-4 doses + vehicle) lit_review->pilot_study assess_toxicity Monitor for Toxicity (Weight, Clinical Signs) pilot_study->assess_toxicity assess_efficacy Measure Biomarkers (T3, T4, TSH) pilot_study->assess_efficacy select_dose Select Optimal Dose (Max Efficacy, Min Toxicity) assess_toxicity->select_dose assess_efficacy->select_dose main_study Conduct Main In Vivo Study select_dose->main_study end Data Analysis & Interpretation main_study->end

Caption: Workflow for optimizing this compound dosage in vivo.

Troubleshooting_Guide cluster_efficacy Low Efficacy cluster_toxicity High Toxicity issue Unexpected Experimental Outcome low_efficacy Insufficient Hypothyroidism? issue->low_efficacy high_toxicity Excessive Toxicity? issue->high_toxicity check_dose Is dose too low? low_efficacy->check_dose check_admin Inconsistent administration? low_efficacy->check_admin check_stability Compound degraded? low_efficacy->check_stability increase_dose Increase Dose or Run Dose-Response check_dose->increase_dose refine_protocol Refine Admin. Protocol check_admin->refine_protocol fresh_solution Use Fresh Solution check_stability->fresh_solution dose_too_high Is dose too high? high_toxicity->dose_too_high reduce_dose Reduce Dose or Re-evaluate MTD dose_too_high->reduce_dose

Caption: Troubleshooting logic for in vivo this compound studies.

References

Technical Support Center: Synthesis of 2-Thiouracil-5-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-thiouracil-5-sulfonamide derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the synthesis workflow.

Step 1: Chlorosulfonation of This compound (B1096)

Q1: My chlorosulfonation reaction of this compound is resulting in a very low yield of this compound-5-sulfonyl chloride. What are the potential causes and solutions?

A1: Low yields in this step are a common challenge. The reaction is sensitive to several factors:

  • Moisture: The primary cause of low yield is often the presence of water, which can hydrolyze both the chlorosulfonic acid reagent and the this compound-5-sulfonyl chloride product.

    • Troubleshooting: Ensure all glassware is oven-dried immediately before use. Use freshly opened or properly stored anhydrous chlorosulfonic acid. Perform the reaction under a dry atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature and Time: The reaction typically requires high temperatures (around 120°C) and prolonged heating (8+ hours) to proceed to completion.[1][2][3]

    • Troubleshooting: Ensure the reaction mixture consistently maintains the target temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) if a suitable system can be developed. If the reaction is incomplete, consider extending the reflux time.

  • Purity of Starting Material: Impurities in the starting this compound can interfere with the reaction.

    • Troubleshooting: Recrystallize the starting this compound derivative before use to ensure high purity.

  • Work-up Procedure: The product is isolated by quenching the reaction mixture on crushed ice.[2] If not done carefully, localized heating can cause product degradation.

    • Troubleshooting: Pour the cooled reaction mixture slowly and steadily into a vigorously stirred vessel of crushed ice to ensure rapid and even temperature distribution.

Q2: The solid I isolated after pouring the chlorosulfonation reaction on ice is difficult to filter and handle. How can I improve the isolation?

A2: The physical properties of the precipitate can be challenging.

  • Troubleshooting: Ensure the ice is well-crushed to maximize the surface area for quenching. After precipitation, allow the slurry to stir in the cold for a period (e.g., 30 minutes) to improve particle size before filtering. Use a coarse-fritted funnel (e.g., Buchner funnel) for filtration. Wash the collected solid with copious amounts of cold water to remove any remaining acid.

Step 2: Amidation of this compound-5-sulfonyl chloride

Q3: I am seeing multiple spots on my TLC after reacting the sulfonyl chloride with my amine. What are the likely side products?

A3: The primary side product is typically the hydrolyzed sulfonyl chloride, which forms this compound-5-sulfonic acid. Other possibilities include unreacted starting materials or side reactions involving the amine.

  • Troubleshooting:

    • Hydrolysis: Ensure the this compound-5-sulfonyl chloride intermediate is thoroughly dried under vacuum before proceeding to the amidation step.[1] Use anhydrous solvents (e.g., absolute ethanol) for the reaction.[2]

    • Unreacted Amine: The amine's nucleophilicity plays a key role. Less reactive (electron-poor) aromatic amines may require longer reaction times or gentle heating.

    • Base Scavenger: The reaction generates HCl, which must be neutralized. Pyridine (B92270) is commonly used as both a catalyst and an acid scavenger.[2][4] Ensure at least one equivalent of pyridine is present.

Q4: My final sulfonamide product is difficult to purify. Recrystallization is not effective. What other purification strategies can I try?

A4: Purification can be challenging due to the polarity of the sulfonamide group.

  • Troubleshooting:

    • Solvent System: While recrystallization from a DMF/water mixture is commonly reported, explore other polar aprotic solvent systems.[1][2]

    • Column Chromatography: If the product is not amenable to recrystallization, column chromatography on silica (B1680970) gel is a viable alternative.[3] Use a gradient elution system, starting with a non-polar solvent (like hexane (B92381) or dichloromethane) and gradually increasing the polarity with ethyl acetate (B1210297) or methanol (B129727) to elute your product.

    • Acid-Base Extraction: If the product has other functional groups, an acid-base wash during the workup can help remove acidic or basic impurities before final purification.

Quantitative Data Summary

The yield of this compound-5-sulfonamide derivatives is highly dependent on the substituent on the reacting amine. Below is a summary of reported yields for different derivatives prepared from 6-methyl-2-thiouracil-5-sulfonyl chloride.

Amine ReactantR-Group on Sulfonamide (R-NH₂)Reported Yield (%)Reference
4-Methoxyaniline4-Methoxyphenyl71%[1][2]
AnilinePhenylNot specified[1]
3,4-Dichloroaniline3,4-DichlorophenylNot specified[1]
4-Nitroaniline4-NitrophenylNot specified[1]
4-Bromoaniline4-BromophenylNot specified[1]

Note: While specific yields for all derivatives are not always provided in a single source, the successful synthesis with varied electronic properties (both electron-donating and electron-withdrawing groups) indicates the general applicability of the method.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-2-thiouracil-5-sulfonyl chloride (2)

This protocol is adapted from reported literature procedures.[1][2]

  • Preparation: Place 6-methyl-2-thiouracil (12.5 g, 0.088 mol) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes).

  • Reaction: Carefully add chlorosulfonic acid (51 mL, 0.77 mol) to the flask.

  • Heating: Heat the reaction mixture under reflux at 120°C for 8 hours. The mixture will become a dark solution.

  • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water.

  • Precipitation: Slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring. A solid precipitate will form.

  • Isolation: Filter the precipitate using a Buchner funnel, and wash the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the isolated white or off-white solid under vacuum to yield the sulfonyl chloride intermediate. This product is often used in the next step without further purification, but can be recrystallized from a DMF/water mixture if necessary.[1][2]

Protocol 2: General Procedure for Synthesis of N-Substituted-6-methyl-2-thiouracil-5-sulfonamides

This is a general procedure for the amidation step.[1][2]

  • Setup: In a round-bottom flask, dissolve 6-methyl-2-thiouracil-5-sulfonyl chloride (1.2 g, 0.005 mol) in absolute ethanol (B145695) (25 mL).

  • Addition of Reagents: Add the desired amine (0.005 mol) to the solution, followed by pyridine (0.4 mL, 0.005 mol) to act as an acid scavenger.

  • Reaction: Heat the mixture under reflux for 16–20 hours. Monitor the reaction progress by TLC.

  • Isolation: After cooling to room temperature, the precipitated product is collected by filtration. If no precipitate forms, the solvent can be reduced under vacuum to induce precipitation.

  • Purification: Wash the collected solid with a small amount of cold ethanol. The final product can be purified by recrystallization, typically from a DMF/water mixture, to give the pure sulfonamide derivative.[2]

Visualizations: Workflows and Troubleshooting

The following diagrams illustrate the synthesis workflow and a troubleshooting guide for common issues.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation start This compound Derivative reagent1 Chlorosulfonic Acid (120°C, 8h) step1 Reaction Mixture start->step1 + Chlorosulfonic Acid workup1 Quench on Ice & Filter step1->workup1 product1 This compound-5-sulfonyl chloride workup1->product1 step2 Reaction Mixture (Reflux, 16-20h) product1->step2 + Amine, Pyridine reagent2 Amine (R-NH₂) Pyridine, Ethanol workup2 Cool, Filter & Recrystallize step2->workup2 product2 Final this compound-5-sulfonamide workup2->product2

Caption: General workflow for the two-step synthesis of this compound-5-sulfonamides.

G start Low Yield or Impure Product cause1 Moisture Contamination? start->cause1 cause2 Incorrect Temp / Time? start->cause2 cause3 Inefficient Work-up? start->cause3 cause4 Sulfonyl Chloride Hydrolyzed? start->cause4 sol1 Use oven-dried glassware. Work under inert atmosphere. cause1->sol1 Solution sol2 Verify temperature is 120°C. Increase reflux time. cause2->sol2 Solution sol3 Pour reaction mix slowly onto vigorously stirred ice. cause3->sol3 Solution sol4 Dry intermediate under vacuum. Use anhydrous solvent for amidation. cause4->sol4 Solution

Caption: Troubleshooting flowchart for common synthesis challenges.

References

Best practices for storage and disposal of 2-Thiouracil waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage and disposal of 2-Thiouracil waste, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Storage

  • Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed to prevent moisture absorption and contamination.[1][2] Store it away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[3] The product should be stored locked up to prevent unauthorized access.[2]

  • Q2: Is there a specific temperature range I should adhere to for storing this compound? A2: While "room temperature" is often cited, a specific temperature range of 15–25 °C is recommended to ensure stability. Always refer to the manufacturer's specific guidelines.

  • Q3: What should I do if I notice the this compound powder has changed color or texture? A3: Any change in the physical appearance of this compound, such as discoloration or clumping, may indicate decomposition or contamination. Do not use the chemical. It should be disposed of as hazardous waste, following your institution's specific protocols.

Disposal

  • Q4: How should I dispose of expired or unused this compound? A4: Expired or unused this compound must be disposed of as hazardous waste.[2] Do not dispose of it in the regular trash or down the drain.[4] The disposal must be conducted through a licensed and approved waste disposal company in accordance with local, regional, and national regulations.[2]

  • Q5: Can I neutralize this compound waste in the lab before disposal? A5: Currently, there are no widely established and validated protocols for the in-lab neutralization of this compound waste. Given that it is suspected of causing cancer, attempting neutralization without a proper, validated procedure could pose significant safety risks.[2] Therefore, the recommended best practice is to dispose of it as hazardous chemical waste without attempting neutralization.

  • Q6: How do I dispose of materials contaminated with this compound, such as gloves, weigh boats, and pipette tips? A6: All materials that have come into contact with this compound, including personal protective equipment (PPE), weighing paper, and other lab consumables, are considered contaminated. These items must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[5] This waste stream should be segregated from non-halogenated waste to prevent complications and increased costs during disposal.[5]

Spills and Decontamination

  • Q7: What is the first thing I should do if I spill this compound powder? A7: In the event of a small spill, the immediate priority is to prevent the powder from becoming airborne. Evacuate non-essential personnel from the area and ensure the area is well-ventilated, preferably within a fume hood.[5] Don the appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles. For larger spills, or if you are not trained to handle them, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

  • Q8: What is the detailed procedure for cleaning up a small this compound spill? A8: For a small spill, carefully cover the powder with an inert absorbent material. Gently sweep or vacuum the spilled material and place it into a designated hazardous waste container.[1] Avoid generating dust.[1] After the bulk of the material has been removed, decontaminate the surface.

Quantitative Data Summary

For easy reference, the following table summarizes the recommended storage conditions for this compound.

ParameterRecommendationSource
Temperature Store at room temperature.Spectrum Chemical
Keep in a cool place.Oxford Lab Fine Chem LLP
Recommended storage temperature: 15 – 25 °C.Carl ROTH
Environment Store in a dry and well-ventilated place.Spectrum Chemical, Loba Chemie, Fisher Scientific
Container Keep container tightly closed in the original container.Spectrum Chemical, Loba Chemie, Fisher Scientific
Incompatible Materials Strong bases, Strong oxidizing agents, Strong acids, Metals.Spectrum Chemical, Oxford Lab Fine Chem LLP

Experimental Protocols

Protocol for Decontamination of Surfaces after a this compound Spill

This protocol should be performed after the bulk of the spilled solid has been mechanically removed and placed into a hazardous waste container.

  • Prepare Decontamination Solution: Prepare a 10% bleach solution by diluting one part household bleach with nine parts water. This should be done in a fume hood.

  • Apply Decontaminant: Liberally apply the 10% bleach solution to the contaminated surface, ensuring the entire area of the spill is covered.

  • Contact Time: Allow the bleach solution to remain on the surface for a minimum of 20-30 minutes to ensure effective decontamination.

  • Wipe and Rinse: Using absorbent pads, wipe the area from the outer edge of the spill inward. Dispose of the used pads in the designated hazardous waste container. Following the bleach treatment, wipe the surface with 70% ethanol (B145695) to remove any residual bleach, which can be corrosive.

  • Final Cleaning: Clean the surface with a standard laboratory detergent and water.

  • Drying: Allow the surface to air dry completely.

  • Waste Disposal: All materials used for decontamination, including gloves and absorbent pads, must be disposed of as hazardous waste.

Visualizations

StorageDisposalWorkflow cluster_storage Storage of this compound cluster_waste_generation Waste Generation cluster_disposal Disposal Protocol storage_conditions Store in a cool, dry, well-ventilated area (15-25°C) container Keep container tightly sealed storage_conditions->container segregation Segregate from incompatible materials container->segregation security Store in a locked and secure location segregation->security unused_product Expired/Unused This compound waste_collection Collect in a designated, labeled hazardous waste container unused_product->waste_collection contaminated_materials Contaminated PPE, gloves, weigh boats contaminated_materials->waste_collection waste_segregation Segregate as 'Halogenated Organic Waste' waste_collection->waste_segregation professional_disposal Dispose through a licensed waste management company waste_segregation->professional_disposal no_drain_disposal Do NOT dispose down the drain SpillCleanupWorkflow cluster_initial_response Initial Response to Spill cluster_cleanup Spill Cleanup cluster_decontamination Surface Decontamination cluster_final_steps Final Steps spill_identified This compound Spill Identified evacuate Evacuate non-essential personnel spill_identified->evacuate ventilate Ensure proper ventilation evacuate->ventilate don_ppe Don appropriate PPE ventilate->don_ppe contain_spill Cover spill with inert absorbent material don_ppe->contain_spill mechanical_removal Gently sweep or vacuum spilled solid contain_spill->mechanical_removal place_in_waste Place solid waste into hazardous waste container mechanical_removal->place_in_waste apply_bleach Apply 10% bleach solution to the surface place_in_waste->apply_bleach contact_time Allow 20-30 minutes of contact time apply_bleach->contact_time wipe_surface Wipe surface from outside in contact_time->wipe_surface rinse_surface Wipe with 70% ethanol to remove bleach residue wipe_surface->rinse_surface final_clean Clean with laboratory detergent and water rinse_surface->final_clean dispose_materials Dispose of all cleanup materials as hazardous waste final_clean->dispose_materials report_spill Report the spill to the EHS office dispose_materials->report_spill

References

Technical Support Center: Minimizing Off-Target Effects of 2-Thiouracil in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 2-Thiouracil (B1096) in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of this compound?

A1: this compound's primary on-target effect is the inhibition of thyroid hormone synthesis. It achieves this by targeting and inhibiting thyroid peroxidase (TPO), a key enzyme responsible for the iodination of tyrosine residues on thyroglobulin, which is a critical step in the production of thyroxine (T4) and triiodothyronine (T3).[1] The inhibition of TPO by this compound and its derivatives like propylthiouracil (B1679721) (PTU) is a well-established mechanism for its therapeutic use in hyperthyroidism.[1]

Q2: What are the known major off-target effects of this compound that can affect my cellular assays?

A2: A significant off-target effect of this compound is the inhibition of neuronal nitric oxide synthase (nNOS).[2][3] This can be particularly confounding in studies involving neuronal cells or pathways where nitric oxide signaling is important. Additionally, like many small molecules, this compound can exhibit cytotoxicity at higher concentrations, leading to decreased cell viability and proliferation, which may not be related to its on-target TPO inhibition.[4][5] Some studies have also noted that this compound derivatives can induce cell cycle arrest.[4]

Q3: How can I differentiate between on-target and off-target effects in my experiment?

A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

  • Dose-Response Analysis: Conduct parallel dose-response curves for your primary endpoint (related to TPO inhibition) and for known off-target effects (e.g., nNOS activity or general cytotoxicity). A significant separation in the effective concentrations suggests a window where on-target effects can be studied with minimal off-target interference.

  • Rescue Experiments: If the observed phenotype is due to TPO inhibition, it might be rescued by supplementing the media with thyroid hormones (T3 or T4), bypassing the need for TPO activity.

  • Use of Analogs: Employing a structurally related analog of this compound with different on- and off-target potencies can help dissect the observed effects.

  • Cell Line Selection: Utilize cell lines that do not express the primary target (TPO) to specifically investigate off-target effects.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed at concentrations intended for TPO inhibition.
  • Possible Cause: The concentration of this compound used may be too high, leading to general cellular toxicity that masks the specific on-target effects. Cell lines can have varying sensitivities to chemical compounds.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Systematically test a wide range of this compound concentrations to determine the IC50 for cytotoxicity in your specific cell line using an appropriate viability assay (e.g., MTT, LDH, or CellTiter-Glo).

    • Optimize Exposure Time: Shorten the incubation time with this compound. Off-target cytotoxic effects may be time-dependent.

    • Select a More Resistant Cell Line: If possible, consider using a different cell line that is less sensitive to the cytotoxic effects of this compound.

    • Serum Concentration: Ensure that the serum concentration in your culture media is optimal, as serum proteins can sometimes bind to small molecules and modulate their activity and toxicity.

Problem 2: Unexpected results in neuronal cell lines or assays involving nitric oxide signaling.
  • Possible Cause: this compound is a known inhibitor of neuronal nitric oxide synthase (nNOS), which could be confounding your results.[2][3]

  • Troubleshooting Steps:

    • Measure nNOS Activity: Directly assess nNOS activity in your cellular model in the presence of this compound using a Griess assay to measure nitrite (B80452) production, a stable metabolite of nitric oxide.

    • Use a Selective nNOS Inhibitor as a Control: Compare the effects of this compound to a well-characterized, selective nNOS inhibitor to determine if the observed phenotype is consistent with nNOS inhibition.

    • L-Arginine Supplementation: Since nNOS utilizes L-arginine as a substrate, in some cases, supplementing the media with L-arginine might partially rescue the inhibitory effects on NO production.

    • Consider an Alternative TPO Inhibitor: If feasible for your experimental goals, consider using an alternative TPO inhibitor with a different off-target profile, such as methimazole, which has been reported to have less potent effects on nNOS.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound and its analog, propylthiouracil (PTU), against its primary target (TPO) and a key off-target (nNOS).

CompoundTargetAssay TypeInhibitory ConcentrationReference
This compoundNeuronal Nitric Oxide Synthase (nNOS)Enzymatic AssayKi = 20 µM[2][3]
Propylthiouracil (PTU)Thyroid Peroxidase (TPO)In vitro microsomal assayIC50 = 1.2 µM
Propylthiouracil (PTU)Human Thyroid Peroxidase (TPO)In vitro assayIC50 = 2 µM[6]

Experimental Protocols

Protocol for In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Assay)

This protocol is adapted from commercially available kits and published literature for determining the inhibitory effect of compounds on TPO activity.

Materials:

  • Recombinant human TPO or microsomal fraction from thyroid tissue

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • This compound (and other test compounds)

  • Assay buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Amplex® UltraRed in DMSO.

    • Prepare a stock solution of H₂O₂ in assay buffer.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series.

  • Assay Protocol:

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the this compound serial dilutions or vehicle control (DMSO) to the respective wells.

    • Add 20 µL of the TPO enzyme preparation.

    • Pre-incubate for 15 minutes at room temperature, protected from light.

    • Initiate the reaction by adding a 20 µL mixture of Amplex® UltraRed and H₂O₂.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590-600 nm.

    • Subtract the background fluorescence from wells without TPO.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data using a non-linear regression to determine the IC50 value.

Protocol for Cell-Based Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (Griess Assay)

This protocol is designed to measure the inhibition of nNOS activity in a cellular context.

Materials:

  • Neuronal cell line expressing nNOS (e.g., SH-SY5Y, PC12)

  • This compound

  • Griess Reagent System (contains N-(1-naphthyl)ethylenediamine and sulfanilamide)

  • Sodium nitrite standard

  • Cell culture medium

  • 96-well clear plates

  • Absorbance microplate reader

Procedure:

  • Cell Seeding:

    • Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add the medium containing the different concentrations of this compound. Include untreated control wells.

    • Incubate for the desired pre-treatment time (e.g., 1 hour).

  • nNOS Stimulation (Optional but recommended):

    • If basal NO production is low, stimulate the cells with an appropriate agonist (e.g., a calcium ionophore like A23187) to induce nNOS activity.

  • Nitrite Measurement:

    • After the desired incubation period (e.g., 24 hours), carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite in the cell culture medium.

    • Add 50 µL of the sulfanilamide (B372717) solution to each sample and standard well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm within 30 minutes.

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percent inhibition of nNOS activity for each this compound concentration relative to the stimulated, untreated control.

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizations

on_target_pathway cluster_thyroid_cell Thyroid Follicular Cell Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin-Tyrosine TPO->Thyroglobulin Iodination MIT_DIT MIT / DIT on Thyroglobulin Thyroglobulin->MIT_DIT Thyroid_Hormones Thyroid Hormones (T4, T3) MIT_DIT->Thyroid_Hormones Coupling (catalyzed by TPO) Two_Thiouracil This compound Two_Thiouracil->TPO Inhibition

Caption: On-target mechanism of this compound inhibiting Thyroid Peroxidase (TPO).

off_target_pathway cluster_neuron Neuronal Cell L_Arginine L-Arginine nNOS_dimer nNOS (active dimer) L_Arginine->nNOS_dimer nNOS_monomer nNOS (monomer) nNOS_monomer->nNOS_dimer Dimerization NO Nitric Oxide (NO) nNOS_dimer->NO Catalysis BH4 Tetrahydrobiopterin (BH4) BH4->nNOS_monomer Binding & Activation Two_Thiouracil This compound Two_Thiouracil->nNOS_monomer Antagonizes BH4 binding & Dimerization

Caption: Off-target mechanism of this compound inhibiting neuronal Nitric Oxide Synthase (nNOS).

troubleshooting_workflow start Unexpected Experimental Outcome with this compound q1 Is there high cytotoxicity? start->q1 a1_yes Perform Dose-Response (MTT/LDH assay) q1->a1_yes Yes a1_no Proceed to pathway-specific questions q1->a1_no No solution1 Optimize concentration and/or incubation time a1_yes->solution1 q2 Are you using neuronal cells or studying NO signaling? a1_no->q2 a2_yes Perform nNOS activity assay (Griess Assay) q2->a2_yes Yes a2_no Investigate other potential off-target effects or experimental artifacts q2->a2_no No solution2 Consider alternative inhibitors or control experiments a2_yes->solution2

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Method Refinement for Quantitative Analysis of 2-Thiouracil Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 2-Thiouracil (2-TU) and its analog 4-Thiouracil (4-TU) incorporation into RNA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind metabolic labeling of RNA with this compound or its analogs?

Metabolic labeling of RNA with this compound (or more commonly, its analog 4-Thiouridine (B1664626), 4sU) is a technique used to study RNA synthesis and decay dynamics. When cells are incubated with 4sU, it is taken up by the cells, converted to 4sU-triphosphate, and incorporated into newly transcribed RNA in place of uridine (B1682114).[1] This allows for the specific tagging and subsequent isolation and analysis of nascent RNA.

Q2: What are the primary applications of this compound/4-Thiouridine RNA labeling?

This technique is widely used for:

  • Measuring RNA synthesis and degradation rates.[2]

  • Identifying newly transcribed RNA transcripts.

  • Profiling cell type-specific transcription in complex tissues.[3][4]

  • Studying RNA-protein interactions through methods like PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation).

Q3: Is this compound or 4-Thiouridine toxic to cells?

High concentrations of 4sU (typically > 50-100 µM) and prolonged incubation times can be cytotoxic.[5][6] This can manifest as inhibition of rRNA synthesis and processing, induction of a p53-dependent nucleolar stress response, and inhibition of cell proliferation.[6] It is crucial to determine the optimal, non-toxic concentration and labeling time for each cell type and experimental setup.[7]

Q4: How is the incorporated this compound/4-Thiouridine quantified?

There are two main approaches for quantification:

  • Sequencing-based methods (e.g., 4sU-Seq, SLAM-seq): Labeled RNA is isolated and sequenced. The incorporation of 4sU can be detected as a T-to-C transition during reverse transcription after chemical conversion, allowing for the quantification of new versus existing RNA.[5][8][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Total RNA is enzymatically digested into individual nucleosides. The amount of 2-thiouridine (B16713) or 4-thiouridine is then quantified relative to the canonical nucleosides using LC-MS/MS.[5][6][8][11] This method provides a direct and absolute quantification of the incorporated analog.

Troubleshooting Guides

Section 1: RNA Labeling and Isolation

Q: I am observing low incorporation of 4sU into my RNA. What could be the cause?

A: Low incorporation of 4sU can be due to several factors:

  • Suboptimal 4sU Concentration: The concentration of 4sU may be too low. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.[7]

  • Short Labeling Time: The labeling pulse may be too short to allow for sufficient incorporation. Consider extending the labeling duration, keeping in mind potential cytotoxicity.

  • Cellular Uptake Issues: Ensure that the cells are healthy and metabolically active. Some cell types may have lower uptake efficiency for 4sU.

  • Competition with Endogenous Uridine: High levels of endogenous uridine can compete with 4sU for incorporation. Using a uracil (B121893) phosphoribosyltransferase (UPRT) expressing system can enhance incorporation in specific cell types.[3][4]

Q: My cells are showing signs of toxicity after 4sU labeling. How can I mitigate this?

A: To reduce cytotoxicity:

  • Lower 4sU Concentration: Use the lowest effective concentration of 4sU. Concentrations as low as 10 µM have been shown to be effective for some applications while minimizing stress responses.[6]

  • Reduce Labeling Time: Shorten the incubation period with 4sU.

  • Monitor Cell Health: Regularly assess cell viability and proliferation during optimization experiments.

  • Check for Nucleolar Stress: Be aware that even at concentrations commonly used for mRNA labeling, 4sU can inhibit rRNA production.[6]

Q: I am having trouble with the thiol-specific biotinylation of my 4sU-labeled RNA.

A: Issues with biotinylation can stem from:

  • Inefficient Biotinylation Reagent: Biotin-HPDP has a biotinylation efficiency of about 30%.[1] Consider using more efficient reagents like iodoacetyl-biotin or methanethiosulfonate (B1239399) (MTS) reagents, which can offer higher yields and less bias.[1][12]

  • Reagent Instability: Ensure that your biotinylation reagent is fresh and has been stored correctly. Biotin-HPDP is not water-soluble and should be dissolved in DMF immediately before use.[1]

  • Incomplete Removal of Unbound Biotin (B1667282): Residual biotin can interfere with downstream applications. Perform multiple chloroform (B151607) extractions to ensure complete removal of unbound biotin-HPDP.[1]

Section 2: Quantitative Analysis by LC-MS/MS

Q: My RNA digestion seems incomplete. What can I do?

A: Incomplete digestion will lead to inaccurate quantification. To ensure complete digestion:

  • Use a Combination of Enzymes: A common and effective method is a two-step digestion using nuclease P1 followed by bacterial alkaline phosphatase.[5]

  • Optimize Digestion Time: For some modified nucleosides, a longer digestion time (up to 24 hours) may be necessary.[5]

  • Enzyme Quality: Ensure that your enzymes are active and free of contaminating nucleases.

Q: I am observing variability in my LC-MS/MS quantification results.

A: Variability can be introduced at multiple stages:

  • Inaccurate RNA Quantification: Standard spectrophotometric methods (A260) can be inaccurate due to contaminants. Use a fluorescence-based method for more precise RNA quantification before digestion.[13]

  • Sample Loss During Preparation: Be mindful of potential sample loss during RNA isolation, precipitation, and enzyme removal steps.[2]

  • Instability of Modified Nucleosides: Some modified nucleosides can be unstable under certain pH conditions. For example, 2-thiolated compounds can react to form isocytidine (B125971) derivatives.[2][6] Ensure your sample preparation and storage conditions are appropriate.

  • Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of your target analyte. The use of stable isotope-labeled internal standards is highly recommended to correct for these effects and improve accuracy and precision.[2][6]

Q: I am having issues with the chromatographic separation of nucleosides.

A: Poor separation can lead to co-elution and inaccurate quantification.

  • Column Choice: Reversed-phase chromatography is commonly used for nucleoside separation. Hydrophilic interaction liquid chromatography (HILIC) can be an alternative, but irreversible adsorption of polar nucleosides can be an issue.

  • Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can improve the resolution of closely eluting nucleosides. The use of ammonium (B1175870) acetate (B1210297) buffer is common.

Data Presentation

Table 1: Performance Metrics for LC-MS/MS Quantification of Thiouracil in Bovine Urine

ParameterThis compound4-Thiouracil6-Methyl-2-thiouracil
Trueness (%) 94 - 9794 - 9794 - 97
Intra-day Precision (%RSD) < 5< 5< 5
Inter-day Precision (%RSD) < 8< 8< 8
Validated Concentration 10 µg/L10 µg/L10 µg/L

This data is adapted from a study on the determination of thiouracils in bovine urine and serves as an example of expected performance for a validated LC-MS/MS method.

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA with 4-Thiouridine (4sU)
  • Cell Culture: Plate cells to reach the desired confluency on the day of the experiment.

  • Labeling: Add 4sU to the culture medium at the predetermined optimal concentration (e.g., 10-200 µM).

  • Incubation: Incubate the cells for the desired labeling period (e.g., 15 minutes to 12 hours), depending on the experimental goals.

  • Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for RNA isolation.

Protocol 2: Isolation of 4sU-Labeled RNA
  • Total RNA Isolation: Isolate total RNA from the labeled cells using a standard method such as TRIzol or a column-based kit.

  • Thiol-Specific Biotinylation:

    • To 60-80 µg of total RNA, add 10x Biotinylation Buffer, biotin-HPDP (1 mg/ml in DMF), and nuclease-free water.[1]

    • Incubate the reaction at room temperature in the dark.

    • Perform two chloroform extractions to remove unbound biotin.[1]

    • Precipitate the RNA with isopropanol, wash with ethanol, and resuspend in nuclease-free water.[1]

  • Purification of Biotinylated RNA:

    • Use streptavidin-coated magnetic beads to capture the biotinylated RNA.

    • Wash the beads to remove unlabeled RNA.

    • Elute the newly transcribed, 4sU-labeled RNA from the beads using a reducing agent like DTT or β-mercaptoethanol.

Protocol 3: Quantitative Analysis of 2-Thiouridine by LC-MS/MS
  • RNA Digestion:

    • To 1-5 µg of total RNA, add nuclease P1 and incubate at 37°C for 2-3 hours.[5]

    • Add bacterial alkaline phosphatase and continue the incubation at 37°C for another 2-3 hours.[5]

  • Sample Preparation:

    • (Optional) Use a molecular weight cutoff filter to remove the enzymes.[2][6]

    • Add a known amount of a stable isotope-labeled internal standard for 2-thiouridine.

  • LC-MS/MS Analysis:

    • Inject the digested sample onto a reversed-phase HPLC column.

    • Separate the nucleosides using a gradient of a suitable mobile phase (e.g., ammonium acetate buffer and acetonitrile).

    • Detect and quantify 2-thiouridine and other nucleosides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Mandatory Visualizations

Experimental_Workflow cluster_labeling Step 1: Metabolic Labeling cluster_isolation Step 2: RNA Isolation & Purification cluster_analysis Step 3: Quantitative Analysis CellCulture Cell Culture Add_4sU Add 4-Thiouridine (4sU) CellCulture->Add_4sU Incubate Incubate Add_4sU->Incubate Harvest Harvest Cells Incubate->Harvest TotalRNA Total RNA Isolation Harvest->TotalRNA Biotinylation Thiol-Specific Biotinylation TotalRNA->Biotinylation Purification Streptavidin Purification Biotinylation->Purification LabeledRNA Isolated 4sU-labeled RNA Purification->LabeledRNA Digestion Enzymatic Digestion to Nucleosides LabeledRNA->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Quantification of 2-Thiouridine LC_MS->Quantification

Caption: Experimental workflow for quantitative analysis of this compound incorporation.

Troubleshooting_Workflow cluster_labeling_issues Labeling & Isolation Issues cluster_analysis_issues LC-MS/MS Analysis Issues cluster_solutions Potential Solutions Start Problem Encountered Low_Incorporation Low 4sU Incorporation? Start->Low_Incorporation Cytotoxicity Cell Toxicity? Start->Cytotoxicity Biotinylation_Problem Biotinylation Issues? Start->Biotinylation_Problem Incomplete_Digestion Incomplete RNA Digestion? Start->Incomplete_Digestion Quant_Variability Quantitative Variability? Start->Quant_Variability Sol_Optimize_4sU Optimize 4sU concentration & labeling time Low_Incorporation->Sol_Optimize_4sU Sol_Monitor_Health Lower 4sU concentration & monitor cell health Cytotoxicity->Sol_Monitor_Health Sol_Biotin_Reagent Use efficient biotin reagent & ensure its stability Biotinylation_Problem->Sol_Biotin_Reagent Sol_Enzymes Use enzyme cocktail & optimize digestion time Incomplete_Digestion->Sol_Enzymes Sol_Internal_Standard Use stable isotope-labeled internal standards Quant_Variability->Sol_Internal_Standard

Caption: Troubleshooting decision tree for this compound incorporation analysis.

References

Validation & Comparative

2-Thiouracil vs. 4-Thiouracil: A Comparative Guide for In Vivo RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable metabolic label is critical for elucidating the dynamics of RNA transcription and decay. This guide provides a comprehensive comparison of 2-Thiouracil (B1096) and 4-Thiouracil (B160184) for in vivo RNA labeling, drawing upon available experimental data to inform the selection process.

The ability to isolate and analyze newly synthesized RNA is fundamental to understanding gene expression regulation. Metabolic labeling with thiolated uracil (B121893) analogs, which are incorporated into nascent RNA transcripts, has become a cornerstone of such studies. Both this compound (2tU) and 4-Thiouracil (4tU) are analogs of the natural nucleobase uracil, but their utility and characterization for in vivo RNA labeling differ significantly. While 4-Thiouracil has emerged as a robust and widely adopted tool, the application of this compound for this purpose is less explored.

Performance Comparison: this compound vs. 4-Thiouracil

A direct quantitative comparison of incorporation efficiency, specificity, and toxicity for in vivo RNA labeling is challenging due to the limited research on this compound for this specific application. However, based on available literature, a qualitative and inferred comparison can be made.

Feature4-Thiouracil (4tU)This compound (2tU)
Incorporation Efficiency High and well-documented in various organisms (yeast, archaea, mice)[1][2].Incorporation has been observed in plants, but efficiency data is scarce[3]. Not commonly used for RNA labeling.
Specificity High. Can be cell-type specific in mammals by expressing a functional uracil phosphoribosyltransferase (UPRT)[4].Specificity for RNA labeling is not well-characterized.
Cellular Toxicity Dose-dependent toxicity observed; optimization of concentration is necessary to balance labeling and cell health.Data on toxicity in the context of in vivo RNA labeling is not readily available.
Metabolic Pathway Well-characterized: 4tU → 4-thio-UMP (via UPRT) → 4-thio-UDP → 4-thio-UTP → incorporation into RNA.Putative: 2tU → 2-thiouridine (B16713) → 2-thio-UMP (via uridine (B1682114) phosphorylase and uridine kinase) → 2-thio-UDP → 2-thio-UTP → incorporation into RNA. This pathway is less direct for the base analog compared to 4tU's direct conversion by UPRT.
Established Protocols Numerous detailed protocols are available for various model systems[2][5][6][7].No established, optimized protocols for in vivo RNA labeling are readily available.

Metabolic Pathways and Incorporation into RNA

The metabolic pathways of this compound and 4-Thiouracil are central to their function as RNA labeling agents. The efficiency of conversion to the corresponding triphosphate determines the extent of incorporation into newly synthesized RNA.

4-Thiouracil Metabolic Pathway

4-Thiouracil is efficiently converted into 4-thiouridine (B1664626) monophosphate (4-thio-UMP) by the enzyme uracil phosphoribosyltransferase (UPRT). Subsequent phosphorylations yield 4-thiouridine triphosphate (4-thio-UTP), which is then utilized by RNA polymerases for incorporation into RNA. A key advantage of 4tU is that while it is readily used by UPRT in many organisms like yeast, the mammalian UPRT is non-functional. This allows for cell-type-specific labeling in transgenic animals or cell cultures expressing a functional UPRT, for instance, from Toxoplasma gondii[4].

4-Thiouracil_Metabolic_Pathway 4-Thiouracil 4-Thiouracil 4-thio-UMP 4-thio-UMP 4-Thiouracil->4-thio-UMP UPRT 4-thio-UDP 4-thio-UDP 4-thio-UMP->4-thio-UDP UMP Kinase 4-thio-UTP 4-thio-UTP 4-thio-UDP->4-thio-UTP Nucleoside Diphosphate Kinase Nascent RNA Nascent RNA 4-thio-UTP->Nascent RNA RNA Polymerase

Metabolic pathway of 4-Thiouracil for RNA incorporation.
Putative this compound Metabolic Pathway

The metabolic pathway for the incorporation of this compound into RNA for labeling purposes is not as well-defined as that of 4-Thiouracil. Based on general pyrimidine (B1678525) metabolism, this compound could be converted to 2-thiouridine by uridine phosphorylase, and then to 2-thio-UMP by uridine kinase. Subsequent phosphorylations would produce 2-thio-UTP for incorporation into RNA. It is important to note that the efficiency of these enzymatic steps with this compound and its derivatives as substrates for the purpose of high-level RNA labeling has not been thoroughly characterized.

2-Thiouracil_Metabolic_Pathway This compound This compound 2-Thiouridine 2-Thiouridine This compound->2-Thiouridine Uridine Phosphorylase 2-thio-UMP 2-thio-UMP 2-Thiouridine->2-thio-UMP Uridine Kinase 2-thio-UDP 2-thio-UDP 2-thio-UMP->2-thio-UDP UMP Kinase 2-thio-UTP 2-thio-UTP 2-thio-UDP->2-thio-UTP Nucleoside Diphosphate Kinase Nascent RNA Nascent RNA 2-thio-UTP->Nascent RNA RNA Polymerase

Putative metabolic pathway of this compound for RNA incorporation.

Experimental Protocols

In Vivo RNA Labeling with 4-Thiouracil (Yeast Model)

This protocol is adapted from established methods for labeling newly synthesized RNA in Saccharomyces cerevisiae[2].

1. Cell Culture and Labeling:

  • Grow yeast cells in a uracil-deficient medium to mid-log phase.

  • Prepare a fresh 2 M solution of 4-Thiouracil in DMSO.

  • Add the 4-Thiouracil solution to the cell culture to a final concentration of 500 µM.

  • Incubate for a short period (e.g., 5-10 minutes) to label newly transcribed RNA.

2. Cell Harvesting and RNA Extraction:

  • Harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet with ice-cold PBS.

  • Extract total RNA using a standard method such as hot acid phenol-chloroform extraction, followed by isopropanol (B130326) precipitation.

3. Biotinylation of Thiolated RNA:

  • Resuspend the total RNA in RNase-free water.

  • Add Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) to a final concentration of 1 mg/mL and incubate for 1.5 hours at room temperature to biotinylate the 4-thio-uracil containing RNA.

  • Remove excess Biotin-HPDP by chloroform/isoamyl alcohol extraction and isopropanol precipitation.

4. Purification of Labeled RNA:

  • Resuspend the biotinylated RNA in a suitable binding buffer.

  • Add streptavidin-coated magnetic beads and incubate to allow binding of the biotinylated RNA.

  • Wash the beads to remove non-biotinylated, pre-existing RNA.

  • Elute the newly synthesized, thiolated RNA from the beads using a reducing agent such as dithiothreitol (B142953) (DTT).

5. Downstream Analysis:

  • The purified, newly synthesized RNA can be used for various downstream applications, including RT-qPCR, microarray analysis, or RNA sequencing.

4-Thiouracil_Labeling_Workflow cluster_0 In Vivo Labeling cluster_1 RNA Processing cluster_2 Purification & Analysis Cell_Culture Yeast Cell Culture (Uracil-deficient medium) Add_4tU Add 4-Thiouracil Cell_Culture->Add_4tU Incubation Short Incubation (5-10 min) Add_4tU->Incubation Harvest_Cells Harvest Cells Incubation->Harvest_Cells RNA_Extraction Total RNA Extraction Harvest_Cells->RNA_Extraction Biotinylation Biotinylation with Biotin-HPDP RNA_Extraction->Biotinylation Purification Streptavidin Bead Purification Biotinylation->Purification Elution Elution of Labeled RNA Purification->Elution Downstream_Analysis RT-qPCR, RNA-Seq, etc. Elution->Downstream_Analysis

Experimental workflow for in vivo RNA labeling with 4-Thiouracil.

Conclusion and Future Perspectives

4-Thiouracil stands as a well-validated and versatile tool for the in vivo labeling of newly synthesized RNA. Its metabolic pathway is well understood, and detailed protocols are readily available for a variety of biological systems. The ability to perform cell-type-specific labeling in mammalian systems by expressing UPRT is a significant advantage for developmental and disease modeling studies.

In contrast, this compound is not a commonly used reagent for in vivo RNA labeling. While its incorporation into RNA has been demonstrated, the lack of data on its efficiency, specificity, and potential toxicity makes it a less reliable choice compared to 4-Thiouracil. The putative metabolic pathway for this compound incorporation appears less direct than that of 4-Thiouracil, which may contribute to lower labeling efficiency.

For researchers seeking a robust and well-characterized method for in vivo RNA labeling, 4-Thiouracil is the recommended choice. Future studies are needed to systematically evaluate the potential of this compound as an RNA labeling agent. A direct comparison of the two isomers, including quantitative measurements of incorporation rates and cellular perturbation, would be highly valuable to the research community and could potentially uncover unique properties of this compound that may be advantageous for specific applications.

References

A Comparative Analysis of 2-Thiouracil and 6-propyl-2-thiouracil (PTU) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of 2-Thiouracil (B1096) and its derivative, 6-propyl-2-thiouracil (PTU), intended for researchers, scientists, and professionals in drug development. We will delve into their structural differences, mechanisms of action, and key experimental data, offering a comprehensive overview to inform research and development efforts.

Structural and Physicochemical Properties

The primary structural difference between this compound and 6-propyl-2-thiouracil (PTU) is the presence of a propyl group at the C6 position of the pyrimidine (B1678525) ring in PTU. This substitution has significant implications for the molecule's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.

PropertyThis compound6-propyl-2-thiouracil (PTU)
Chemical Structure A thiourea-containing heterocyclic compound with a pyrimidine core.A derivative of this compound with a propyl group at the 6th position.
Molecular Formula C₄H₄N₂OSC₇H₁₀N₂OS
Molar Mass 128.15 g/mol 170.23 g/mol
Appearance White to pale yellow crystalline powderWhite to pale cream-colored crystalline powder
Solubility Sparingly soluble in waterSlightly soluble in water, soluble in ethanol

Mechanism of Action: A Tale of Two Inhibitions

Both this compound and PTU exert their primary therapeutic effect by inhibiting thyroid hormone synthesis. However, PTU possesses an additional peripheral mechanism of action that distinguishes it from its parent compound.

2.1. Inhibition of Thyroid Peroxidase (TPO)

The principal mechanism for both compounds is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, both this compound and PTU effectively block the production of new thyroid hormones.

2.2. Peripheral Inhibition of 5'-Deiodinase

A crucial difference lies in PTU's ability to inhibit the peripheral conversion of T4 to the more potent T3.[1] This is achieved through the inhibition of type 1 5'-deiodinase (D1), an enzyme responsible for this conversion in peripheral tissues such as the liver and kidneys. This compound does not exhibit this peripheral activity to any significant extent. This dual mechanism of action makes PTU particularly effective in rapidly reducing circulating levels of T3, which can be advantageous in the acute management of severe hyperthyroidism.

Comparative Efficacy and Potency: Experimental Data

Direct comparative in vitro studies on the TPO inhibitory potency of this compound and PTU are limited in recent literature. However, available data for PTU and historical in vivo comparisons provide insights into their relative activities.

Table 1: In Vitro Inhibition of Key Enzymes

CompoundTarget EnzymeIC₅₀ ValueNotes
6-propyl-2-thiouracil (PTU)Thyroid Peroxidase (TPO)~1.2 - 2.0 µMVaries depending on assay conditions.[2]
6-propyl-2-thiouracil (PTU)Type 1 5'-Deiodinase (D1)~1.7 µMDemonstrates significant peripheral activity.[3]
This compoundThyroid Peroxidase (TPO)Data not readily available in recent literatureExpected to be less potent than PTU based on in vivo studies.

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Signaling Pathways and Experimental Workflows

4.1. Thyroid Hormone Synthesis and Inhibition Pathway

The following diagram illustrates the key steps in thyroid hormone synthesis and the points of inhibition by thiouracils.

ThyroidHormoneSynthesis cluster_follicle_cell Thyroid Follicular Cell cluster_bloodstream Bloodstream Iodide Iodide TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine MIT_DIT MIT & DIT on Thyroglobulin Iodine->MIT_DIT Iodination Thyroglobulin Thyroglobulin Thyroglobulin->MIT_DIT T3_T4 T3 & T4 on Thyroglobulin MIT_DIT->T3_T4 Coupling (catalyzed by TPO) T3_T4_out T3 & T4 T3_T4->T3_T4_out Release TPO->Iodine I_in Iodide (I⁻) I_in->Iodide Thiouracils This compound / PTU Thiouracils->TPO Inhibition

Caption: Inhibition of Thyroid Hormone Synthesis by Thiouracils.

4.2. Experimental Workflow: In Vitro TPO Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory potential of compounds against TPO in vitro.

TPO_Inhibition_Workflow prep Prepare Reagents: TPO Enzyme, Buffer, Substrate (e.g., Amplex Red), H₂O₂, Test Compounds plate Plate Assay: Add buffer, enzyme, and serial dilutions of This compound or PTU prep->plate incubate Pre-incubation (allow inhibitor binding) plate->incubate start_reaction Initiate Reaction: Add H₂O₂ and substrate incubate->start_reaction measure Measure Signal: (e.g., fluorescence or colorimetric change) start_reaction->measure analyze Data Analysis: Calculate % inhibition and determine IC₅₀ measure->analyze

References

Validating RNA-Seq Data from 2-Thiouracil Tagged Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, metabolic labeling of RNA with analogs like 2-Thiouracil (2-TU) offers a powerful tool to study nascent RNA transcription and turnover. However, the ultimate reliability of the resulting RNA-sequencing (RNA-seq) data hinges on robust validation. This guide provides an objective comparison of common validation methods, complete with experimental protocols and supporting data to aid in the selection of the most appropriate strategy for your research needs.

Metabolic labeling with 2-TU, a non-canonical nucleoside, allows for the specific capture and analysis of newly synthesized transcripts. Following RNA-seq, it is crucial to independently verify the expression changes observed for key genes of interest. The two most established methods for this validation are quantitative reverse transcription PCR (qRT-PCR) and Northern blotting. Each technique presents a unique set of advantages and limitations in terms of sensitivity, throughput, and the nature of the information it provides.

Quantitative Comparison of Validation Methods

The choice between qRT-PCR and Northern blotting for validating 2-TU RNA-seq results often depends on the specific experimental goals, the abundance of the target RNA, and the resources available. The following table summarizes the key performance characteristics of each method.

FeatureqRT-PCRNorthern Blot
Principle Reverse transcription of RNA to cDNA followed by PCR-based amplification and quantification.Direct hybridization of a labeled probe to size-separated RNA.
Sensitivity High; can detect low-abundance transcripts.Lower; may not be suitable for transcripts with very low expression levels.
Throughput High; can analyze many genes in multiple samples simultaneously.Low; typically analyzes one or a few genes at a time.
Quantitative Accuracy Highly quantitative over a wide dynamic range.[1]Semi-quantitative to quantitative, with a more limited dynamic range.[2]
Information Provided Relative or absolute quantification of transcript abundance.Transcript size, presence of isoforms or degradation products, and relative abundance.[3]
RNA Input Requirement Low (nanogram range).High (microgram range).
Cost per Sample Generally lower for a small number of genes.Can be more expensive due to probe labeling and membrane costs.[4]
Hands-on Time Relatively short and amenable to automation.More labor-intensive and time-consuming.
Confirmation of Transcript Integrity NoYes

Experimental Workflows and Logical Relationships

The overall process, from labeling the cells to validating the sequencing data, involves a series of critical steps. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_labeling Cell Labeling and RNA Extraction cluster_seq RNA Sequencing cluster_validation Validation cell_culture Cell Culture tu_labeling This compound Labeling cell_culture->tu_labeling rna_extraction Total RNA Extraction tu_labeling->rna_extraction labeled_rna_enrichment Thio-labeled RNA Enrichment rna_extraction->labeled_rna_enrichment library_prep RNA-Seq Library Preparation labeled_rna_enrichment->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis sequencing->data_analysis qRT_PCR qRT-PCR data_analysis->qRT_PCR data_analysis->qRT_PCR northern_blot Northern Blot data_analysis->northern_blot data_analysis->northern_blot

Caption: Experimental workflow from 2-TU labeling to RNA-seq and validation.

A logical diagram outlining the decision-making process for choosing a validation method is presented below.

decision_tree decision1 Need to validate many genes? decision2 Is transcript abundance low? decision1->decision2 No qRT_PCR Use qRT-PCR decision1->qRT_PCR Yes decision3 Need information on transcript size/isoforms? decision2->decision3 No decision2->qRT_PCR Yes decision3->qRT_PCR No northern_blot Use Northern Blot decision3->northern_blot Yes

Caption: Decision tree for selecting a validation method.

Experimental Protocols

Below are detailed methodologies for qRT-PCR and Northern blot analysis, which can be adapted for the validation of RNA-seq data derived from this compound tagged samples.

Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol outlines the steps for validating differential gene expression identified by RNA-seq.

1. RNA Isolation and Quantification:

  • Isolate total RNA from the same samples used for the RNA-seq experiment or from a biological replicate.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check for integrity using gel electrophoresis or a bioanalyzer.

2. DNase Treatment:

  • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

3. Reverse Transcription:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

4. Primer Design and Validation:

  • Design gene-specific primers for the target genes and at least two stable reference genes. Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.

  • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

5. qPCR Reaction:

  • Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted)

    • 6 µL Nuclease-free water

  • Run the reaction on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

6. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt).

  • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[5]

Northern Blot Analysis

This protocol provides a method for detecting specific RNA sequences and assessing their size.

1. RNA Gel Electrophoresis:

  • Prepare a 1% agarose (B213101) gel containing formaldehyde (B43269) as a denaturing agent.[6]

  • Denature 10-20 µg of total RNA per sample by heating at 65°C for 10 minutes in a formaldehyde-containing loading buffer.[6]

  • Separate the RNA by size through electrophoresis.

2. RNA Transfer:

  • Transfer the size-separated RNA from the gel to a positively charged nylon membrane via capillary or vacuum transfer.[3]

  • After transfer, cross-link the RNA to the membrane using UV irradiation.[7]

3. Probe Preparation:

  • Prepare a labeled nucleic acid probe (DNA or RNA) that is complementary to the target RNA sequence.

  • Probes can be labeled with radioactive isotopes (e.g., 32P) or non-radioactive labels (e.g., digoxigenin).

4. Hybridization:

  • Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.

  • Add the labeled probe to the hybridization buffer and incubate with the membrane overnight at a specific temperature to allow the probe to anneal to the target RNA.[7]

5. Washing:

  • Wash the membrane with buffers of increasing stringency to remove unbound and non-specifically bound probe.[6][8]

6. Detection:

  • Detect the labeled probe. For radioactive probes, expose the membrane to X-ray film or a phosphorimager screen. For non-radioactive probes, use a chemiluminescent or colorimetric detection method.[7]

7. Data Analysis:

  • The intensity of the detected band provides a relative measure of the target RNA abundance. The position of the band indicates the size of the transcript.[3]

Conclusion

Validating RNA-seq results is a critical step in ensuring the accuracy and reliability of transcriptomic data. While qRT-PCR offers a high-throughput and sensitive method for quantifying gene expression changes, Northern blotting provides valuable information about transcript size and integrity. The choice of validation method should be guided by the specific research question and the resources available. For studies involving this compound tagged RNA, both techniques can be effectively employed to confirm the findings of RNA-seq and provide a more complete picture of the dynamic transcriptome.

References

A Comparative Guide to Metabolic RNA Labeling: 2-Thiouracil vs. BRIC-seq and SLAM-seq

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of RNA synthesis and degradation is paramount to unraveling complex cellular processes and developing novel therapeutics. Metabolic labeling techniques, which introduce modified nucleosides into newly transcribed RNA, have become indispensable tools for these investigations. This guide provides an objective comparison of three prominent methods: 2-Thiouracil (2-TU) labeling, Bromouridine Immunoprecipitation Chase followed by sequencing (BRIC-seq), and Thiol(SH)-linked Alkylation for the Metabolic sequencing of RNA (SLAM-seq).

This comparison delves into the principles, experimental workflows, and data analysis considerations for each technique, supported by a summary of key quantitative data. Detailed experimental protocols are provided to facilitate the practical application of these methods in a research setting.

Principles of RNA Metabolic Labeling

Metabolic labeling of RNA allows for the temporal tracking of RNA populations within a cell. By introducing nucleoside analogs that are incorporated into newly synthesized RNA, researchers can distinguish nascent transcripts from the pre-existing RNA pool. This enables the measurement of crucial kinetic parameters such as RNA synthesis rates, processing, and degradation rates, providing a dynamic view of the transcriptome.

This compound (2-TU) and 4-Thiouracil (B160184) (4sU) Labeling: 2-TU and its isomer 4-thiouracil (4sU) are analogs of uracil (B121893) that are readily taken up by cells and incorporated into newly transcribed RNA in place of uridine (B1682114).[1] The key feature of these analogs is the substitution of an oxygen atom with a sulfur atom, creating a thiol group. This thiol group allows for the specific chemical modification of the labeled RNA, enabling its separation from unlabeled RNA. This is often achieved by biotinylating the thiol group, followed by affinity purification using streptavidin-coated beads.[2] The purified nascent RNA can then be analyzed by various downstream applications, including RT-qPCR and RNA sequencing.

BRIC-seq (5'-Bromouridine IP Chase-seq): BRIC-seq is a method designed to measure RNA degradation rates without the need for transcriptional inhibitors, which can have confounding cellular effects.[3] This technique involves pulse-labeling cellular RNA with the uridine analog 5'-Bromouridine (BrU).[3][4] After the pulse, the BrU is removed and replaced with a high concentration of unlabeled uridine in a "chase." Cells are harvested at different time points during the chase, and the BrU-labeled RNA is specifically immunoprecipitated using an antibody against BrU.[4][5] The amount of BrU-labeled RNA for each transcript at each time point is then quantified by high-throughput sequencing, allowing for the calculation of RNA half-lives.[5]

SLAM-seq (Thiol(SH)-linked Alkylation for the Metabolic sequencing of RNA): SLAM-seq is a powerful technique that identifies newly synthesized RNA at single-nucleotide resolution without the need for biochemical purification of the labeled RNA.[6] Similar to 2-TU labeling, SLAM-seq utilizes 4sU for metabolic labeling of nascent RNA.[6] However, instead of purification, the total RNA is treated with iodoacetamide (B48618) (IAA), which alkylates the sulfur atom on the incorporated 4sU.[6] During reverse transcription, this alkylated 4sU is read as a cytosine instead of a thymine, resulting in a T-to-C conversion in the sequencing data.[7] By analyzing the frequency of these T-to-C conversions, newly synthesized transcripts can be distinguished from pre-existing transcripts.[8]

Quantitative Comparison of Labeling Methods

ParameterThis compound (2-TU) Labeling with EnrichmentBRIC-seqSLAM-seq
Labeling Reagent This compound or 4-Thiouracil (4sU)5'-Bromouridine (BrU)4-Thiouracil (4sU)
Primary Application Measuring RNA synthesis and decayMeasuring RNA decay (half-lives)Measuring RNA synthesis and decay
Detection Method Biotinylation and affinity purificationImmunoprecipitation with anti-BrdU antibodyT-to-C conversion during sequencing
Typical Labeling Time 15 seconds to several hours[9]12-24 hours pulse[3]15 minutes to 24 hours[8][10]
RNA Input Typically requires higher amounts (µg range) for purificationCan work with a range of inputs, down to nanograms for library prepCompatible with low input amounts (ng range)[6]
Potential Biases Bias towards longer, uridine-rich transcripts during purification[11]Potential for incomplete immunoprecipitationT-to-C conversion errors, potential for 4sU-induced quantification bias
Data Analysis Complexity Standard RNA-seq analysis of purified RNATime-course analysis of read counts to calculate decay ratesRequires specialized software (e.g., GRAND-SLAM) to analyze T-to-C conversions[8]

Experimental Protocols

This compound (2-TU) Labeling and Enrichment Protocol

This protocol outlines the general steps for metabolic labeling of RNA with 4-thiouracil (a commonly used isomer of 2-TU) followed by biotinylation and purification.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Add 4-thiouracil (4sU) to the culture medium at a final concentration of 100-500 µM. The optimal concentration and labeling time (e.g., 1-4 hours) should be determined empirically for each cell line to balance labeling efficiency and potential cytotoxicity.[2]

    • Incubate cells for the desired labeling period.

  • RNA Isolation:

    • Harvest cells and isolate total RNA using a standard method such as TRIzol extraction or a column-based kit.

  • Biotinylation of 4sU-labeled RNA:

    • To 50-100 µg of total RNA in RNase-free water, add biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) to a final concentration of approximately 20 µg/µg of RNA.

    • Incubate the reaction for 1.5 hours at room temperature with rotation.

    • Remove unreacted biotin-HPDP by performing a chloroform:isoamyl alcohol (24:1) extraction.

  • Purification of Biotinylated RNA:

    • Prepare streptavidin-coated magnetic beads by washing them according to the manufacturer's instructions.

    • Incubate the biotinylated RNA with the prepared beads for 30 minutes at room temperature with rotation to allow for binding.

    • Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.

    • Elute the 4sU-labeled RNA from the beads using a freshly prepared elution buffer containing a reducing agent (e.g., dithiothreitol (B142953) - DTT) to cleave the disulfide bond in biotin-HPDP.

  • Downstream Analysis:

    • The purified, newly transcribed RNA is now ready for downstream applications such as RT-qPCR or library preparation for RNA sequencing.

BRIC-seq Protocol

This protocol provides a general workflow for performing a BRIC-seq experiment to measure RNA half-lives.

  • Cell Culture and BrU Labeling (Pulse):

    • Culture cells to logarithmic growth phase.

    • Add 5'-Bromouridine (BrU) to the culture medium to a final concentration of 100-200 µM.[3]

    • Incubate the cells for 12-24 hours to ensure sufficient incorporation of BrU into newly transcribed RNA.[3]

  • Uridine Chase:

    • Remove the BrU-containing medium, wash the cells with fresh medium, and then add fresh medium containing a high concentration of unlabeled uridine (e.g., 2 mM) to chase the labeled RNA.

    • Harvest cells at various time points after the start of the chase (e.g., 0, 1, 3, 6, 12 hours).

  • Total RNA Extraction:

    • Isolate total RNA from the harvested cells at each time point.

  • BrU-RNA Immunoprecipitation:

    • For each time point, take a consistent amount of total RNA.

    • Incubate the RNA with an anti-BrdU antibody conjugated to magnetic beads.[5]

    • Wash the beads to remove non-specifically bound RNA.

    • Elute the BrU-labeled RNA from the beads.

  • RNA-seq Library Preparation and Sequencing:

    • Prepare RNA sequencing libraries from the eluted BrU-RNA for each time point.

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome and quantify the abundance of each transcript at each time point.

    • For each transcript, fit the decay in its abundance over time to an exponential decay model to calculate the RNA half-life.[5]

SLAM-seq Protocol

This protocol describes the key steps for a SLAM-seq experiment to identify newly synthesized RNA.

  • Cell Culture and 4sU Labeling:

    • Culture cells and add 4sU to the medium as described in the 2-TU labeling protocol. The labeling time can be varied depending on the experimental question, from short pulses to measure synthesis rates to longer labeling for steady-state analysis.

  • Total RNA Isolation:

    • Harvest cells and isolate total RNA. It is crucial to use methods that preserve RNA integrity.

  • Iodoacetamide (IAA) Alkylation:

    • To the total RNA sample, add iodoacetamide (IAA) to a final concentration of 10 mM.

    • Incubate in the dark at 50°C for 15 minutes.

    • Quench the reaction by adding DTT.

    • Purify the alkylated RNA, for example, by ethanol (B145695) precipitation.

  • RNA-seq Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the alkylated total RNA. Standard library preparation kits can be used.

    • Sequence the libraries.

  • Data Analysis:

    • Use specialized bioinformatics tools like GRAND-SLAM or SlamDunk to align the sequencing reads and identify T-to-C conversions.[8][12]

    • The software calculates the new-to-total RNA ratio for each transcript based on the frequency of T-to-C mutations, allowing for the quantification of newly synthesized RNA.[8]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.

TWo_Thiouracil_Workflow cluster_cell_culture In Cellulo cluster_biochemistry In Vitro cluster_analysis Analysis Start Cells in Culture Labeling Add this compound (or 4sU) Start->Labeling RNA_Isolation Total RNA Isolation Labeling->RNA_Isolation Biotinylation Biotinylation of Thiol Groups RNA_Isolation->Biotinylation Purification Streptavidin Affinity Purification Biotinylation->Purification Elution Elution of Nascent RNA Purification->Elution Sequencing RNA Sequencing Elution->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

Figure 1: Experimental workflow for this compound labeling with biochemical enrichment.

BRIC_seq_Workflow cluster_cell_culture In Cellulo cluster_biochemistry In Vitro cluster_analysis Analysis Start Cells in Culture Pulse Pulse with 5'-Bromouridine (12-24h) Start->Pulse Chase Chase with Uridine Pulse->Chase Harvest Harvest at Time Points Chase->Harvest RNA_Isolation Total RNA Isolation Harvest->RNA_Isolation Immunoprecipitation Immunoprecipitation (anti-BrdU) RNA_Isolation->Immunoprecipitation Elution Elution of BrU-labeled RNA Immunoprecipitation->Elution Sequencing RNA Sequencing Elution->Sequencing Data_Analysis Half-life Calculation Sequencing->Data_Analysis

Figure 2: Experimental workflow for BRIC-seq.

SLAM_seq_Workflow cluster_cell_culture In Cellulo cluster_biochemistry In Vitro cluster_analysis Analysis Start Cells in Culture Labeling Add 4-Thiouracil (4sU) Start->Labeling RNA_Isolation Total RNA Isolation Labeling->RNA_Isolation Alkylation Iodoacetamide (IAA) Alkylation RNA_Isolation->Alkylation Sequencing RNA Sequencing Alkylation->Sequencing Data_Analysis T-to-C Conversion Analysis Sequencing->Data_Analysis

Figure 3: Experimental workflow for SLAM-seq.

Method_Comparison cluster_goal Primary Goal cluster_methods Methodology cluster_output Primary Output RNA_Synthesis RNA Synthesis TU_Labeling 2-TU Labeling (Enrichment) RNA_Synthesis->TU_Labeling SLAM_seq SLAM-seq RNA_Synthesis->SLAM_seq RNA_Decay RNA Decay RNA_Decay->TU_Labeling (pulse-chase) BRIC_seq BRIC-seq RNA_Decay->BRIC_seq RNA_Decay->SLAM_seq Nascent_RNA_Abundance Nascent RNA Abundance TU_Labeling->Nascent_RNA_Abundance RNA_Half_Lives RNA Half-lives BRIC_seq->RNA_Half_Lives New_to_Total_RNA_Ratio New-to-Total RNA Ratio SLAM_seq->New_to_Total_RNA_Ratio

Figure 4: Logical comparison of the primary applications and outputs of each method.

Conclusion

The choice between this compound labeling with enrichment, BRIC-seq, and SLAM-seq depends on the specific biological question being addressed.

  • This compound labeling followed by biochemical enrichment is a foundational technique that is effective for isolating newly transcribed RNA. However, it can be labor-intensive and may introduce biases related to transcript length and uridine content.[11]

  • BRIC-seq offers a robust method for specifically measuring RNA decay rates without the use of transcription inhibitors, which is a significant advantage for studying RNA stability under physiological conditions.[3]

  • SLAM-seq represents a more recent innovation that provides a high-throughput and less biased method for quantifying newly synthesized RNA.[6] The ability to work with total RNA and avoid enrichment steps simplifies the workflow and makes it suitable for low-input samples. Its reliance on T-to-C conversion, however, necessitates specialized data analysis pipelines.[8]

For researchers embarking on studies of RNA dynamics, a careful consideration of the strengths and limitations of each method, as outlined in this guide, will be crucial for designing experiments that yield accurate and insightful results. As the field continues to evolve, further cross-validation studies will undoubtedly provide a more granular understanding of the performance of these powerful techniques.

References

Unveiling the Base Pairing Dichotomy: 2-Thiouracil vs. Desulfured Pyrimidinone

Author: BenchChem Technical Support Team. Date: December 2025

A shift in base pairing preference from adenine (B156593) to guanine (B1146940) upon the desulfuration of 2-thiouracil (B1096) to 4-pyrimidinone has significant implications for researchers in molecular biology, drug development, and synthetic biology. This guide provides a detailed comparison of the base pairing specificity of these two modified pyrimidines, supported by experimental thermodynamic data and detailed protocols.

The substitution of a sulfur atom at the 2-position of a uracil (B121893) base, forming this compound, is a naturally occurring modification that enhances the thermodynamic stability of RNA duplexes. It demonstrates a strong preference for pairing with adenine. However, under conditions of oxidative stress, this compound can undergo desulfuration, leading to the formation of 4-pyrimidinone. This transformation results in a dramatic switch in base pairing preference, with 4-pyrimidinone favoring guanine. This guide delves into the experimental evidence that elucidates this change in specificity, providing valuable data for the design of therapeutic oligonucleotides and molecular probes.

Comparative Analysis of Base Pairing Specificity

Experimental studies utilizing differential scanning calorimetry (DSC) have quantitatively assessed the thermodynamic stability of RNA and DNA duplexes containing this compound (S2U), 4-pyrimidinone (H2U), and the natural uracil (U) base paired against adenine (A) and guanine (G). The melting temperatures (Tm), and thermodynamic parameters (ΔH, ΔS, and ΔG) provide a clear picture of the base pairing preferences.

Thermodynamic Data for RNA Duplexes

The following table summarizes the thermodynamic parameters for the dissociation of RNA duplexes containing the modified bases. A higher melting temperature (Tm) and a more negative Gibbs free energy (ΔG) indicate greater stability of the base pair.

Duplex NameBase PairTm (°C) at 20 µM-ΔH (kcal/mol)-TΔS at 37°C (kcal/mol)-ΔG at 37°C (kcal/mol)
U-A U-A48.966.846.919.9
S-A S2U-A56.177.255.421.8
H-A H2U-A48.964.945.419.5
U-G U-G40.567.550.716.8
S-G S2U-G35.861.345.915.4
H-G H2U-G52.577.256.420.8

Data sourced from Sochacka, E. et al. (2015). Nucleic Acids Research, 43(5), 2499–2512.

The data clearly shows that for this compound (S2U), the S-A pair is significantly more stable than the S-G pair, with a ΔTm of 20.3°C.[1] Conversely, for 4-pyrimidinone (H2U), the H-G pair is substantially more stable than the H-A pair, with a ΔTm of 3.6°C in favor of the guanine pair.[1]

Thermodynamic Data for DNA Duplexes

Similar trends are observed in DNA duplexes, although the overall stability is generally lower than in their RNA counterparts.

Duplex NameBase PairTm (°C) at 20 µM-ΔH (kcal/mol)-TΔS at 37°C (kcal/mol)-ΔG at 37°C (kcal/mol)
dS-dA S2dU-dA42.966.849.317.5
dH-dA H2dU-dA29.751.537.813.7
dS-dG S2dU-dG29.151.938.613.3
dH-dG H2dU-dG41.066.849.617.2

Data sourced from Sochacka, E. et al. (2015). Nucleic Acids Research, 43(5), 2499–2512.

In the DNA context, the desulfuration of this compound to 4-pyrimidinone also reverses the base pairing preference from adenine to guanine.[1]

Visualization of Base Pairing Interactions

The change in the hydrogen bonding pattern is the primary driver for the switch in base pairing specificity. The following diagrams illustrate the Watson-Crick and wobble base pairing for this compound and 4-pyrimidinone with adenine and guanine.

Base_Pairing_Structures cluster_2TU_A This compound : Adenine (Watson-Crick) cluster_2TU_G This compound : Guanine (Wobble) cluster_H2U_A 4-Pyrimidinone : Adenine cluster_H2U_G 4-Pyrimidinone : Guanine (Wobble*) 2TU_A A 2TU_A->A H-Bonds 2TU_G G 2TU_G->G H-Bonds H2U_A A2 H2U_A->A2 H-Bonds H2U_G G2 H2U_G->G2 H-Bonds

Figure 1: Base pairing schemes of modified pyrimidines.

The "wobble*" base pair for H2U-G indicates a different hydrogen bonding pattern compared to a standard U-G wobble pair.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols.

Synthesis of Modified Oligonucleotides

The synthesis of RNA and DNA oligonucleotides containing this compound and 4-pyrimidinone is achieved using standard solid-phase phosphoramidite (B1245037) chemistry.

Workflow for Modified Oligonucleotide Synthesis:

Oligonucleotide_Synthesis_Workflow start Start: Solid Support coupling Automated Solid-Phase Synthesis: 1. Detritylation 2. Coupling 3. Capping 4. Oxidation start->coupling phosphoramidite Synthesize Modified Phosphoramidites (S2U, H2U) phosphoramidite->coupling cleavage Cleavage from Support & Deprotection coupling->cleavage purification IE-HPLC Purification cleavage->purification desalting Desalting (Sep-Pak) purification->desalting end Final Oligonucleotide desalting->end

Figure 2: Workflow for the synthesis of modified oligonucleotides.

Key Considerations for Synthesis:

  • Phosphoramidite Monomers: Phosphoramidite monomers of 2-thiouridine (B16713) (S2U), 2'-deoxy-2-thiouridine (S2dU), 4-pyrimidinone riboside (H2U), and 4-pyrimidinone 2'-deoxyriboside (H2dU) are synthesized prior to solid-phase synthesis.

  • Coupling Time: A prolonged coupling time is utilized for the incorporation of both this compound and 4-pyrimidinone modified nucleosides.

  • Oxidation: For oligonucleotides containing this compound, a modified oxidation step using a 0.25 M solution of t-butyl hydroperoxide (tBuOOH) in acetonitrile (B52724) for 5 minutes is employed.

  • Deprotection: Due to the instability of 4-pyrimidinone nucleosides in aqueous alkali, a different deprotection strategy is used. For H2U/H2dU-containing oligomers, cleavage and deprotection are performed with 0.05 M potassium carbonate in anhydrous methanol. For S2U/S2dU-containing oligonucleotides, a mixture of concentrated aqueous ammonia (B1221849) and ethanol (B145695) (3:1 v/v) is used.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermodynamic parameters of duplex dissociation in a model-independent manner.

Experimental Parameters:

  • Instrument: A differential scanning calorimeter is used for the measurements.

  • Sample Preparation: RNA and DNA duplexes are prepared by mixing equimolar amounts of the complementary single strands in a buffer solution.

  • Buffer Composition: A typical buffer consists of 10 mM sodium phosphate (B84403) (pH 7.0) and 100 mM NaCl.

  • Concentration: Experiments are typically performed at a duplex concentration of 20 µM.

  • Scan Rate: A scan rate of 1°C/min is commonly used.

  • Data Analysis: The melting temperature (Tm) is determined from the peak maximum of the heat capacity curve. The enthalpy (ΔH) and entropy (ΔS) of the transition are calculated by integrating the area under the curve. The Gibbs free energy (ΔG) is then calculated using the equation: ΔG = ΔH - TΔS.

Density Functional Theory (DFT) Calculations

Theoretical calculations are performed to model the interaction energies of the base pairs in a vacuum and within the context of the duplexes.

Computational Details:

  • Method: Quantum chemical calculations are performed using Density Functional Theory (DFT).

  • Functional and Basis Set: The choice of functional and basis set is critical for accurate results. A common choice is the B3LYP functional with a 6-31G(d,p) basis set.

  • Modeling: The ribose or deoxyribose sugar is typically replaced with a methyl group to simplify the calculations of isolated base pairs. For modeling within a duplex, fragments of the RNA or DNA helix are used.

  • Calculated Parameters: The primary output is the interaction energy (ΔH) for the formation of the base pair.

Conclusion

The desulfuration of this compound to 4-pyrimidinone induces a fundamental switch in its base pairing preference, from adenine to guanine. This change is substantiated by robust thermodynamic data from DSC experiments and supported by theoretical DFT calculations. This detailed understanding of the base pairing specificity of these modified pyrimidines is crucial for the rational design of nucleic acid-based tools and therapeutics, enabling researchers to fine-tune the binding affinity and specificity of their constructs. The provided experimental protocols offer a foundation for further research in this area.

References

A comparative study of 2-Thiouracil and 5-Fluorouracil in cancer therapy

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of 2-Thiouracil and the widely-used chemotherapeutic agent, 5-Fluorouracil (5-FU), in the context of cancer therapy. This report synthesizes available experimental data on their mechanisms of action, cytotoxic activities, and impacts on cellular signaling pathways.

While 5-Fluorouracil is a well-established anticancer drug with a wealth of supporting data, it is important to note that much of the research into the anticancer properties of this compound has focused on its synthetic derivatives. Direct comparative studies on the parent this compound compound are limited. This guide will clearly distinguish between data pertaining to the parent compound and its derivatives.

At a Glance: Key Differences and Similarities

FeatureThis compound & its Derivatives5-Fluorouracil
Primary Mechanism of Action Primarily investigated for its derivatives, which exhibit activities such as CDK2A inhibition and downregulation of the Wnt/β-catenin signaling pathway. The parent compound is a known antithyroid agent.Inhibition of thymidylate synthase, leading to disruption of DNA synthesis and repair. Incorporation into RNA and DNA, causing cellular stress and apoptosis.
Therapeutic Applications Derivatives are under investigation for various cancers, including breast, colon, and liver cancer.[1][2] The parent compound is not a standard anticancer agent.Used in the treatment of a wide range of solid tumors, including colorectal, breast, stomach, and pancreatic cancers.
Data Availability Limited for the parent compound in oncology; more extensive for its derivatives.Extensive preclinical and clinical data available.

Quantitative Analysis of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound derivatives and 5-Fluorouracil across various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Table 1: IC50 Values of this compound Derivatives in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 6e (2,3-dichlorophenyl derivative) A-2780Ovarian0.98 ± 0.94[2]
HT-29Colon1.13 ± 1.21[2]
MCF-7Breast0.83 ± 0.90[2]
HepG2Liver1.87 ± 1.12[2]
Compound 9 (a sulfonamide derivative) CaCo-2Colon2.82 (µg/mL)[1]
MCF7Breast2.92 (µg/mL)[1]

Note: The IC50 values for this compound derivatives are presented as reported in the cited literature. Conversion to µM may be necessary for direct comparison where applicable.

Table 2: IC50 Values of 5-Fluorouracil in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A-2780Ovarian3.92 ± 1.00[2]
HT-29Colon4.69 ± 1.13[2]
MCF-7Breast5.15 ± 1.14[2]
HepG2Liver38.44 ± 2.40[2]
CaCo-2ColonNot explicitly stated in µM in the provided search results, but used as a reference drug.[1]

Mechanisms of Action and Signaling Pathways

The anticancer mechanisms of this compound and 5-Fluorouracil differ significantly, targeting distinct cellular processes.

This compound and its Derivatives

The anticancer activity of this compound derivatives has been attributed to several mechanisms, including the inhibition of key cell cycle regulators and interference with crucial signaling pathways.

  • CDK2A Inhibition: Certain this compound-5-sulfonamide derivatives have demonstrated potent inhibitory activity against cyclin-dependent kinase 2A (CDK2A), a key regulator of cell cycle progression.[2] This inhibition leads to cell cycle arrest, thereby preventing cancer cell proliferation.

  • Wnt/β-catenin Pathway Downregulation: A conjugate of thiouracil and triazole has been shown to induce autophagy in breast cancer cells by downregulating the Wnt/β-catenin signaling pathway.[3] This pathway is often dysregulated in cancer and plays a critical role in cell survival and proliferation.

Thiouracil_Derivative_Pathway Thiouracil_Derivative This compound Derivative CDK2A CDK2A Thiouracil_Derivative->CDK2A Inhibits Wnt_Pathway Wnt/β-catenin Pathway Thiouracil_Derivative->Wnt_Pathway Downregulates CellCycle Cell Cycle Progression CDK2A->CellCycle Promotes Proliferation Cancer Cell Proliferation CellCycle->Proliferation Autophagy Autophagy Wnt_Pathway->Autophagy Inhibits Autophagy->Proliferation Inhibits

Caption: Signaling pathways affected by this compound derivatives.

5-Fluorouracil

5-Fluorouracil is a multifaceted antimetabolite that disrupts DNA and RNA synthesis and function.

  • Inhibition of Thymidylate Synthase (TS): The primary mechanism of action of 5-FU involves the inhibition of thymidylate synthase, a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA. This leads to a "thymineless death" in rapidly dividing cancer cells.

  • Incorporation into DNA and RNA: Metabolites of 5-FU can be incorporated into both DNA and RNA. Incorporation into RNA can disrupt its processing and function, while incorporation into DNA can lead to DNA damage and apoptosis.

Fluorouracil_Pathway FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_Func RNA Function FUTP->RNA_Func Disrupts DNA_Damage DNA Damage FdUTP->DNA_Damage Causes DNA_Synth DNA Synthesis TS->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Leads to RNA_Func->Apoptosis Leads to DNA_Damage->Apoptosis Leads to

Caption: Mechanism of action of 5-Fluorouracil.

Experimental Protocols

This section outlines a general methodology for a comparative in vitro cytotoxicity study of this compound and 5-Fluorouracil.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and 5-Fluorouracil on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29, HepG2, A-2780)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound and 5-Fluorouracil stock solutions (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and 5-Fluorouracil in complete culture medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the respective drug dilutions.

    • Include vehicle control wells (medium with the same concentration of solvent used for the drugs) and untreated control wells (medium only).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

    • After incubation, carefully remove the medium containing MTT.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the drug concentration to generate a dose-response curve.

    • Determine the IC50 value for each compound using a suitable software (e.g., GraphPad Prism).

Experimental_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat Cells with This compound & 5-Fluorouracil (Serial Dilutions) Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72 hours Treat_Cells->Incubate_48_72h MTT_Assay Perform MTT Assay Incubate_48_72h->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Analyze_Data Analyze Data & Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Cytotoxicity Experimental Workflow.

Conclusion

This comparative guide highlights the current understanding of this compound and 5-Fluorouracil in cancer therapy. 5-Fluorouracil remains a cornerstone of chemotherapy with a well-defined mechanism of action and extensive clinical data. In contrast, the anticancer potential of this compound is an emerging area of research, primarily focused on its derivatives. These derivatives have shown promising cytotoxic activity against various cancer cell lines, often comparable to or even exceeding that of 5-FU in specific contexts, by targeting distinct signaling pathways.

Further research is warranted to fully elucidate the anticancer mechanisms of the parent this compound compound and to conduct direct, comprehensive comparative studies against established chemotherapeutic agents like 5-Fluorouracil. Such investigations will be crucial in determining the potential clinical utility of this compound and its derivatives as novel cancer therapeutics.

References

Evaluating the specificity of 2-Thiouracil vs 4-Thiouracil incorporation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Life Sciences

The precise tracking of newly synthesized RNA is a cornerstone of modern biological research, enabling the elucidation of gene regulation, RNA processing, and the mechanisms of therapeutic agents. Metabolic labeling with thiouracil analogs has emerged as a powerful tool for this purpose. This guide provides a comprehensive comparison of two key players in this field: 2-Thiouracil (2tU) and 4-Thiouracil (4tU), focusing on the critical aspect of incorporation specificity.

At a Glance: Key Differences in Incorporation

FeatureThis compound (2tU)4-Thiouracil (4tU)
Primary Incorporation Pathway Relies on endogenous cellular enzymes for conversion to 2-thiouridine (B16713) triphosphate (2sUTP).Can be specifically incorporated in cells expressing Toxoplasma gondii uracil (B121893) phosphoribosyltransferase (UPRT), which converts 4tU to 4-thio-UMP. In the absence of UPRT, 4-thiouridine (B1664626) (4sU) can be used and is phosphorylated by endogenous uridine-cytidine kinases (UCKs).
Specificity Control Lower specificity due to reliance on promiscuous endogenous enzymes, leading to potential incorporation in all cell types.High specificity achievable with UPRT-based systems, allowing for cell-type-specific labeling. Specificity is lower when using 4-thiouridine, as it is a substrate for endogenous kinases.
Reported Incorporation Rate Incorporated into pollen tube RNA at approximately 50% the rate of uracil. Quantitative data in mammalian cells is limited.Efficiently incorporated in various systems. The use of UPRT can enhance uptake and incorporation.
Potential Off-Target Effects Potential for cytotoxicity and disruption of normal RNA function due to non-specific incorporation. Oxidative stress can lead to its conversion to 4-pyrimidinone, altering base pairing.At high concentrations or with prolonged exposure, 4-thiouridine can interfere with pre-mRNA splicing and other cellular processes.

Delving Deeper: The Metabolic Pathways Dictate Specificity

The key to understanding the specificity of these two molecules lies in their distinct metabolic activation pathways. For a thiouracil analog to be incorporated into a growing RNA chain, it must first be converted into its triphosphate form.

4-Thiouracil: A Tale of Two Pathways and High Specificity

The use of 4-Thiouracil offers a significant advantage in terms of specificity through the use of an exogenous enzyme, Toxoplasma gondii uracil phosphoribosyltransferase (UPRT). Mammalian cells generally lack a functional UPRT, meaning they cannot efficiently convert 4tU into 4-thio-uridine monophosphate (4sUMP), the precursor for the triphosphate form.[1] By introducing the gene for UPRT into specific cell populations, researchers can ensure that only those cells are capable of incorporating 4tU into their RNA. This "genetic switch" provides a powerful tool for cell-type-specific RNA labeling in complex biological systems.

Alternatively, researchers can use 4-thiouridine (4sU), the nucleoside form of 4tU. This molecule can bypass the need for UPRT and be directly phosphorylated by endogenous uridine-cytidine kinases (UCKs) to 4sUMP.[2] While this approach is more broadly applicable, it sacrifices the cell-type specificity afforded by the UPRT system, as UCKs are present in most cells.

Fig 1. Metabolic pathways of 4-Thiouracil and 4-Thiouridine.

This compound: Riding the Endogenous Wave

In contrast to the controlled activation of 4tU, this compound relies on the host cell's own enzymatic machinery for its conversion to the active triphosphate form. While the complete metabolic pathway in mammalian cells is not as well-defined as that of 4tU, it is understood that endogenous kinases are responsible for its phosphorylation. Human uridine-cytidine kinases have been shown to phosphorylate the related molecule 2-thiocytidine, suggesting they may also act on 2-thiouridine.[3] This reliance on ubiquitous endogenous enzymes means that 2tU will likely be incorporated into the RNA of any cell that can take it up, limiting its utility for cell-type-specific studies.

Fig 2. Proposed metabolic pathway of this compound.

Experimental Protocols

General Protocol for Metabolic Labeling of RNA with Thiouracils

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental goal.

  • Cell Culture: Plate cells to achieve 70-80% confluency at the time of labeling.

  • Preparation of Labeling Medium: Prepare fresh medium containing the desired concentration of this compound or 4-Thiouracil/4-thiouridine. Common starting concentrations range from 100 µM to 500 µM.

  • Labeling: Remove the existing medium from the cells and replace it with the labeling medium. Incubate for the desired period (e.g., 15 minutes to 24 hours).

  • RNA Isolation: Following incubation, wash the cells with PBS and isolate total RNA using a standard method such as TRIzol reagent or a column-based kit.

  • Thiol-Specific Biotinylation: To enable purification of the labeled RNA, the thiol group is biotinylated.

    • Resuspend the total RNA in a biotinylation buffer.

    • Add a thiol-reactive biotinylation reagent, such as HPDP-Biotin.

    • Incubate at room temperature.

  • Purification of Labeled RNA:

    • Use streptavidin-coated magnetic beads to capture the biotinylated RNA.

    • Wash the beads extensively to remove unlabeled RNA.

    • Elute the labeled RNA from the beads using a reducing agent like DTT.

  • Downstream Analysis: The purified, newly synthesized RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or next-generation sequencing.

In Vitro Transcription with 2-Thio-UTP

For in vitro studies, 2-thiouridine-5'-triphosphate (2sUTP) can be directly incorporated into RNA transcripts using bacteriophage RNA polymerases.

  • Reaction Setup: Assemble the in vitro transcription reaction at room temperature in the following order:

    • Nuclease-free water

    • Reaction Buffer (10X)

    • DTT

    • ATP, GTP, CTP solution

    • 2-Thio-UTP solution (can be a partial or complete substitution for UTP)

    • DNA template (linearized plasmid or PCR product with a T7 promoter)

    • T7 RNA Polymerase

  • Incubation: Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: Remove the DNA template by adding DNase I and incubating for 15 minutes at 37°C.

  • RNA Purification: Purify the this compound-labeled RNA using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and 4-Thiouracil for RNA metabolic labeling hinges on the specific requirements of the experiment.

  • For high-specificity, cell-type-selective labeling , 4-Thiouracil, when used in conjunction with a UPRT-expressing system, is the unequivocal choice. This approach provides a level of control that is unattainable with this compound.

  • For general labeling of newly synthesized RNA where cell-type specificity is not a concern, 4-thiouridine is a well-established and effective reagent.

  • The use of this compound for in vivo metabolic labeling remains less characterized and potentially problematic due to its reliance on endogenous metabolic pathways, which can lead to lower and more variable incorporation rates and a lack of specificity. However, its utility in in vitro transcription for producing modified RNAs is well-documented.

Researchers and drug development professionals should carefully consider these factors to select the most appropriate thiouracil analog for their studies, ensuring the generation of robust and interpretable data on RNA dynamics.

References

Thiouracil Derivatives in Medicinal Chemistry: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thiouracil derivatives' performance across various therapeutic areas, supported by experimental data. Thiouracil, a sulfur-containing analog of uracil (B121893), and its derivatives have long been a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities. This review focuses on their comparative efficacy as antithyroid, anticancer, antibacterial, and antiviral agents.

Antithyroid Activity: The Classic Application

Thiouracil derivatives, most notably propylthiouracil (B1679721) (PTU) and methimazole, are clinically established for the management of hyperthyroidism.[1][2] Their primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[3] This inhibition prevents the incorporation of iodine into tyrosine residues on thyroglobulin, thereby blocking the production of thyroxine (T4) and triiodothyronine (T3). PTU also possesses an additional mechanism of inhibiting the peripheral deiodination of T4 to the more active T3.[3][4]

Comparative Efficacy of Antithyroid Thiouracil Derivatives

The following table summarizes the comparative efficacy of various thiouracil derivatives in reducing thyroid hormone levels from in vivo studies.

CompoundAnimal ModelDosageT4 Reduction (%)T3 Reduction (%)Reference
Propylthiouracil (PTU)Rat10 mg/kg45%30%[5]
Methimazole (MMI)Rat10 mg/kg50%Not specified[6]
Compound 5CRat10 mg/kg~60%Comparable to PTU[7][8]
Compound 4ARat10 mg/kg~50%No improvement vs PTU[5]

Note: The data is compiled from different studies and direct comparison should be made with caution.

Experimental Protocol: In Vivo Antithyroid Activity Assessment in Rats

A common method to assess the antithyroid activity of thiouracil derivatives involves inducing hyperthyroidism in rats and then measuring the reduction in thyroid hormone levels after treatment.[9]

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Hyperthyroidism: Hyperthyroidism is induced by oral administration of L-thyroxine (e.g., 600 µg/kg/day) for a period of 14 days.[9]

  • Treatment: The test compounds (thiouracil derivatives) and a standard drug like PTU are administered orally to different groups of hyperthyroid rats for a specified period (e.g., 21 days).[9]

  • Blood Sampling and Analysis: Blood samples are collected at the end of the treatment period. Serum levels of T3 and T4 are determined using methods like ELISA.[9]

  • Data Analysis: The percentage reduction in T3 and T4 levels is calculated by comparing the hormone levels in the treated groups with the hyperthyroid control group.

Thyroid_Hormone_Synthesis_Inhibition cluster_follicular_cell Thyroid Follicular Cell cluster_colloid Follicular Lumen (Colloid) Iodide_blood Iodide (I-) Iodide_cell Iodide (I-) Iodide_blood->Iodide_cell NIS Symporter Iodine Iodine (I2) Iodide_cell->Iodine Oxidation MIT MIT Iodine->MIT Iodination DIT DIT Iodine->DIT Iodination TPO Thyroid Peroxidase (TPO) Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->MIT Thyroglobulin->DIT T3_T4_Tg T3 and T4 on Tg MIT->T3_T4_Tg Coupling DIT->T3_T4_Tg Coupling T3_T4_colloid Stored T3 and T4 T3_T4_Tg->T3_T4_colloid Storage Thiouracil_Derivatives Thiouracil Derivatives (e.g., PTU, Methimazole) Thiouracil_Derivatives->TPO Inhibits

Caption: Inhibition of Thyroid Hormone Synthesis by Thiouracil Derivatives.

Anticancer Activity: A Promising Frontier

Thiouracil derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines.[10][11] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation, induction of apoptosis, and cell cycle arrest.[12]

Comparative Cytotoxicity of Anticancer Thiouracil Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of various thiouracil derivatives against different human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 9CaCo-2 (Colon)2.82 (µg/mL)[11]
Compound 9MCF-7 (Breast)2.92 (µg/mL)[11]
Compound 6eA-2780 (Ovarian)6.8[12]
Compound 6eHT-29 (Colon)4.5[12]
Compound 6eMCF-7 (Breast)3.7[12]
Compound 6eHepG2 (Liver)5.2[12]
9H derivativeHCT (Colorectal)0.06[13]
9H derivativeHeLa (Cervical)0.19[13]
Compound 5mHCT116 (Colon)Not specified (potent)[14]
Compound 3bA375 (Melanoma)3.2[15]

Note: IC50 values in µg/mL have been noted as such. Direct comparison between different studies requires careful consideration of experimental conditions.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a widely used colorimetric method to determine the cytotoxicity of compounds on cancer cell lines.[1][7]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[16]

  • Compound Treatment: Cells are treated with various concentrations of the thiouracil derivatives for a specified duration (e.g., 48 or 72 hours).[16]

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) to preserve cellular proteins.[7]

  • Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.[7]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[7]

  • Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured spectrophotometrically (e.g., at 540 nm).[7]

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[10]

Anticancer_Mechanism cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Pathway Thiouracil_Derivative Thiouracil Derivative CDK2 CDK2 Thiouracil_Derivative->CDK2 Inhibits Bax Bax Thiouracil_Derivative->Bax Upregulates G1 G1 Phase S S Phase G1->S Progression G1->S CDK2 Activity G2 G2 Phase S->G2 Progression M M Phase G2->M Progression M->G1 Progression Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer Mechanisms of Thiouracil Derivatives.

Antibacterial and Antiviral Activities

The versatility of the thiouracil scaffold extends to antimicrobial and antiviral applications. Certain derivatives have demonstrated inhibitory activity against various bacterial and viral pathogens.

Comparative Antimicrobial and Antiviral Activity

The following table summarizes the minimum inhibitory concentration (MIC) for antibacterial activity and the half-maximal effective concentration (EC50) for antiviral activity of selected thiouracil derivatives.

CompoundTarget OrganismActivity MetricValueReference
TD4S. aureus (MRSA)MIC2–16 µg/mL[17]
Thiopental-pyrimidine hybrid 3aB. subtilisMIC10.5 ± 0.4 mg/mL[18]
Thiopental-pyrimidine hybrid 3aE. coliMIC22.1 ± 0.3 mg/mL[18]
Thiopental-pyrimidine hybrid 3cC. albicansMIC11.6 ± 0.4 mg/mL[18]
Substituted 2-thiouracils 1i, 1jInfluenza A virusEC50Not specified (active)[19]
2,3-dihydroxypropyl nucleosidesHepatitis B virusEC50Moderate inhibition[20]
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) of an antibacterial agent is commonly determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

  • Serial Dilution of Compound: The thiouracil derivative is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific bacterium.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Experimental_Workflow start Start cell_culture Cell Culture/ Bacterial Culture start->cell_culture compound_prep Prepare Thiouracil Derivative Dilutions start->compound_prep treatment Treat Cells/Bacteria cell_culture->treatment compound_prep->treatment incubation Incubation treatment->incubation assay Perform Assay (e.g., SRB, MIC) incubation->assay data_acq Data Acquisition (e.g., Absorbance) assay->data_acq analysis Data Analysis (IC50/MIC Calculation) data_acq->analysis end End analysis->end

Caption: General Experimental Workflow for In Vitro Activity Assessment.

Conclusion

Thiouracil derivatives represent a remarkably versatile scaffold in medicinal chemistry. While their role in managing hyperthyroidism is well-established, ongoing research continues to unveil their significant potential as anticancer, antibacterial, and antiviral agents. The comparative data presented in this guide highlights the diverse efficacy of these compounds, contingent on their structural modifications. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as elucidating the intricate molecular mechanisms underlying their broad therapeutic effects. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further explore the promising therapeutic applications of this important class of molecules.

References

2-Thiouracil Derivative Induces Cell Cycle Arrest: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of a novel 2-thiouracil (B1096) derivative, Compound 6e, against established cell cycle inhibitors, providing researchers with critical data for evaluating its potential in cancer therapeutics. This guide includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development.

A novel this compound-5-sulfonamide derivative, designated as Compound 6e, has demonstrated significant potential as an inducer of cell cycle arrest in various cancer cell lines. This guide provides a comparative analysis of Compound 6e's effects against well-characterized cell cycle inhibitors—genistein (B1671435), RO-3306, and nocodazole—to offer a clear perspective on its efficacy and mechanism of action.

Quantitative Analysis of Cell Cycle Arrest

The efficacy of Compound 6e in inducing cell cycle arrest was evaluated and compared with other known inhibitors across different cancer cell lines. The data, summarized in the tables below, highlights the percentage of cells in each phase of the cell cycle following treatment.

Table 1: Effect of this compound Derivative (Compound 6e) on Cell Cycle Distribution in HepG2 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control54.827.417.8
Compound 6e (IC50)34.931.833.3

Data derived from a study on newly synthesized this compound derivatives, where HepG2 cells were treated for 48 hours[1].

Table 2: Comparative Efficacy of Alternative Cell Cycle Inhibitors

CompoundCell LineConcentrationDuration (h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Genistein HCT-11650 µM4828.115.256.7
SW-48050 µM4835.412.851.8
RO-3306 OVCAR525 µM3622.0442.2135.75
SKOV325 µM3629.2036.2534.55
Nocodazole MCF-7250 nM2410.212.577.3

Data for Genistein from a study on its effects on colon cancer cells[2]. Data for RO-3306 from a study on its effects on ovarian cancer cells[3]. Data for Nocodazole from a study on its effects on breast cancer cells[4].

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for preparing cells for cell cycle analysis using propidium (B1200493) iodide (PI) staining.[2][4][5][6][7][8][9][10]

  • Cell Culture and Treatment: Plate cells at a suitable density and culture overnight. Treat the cells with the desired concentration of the test compound (e.g., this compound derivative, genistein) for the specified duration. Include an untreated control group.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach adherent cells using trypsin-EDTA, and collect all cells (including those in the supernatant) by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 ml of ice-cold PBS. While gently vortexing, add 4.5 ml of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 1 ml of PI staining solution (50 µg/ml PI and 100 µg/ml RNase A in PBS).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle proteins, such as Cyclin B1 and CDK1, by Western blotting.[3][11][12][13][14]

  • Protein Extraction: Following treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C to denature the proteins.

  • SDS-PAGE and Transfer: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-p27) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Pathways and Workflows

The following diagrams illustrate the experimental workflow for validating the effect of this compound derivatives on cell cycle arrest and the proposed signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells (e.g., HepG2) treat Treat with this compound Derivative (e.g., Compound 6e) start->treat control Untreated Control start->control flow Flow Cytometry (Cell Cycle Analysis) treat->flow wb Western Blot (Protein Expression) treat->wb control->flow control->wb quantify Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow->quantify protein Analyze Protein Levels (e.g., CDK2, p21, p27) wb->protein conclusion Validate Cell Cycle Arrest & Mechanism quantify->conclusion protein->conclusion

Caption: Experimental workflow for validating the effect of this compound derivatives on cell cycle arrest.

Caption: Proposed signaling pathway for this compound derivative-induced cell cycle arrest.

Discussion

The data presented indicate that the this compound derivative, Compound 6e, effectively induces cell cycle arrest, particularly at the G2/M phase in HepG2 cells.[1] Its potency is comparable to other well-established cell cycle inhibitors. The proposed mechanism of action involves the direct inhibition of CDK2 and the upregulation of the cell cycle inhibitors p21 and p27.[5]

In comparison, genistein also induces a robust G2/M arrest, often linked to the ATM/p53 signaling pathway.[2] RO-3306, a selective CDK1 inhibitor, causes a distinct G2 phase arrest and has been shown to increase p21 and p27 levels.[3] Nocodazole, a microtubule-destabilizing agent, leads to a potent G2/M arrest by disrupting mitotic spindle formation.[4]

The unique chemical scaffold of this compound derivatives and their ability to modulate key cell cycle regulators make them promising candidates for further investigation as anticancer agents. The provided data and protocols offer a solid foundation for researchers to build upon in the development of novel cancer therapies.

References

Side-by-side comparison of 2-Thiouracil and 4-Thiouridine for RNA tagging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the dynamic world of RNA, the ability to track and isolate newly synthesized transcripts is paramount. Metabolic labeling with thiolated nucleoside analogs has emerged as a powerful tool for this purpose. This guide provides a comprehensive side-by-side comparison of two prominent players in this field: 2-Thiouracil and 4-Thiouridine (B1664626), offering insights into their performance, experimental protocols, and applications to empower informed decisions in your research.

This comparison guide objectively evaluates the performance of this compound and 4-Thiouridine for RNA tagging, supported by experimental data. We present a detailed examination of their mechanisms, efficiency, and impact on RNA biology, alongside practical experimental protocols and illustrative diagrams of their applications in studying cellular signaling pathways.

Quantitative Performance at a Glance

To facilitate a rapid and objective comparison, the following table summarizes the key quantitative performance indicators for this compound and 4-Thiouridine in the context of RNA tagging.

FeatureThis compound (administered as 4-Thiouracil in TU-tagging)4-Thiouridine
Incorporation Mechanism Requires cell-specific expression of Toxoplasma gondii uracil (B121893) phosphoribosyltransferase (UPRT) to be converted to 2-thiouridine (B16713) monophosphate and incorporated into RNA.Readily taken up by most mammalian cells and converted to 4-thiouridine triphosphate by endogenous kinases for incorporation into RNA.
Labeling Efficiency Enables robust and specific labeling of nascent RNA in UPRT-expressing cells, allowing for the purification of cell-type-specific transcripts from a mixed population.[1]Median incorporation rate of 0.5% to 2.3% in mammalian cells.[2][3]
Effect on RNA Duplex Stability Incorporation of 2-thiouridine (s2U) stabilizes RNA:RNA duplexes. (Tm = 30.7°C vs. 19.0°C for unmodified).[4][5]Incorporation of 4-thiouridine (s4U) destabilizes RNA:RNA duplexes. (Tm = 14.5°C vs. 19.0°C for unmodified).[4]
Photochemical Crosslinking Potential (Triplet Quantum Yield) Lower triplet population quantum yield (ΦISC = 0.75 ± 0.20), suggesting a comparatively lower intrinsic potential for UV-induced crosslinking.[4][6]Higher triplet population quantum yield (ΦISC = 0.90 ± 0.15), indicating a greater intrinsic potential for UV-induced crosslinking to interacting proteins.[4][6]
Applications Primarily used for cell-type-specific RNA isolation from complex tissues in vivo (TU-tagging) in transgenic organisms expressing UPRT.[7][8]Widely used for studying RNA synthesis, processing, and decay in cell culture (4sU-tagging, SLAM-seq), and for RNA-protein crosslinking studies (PAR-CLIP).[9][10]

Visualizing the Experimental Workflows

Understanding the experimental process is crucial for selecting the appropriate RNA tagging method. The following diagrams, generated using the DOT language, illustrate the typical workflows for this compound (TU-tagging) and 4-Thiouridine (4sU-tagging).

TU_tagging_workflow cluster_invivo In Vivo cluster_invitro In Vitro Transgenic Mouse Transgenic Mouse 4TU_Injection 4-Thiouracil (4TU) Injection Transgenic Mouse->4TU_Injection Tissue_Harvest Tissue Harvest 4TU_Injection->Tissue_Harvest RNA_Extraction Total RNA Extraction Tissue_Harvest->RNA_Extraction Biotinylation Biotinylation of Thiolated RNA RNA_Extraction->Biotinylation Purification Streptavidin-based Purification Biotinylation->Purification Sequencing RNA Sequencing Purification->Sequencing

Figure 1: Experimental workflow for this compound (TU-tagging).

s4U_tagging_workflow cluster_cell_culture Cell Culture cluster_processing Processing Cells Cells 4sU_Incubation 4-Thiouridine (4sU) Incubation Cells->4sU_Incubation Cell_Lysis Cell Lysis 4sU_Incubation->Cell_Lysis RNA_Extraction Total RNA Extraction Cell_Lysis->RNA_Extraction Biotinylation Biotinylation of Thiolated RNA RNA_Extraction->Biotinylation Purification Streptavidin-based Purification Biotinylation->Purification Sequencing RNA Sequencing Purification->Sequencing LPS_Signaling_TU_Tagging cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_signaling Intracellular Signaling cluster_response Transcriptional Response (via TU-tagging) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MD2 MD2 CD14 CD14 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK TRAF6->IKK NFkB NFkB IKK->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes TNF_Signaling_4sU_Tagging cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_signaling Intracellular Signaling cluster_response Transcriptional Response (via 4sU-tagging) TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK IKK RIP1->IKK NFkB NFkB IKK->NFkB Target_Genes Target Gene Expression NFkB->Target_Genes

References

Safety Operating Guide

Proper Disposal of 2-Thiouracil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The correct handling and disposal of 2-thiouracil (B1096) are paramount for ensuring laboratory safety and environmental protection. As a substance suspected of causing cancer, it necessitates stringent disposal protocols. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and in accordance with regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves tested according to standards like EN 347.[1]

  • Eye Protection: Use safety goggles with side protection or chemical safety goggles.[1][2]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: If there is a risk of dust formation or inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]

In case of a spill, immediately clean it up by vacuuming or sweeping the material into a suitable, labeled disposal container.[2] Avoid generating dust and ensure the area is well-ventilated.[2]

Hazard Profile of this compound

Understanding the hazards associated with this compound is fundamental to its safe management. This substance is classified as a hazardous material, primarily due to its carcinogenic properties.

Hazard ClassificationCategoryHazard StatementGHS Pictogram
CarcinogenicityCategory 2H351: Suspected of causing cancer[1][4][5]Health Hazard
Waste Property Code Description
CarcinogenicHP 7Waste which induces cancer or increases its incidence[1]

This table summarizes the primary hazard classification for this compound based on available Safety Data Sheets.

Step-by-Step Disposal Procedures

This compound and any materials contaminated with it must be treated as hazardous waste.[1][4] Do not dispose of this chemical down the drain or in regular trash.[1][4][6]

Experimental Protocol: Segregation and Collection of this compound Waste

Objective: To safely segregate and store this compound waste prior to collection by a certified hazardous waste management service.

Methodology:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory, at or near the point of waste generation, for accumulating hazardous waste.[7]

  • Use Appropriate Waste Containers:

    • All this compound waste must be collected in containers that are in good condition, compatible with the chemical, and have a tightly fitting lid.[8][9]

    • The original chemical container is often the best choice for storing waste.[9]

    • Contaminated lab materials (e.g., gloves, wipes, pipette tips) should be placed in a separate, clearly labeled, sealed plastic bag or container.

  • Properly Label all Containers:

    • Label all waste containers with the words "Hazardous Waste" and the full chemical name "this compound".[8] Do not use abbreviations or chemical formulas.[8]

    • Clearly indicate the approximate concentration and composition of the waste.

  • Container Management:

    • Keep waste containers closed at all times, except when adding waste.[8][9]

    • Do not overfill containers; for liquids, do not fill above 3/4 full.[10]

  • Disposal of Empty Containers:

    • Handle contaminated packaging in the same way as the substance itself.[1][4]

    • A container that has held this compound is considered hazardous waste. Once thoroughly emptied, deface the original label and dispose of it through the hazardous waste program.[9] Non-contaminated packaging may be recycled.[1]

  • Arrange for Disposal:

    • Dispose of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal company.[5][11] Adhere to all local, regional, and national regulations.[1][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

cluster_0 cluster_1 Hazardous Waste Stream start Generation of Waste in Laboratory decision Is the material this compound or contaminated with it? start->decision solid_waste Solid this compound Waste decision->solid_waste  Yes non_haz Dispose as Non-Hazardous General Waste decision->non_haz No accumulate Place in a labeled, sealed Hazardous Waste Container in a designated SAA solid_waste->accumulate contaminated_items Contaminated Labware, PPE, and Debris contaminated_items->accumulate empty_containers Empty this compound Containers empty_containers->accumulate pickup Arrange for pickup via certified hazardous waste handler accumulate->pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.